molecular formula C14H19NO B3250324 4-[Benzyl(methyl)amino]cyclohexan-1-one CAS No. 202394-26-1

4-[Benzyl(methyl)amino]cyclohexan-1-one

Cat. No.: B3250324
CAS No.: 202394-26-1
M. Wt: 217.31 g/mol
InChI Key: RBQSJWRNWNETSU-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]cyclohexan-1-one ( 202394-26-1) is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 . This cyclohexanone derivative features a benzyl(methyl)amino substitution at the 4-position, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is part of a class of geminally disubstituted cyclohexane derivatives that are of significant interest in neuroscience and pharmacology. Scientific studies on structurally related (1-(benzyl(aryl)amino)cyclohexyl)methyl esters have demonstrated potent anticonvulsant activity in preclinical models, showing 100% protection against seizures induced by pentylenetetrazol (scPTZ) . The core cyclohexanone structure, when functionalized with specific amino groups, is a key scaffold in the development of novel neuroactive agents . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, or to explore structure-activity relationships (SAR) in the search for new central nervous system (CNS) therapeutics. Please Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a drug, cosmetic, or consumer product. All chemicals should be handled by trained personnel following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(methyl)amino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(11-12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQSJWRNWNETSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Benzyl(methyl)amino]cyclohexan-1-one (CAS 202394-26-1) is a specialized heterocyclic intermediate critical to medicinal chemistry, specifically in the synthesis of 1,4-disubstituted cyclohexane scaffolds.[1][2] Unlike its 2-substituted isomers (often associated with opioid analgesics like Tramadol), the 4-substituted isomer is a gateway to trans-1,4-diaminocyclohexanes , a privileged structure in G-Protein Coupled Receptor (GPCR) ligands, Acetylcholinesterase (AChE) inhibitors, and antihistamines.

This guide outlines the chemical identity, validated synthetic protocols, and application spectrum of this compound, designed for researchers requiring high-purity precursors for lead optimization.

Chemical Identity & Properties

PropertySpecification
CAS Number 202394-26-1
IUPAC Name This compound
Synonyms 4-(N-Benzyl-N-methylamino)cyclohexanone; N-Benzyl-N-methyl-4-oxocyclohexan-1-amine
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~8.5 (Tertiary amine)

Synthesis & Production Protocols

Strategic Route Selection

Direct alkylation of 4-aminocyclohexanone is often plagued by over-alkylation or self-condensation. The most robust, self-validating protocol utilizes 1,4-cyclohexanedione mono-ethylene ketal as the starting material. This route protects one ketone functionality, ensuring regioselectivity during the amine introduction.

Validated Synthetic Workflow (Reductive Amination Route)

Reagents:

  • 1,4-Cyclohexanedione mono-ethylene ketal (1.0 eq)

  • N-Benzylmethylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

  • HCl (2N) (For deprotection)

Protocol:

  • Reductive Amination:

    • Dissolve 1,4-cyclohexanedione mono-ethylene ketal in DCM under inert atmosphere (

      
      ).
      
    • Add N-benzylmethylamine and catalytic acetic acid. Stir for 30 minutes to allow iminium ion formation.

    • Cool to 0°C and add Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (formation of less polar amine spot).

  • Workup & Isolation (Intermediate):

    • Quench with saturated

      
      . Extract with DCM.
      
    • Dry organic layer over

      
       and concentrate. This yields the ketal-protected amine.
      
  • Deprotection (Ketal Hydrolysis):

    • Dissolve the intermediate in THF/Water (1:1).

    • Add 2N HCl (excess) and stir at room temperature for 4 hours.

    • Mechanism:[3][4][5][6][7][8] Acid-catalyzed hydrolysis cleaves the dioxolane ring, regenerating the ketone.

  • Final Purification:

    • Basify reaction mixture with NaOH to pH ~10.

    • Extract with Ethyl Acetate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient) to obtain pure This compound .

Reaction Pathway Diagram

SynthesisPathway Start 1,4-Cyclohexanedione Mono-ethylene Ketal Inter Intermediate: Ketal-Protected Amine Start->Inter Reductive Amination Reagent N-Benzylmethylamine + STAB Reagent->Inter Product Target: 4-[Benzyl(methyl)amino] cyclohexan-1-one Inter->Product Deprotection Acid 2N HCl / H2O (Hydrolysis) Acid->Product

Figure 1: Step-wise synthetic pathway ensuring regioselectivity via ketal protection.

Applications in Drug Discovery[11][12]

This compound serves as a "divergent intermediate." The ketone moiety allows for a second reductive amination, creating unsymmetrical 1,4-diamines .

Medicinal Chemistry Scaffolds
  • GPCR Ligands: The trans-1,4-cyclohexanediamine core is a rigid spacer used to separate pharmacophores in Dopamine D3 and Serotonin 5-HT receptor antagonists.

  • Sigma Receptor Ligands: Benzylamino-cyclohexyl derivatives have shown high affinity for Sigma-1 receptors, relevant in neuroprotection studies.

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives where the ketone is modified to a phenyl-ethyl group often exhibit AChE inhibitory activity, useful in Alzheimer's research.

Derivatization Logic

Applications Core 4-[Benzyl(methyl)amino] cyclohexan-1-one Deriv1 Trans-1,4-Diamines (GPCR Ligands) Core->Deriv1 Reductive Amination (R-NH2) Deriv2 Tertiary Alcohols (Grignard Addition) Core->Deriv2 R-MgBr Deriv3 Oximes/Hydrazones (Linker Chemistry) Core->Deriv3 NH2-OH / NH2-NHR

Figure 2: Divergent synthesis capabilities of the core scaffold.

Analytical Characterization (Expected Profile)

To validate the synthesis, the following spectral data should be confirmed.

Nuclear Magnetic Resonance (NMR)[6]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 5H): Aromatic protons (Benzyl group).

    • δ 3.58 (s, 2H): Benzylic

      
       (Singlet, characteristic).
      
    • δ 2.85 (m, 1H): Methine proton at C4 (

      
      ).
      
    • δ 2.40 (m, 4H):

      
      -protons to ketone (
      
      
      
      ).
    • δ 2.25 (s, 3H): N-Methyl group (Singlet).

    • δ 1.80–2.10 (m, 4H): Remaining cyclohexyl ring protons.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
     m/z
    
Infrared Spectroscopy (IR)
  • Key Band: ~1710–1715

    
     (Strong 
    
    
    
    stretch, ketone).
  • Absence: No

    
     stretch (confirms tertiary amine).
    

Safety & Handling

  • Hazard Classification (GHS):

    • Warning: Causes skin irritation (H315).

    • Warning: Causes serious eye irritation (H319).

    • Warning: May cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amine oxides may form upon prolonged exposure to air.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • ChemicalBook. (2025). 4-(benzyl(methyl)amino)cyclohexanone Product Entry. Retrieved from

  • PubChem. (2025). 4-(Aminomethyl)cyclohexanone and related substructures. National Library of Medicine. Retrieved from

  • ResearchGate. (2023). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride. (Contextual reference for benzylamine synthesis). Retrieved from

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: Synthesis and AChE Inhibition. (Demonstrates utility of N-benzyl cyclohexylamines). Retrieved from

Sources

Physical and chemical properties of 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[Benzyl(methyl)amino]cyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a substituted aminocyclohexanone with significant potential as a scaffold in medicinal chemistry and drug development. As this compound is not extensively documented in public literature, this whitepaper synthesizes data from structurally related analogs and employs foundational principles of organic chemistry to predict its characteristics and behavior. We present a plausible synthetic route, detailed predicted spectroscopic data for structural confirmation, insights into its chemical reactivity, and a discussion of its potential therapeutic applications based on the established bioactivity of similar molecular frameworks. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their scientific pursuits.

Introduction and Rationale

The 4-aminocyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid cyclohexane ring allows for precise, stereocontrolled positioning of functional groups, which is critical for optimizing interactions with biological targets. The introduction of a tertiary amine, specifically the N-benzyl-N-methyl group, at the C4 position combines lipophilic and polar features that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier.

Analogs such as 4-(benzylamino)cyclohexanone and 4-(dimethylamino)cyclohexanone have been identified as key intermediates in the synthesis of novel analgesics, anti-inflammatory agents, and compounds active in the central nervous system (CNS).[1][2] Therefore, this compound represents a molecule of high interest, bridging the structural gap between simpler secondary and dimethylated tertiary amines, offering a unique steric and electronic profile for exploration in drug discovery programs.

Molecular Structure and Core Properties

The fundamental identity of a chemical compound is rooted in its structure. The following section details the key identifiers and predicted physicochemical properties of this compound.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₉NO

  • Molecular Weight: 217.31 g/mol

  • CAS Number: Not publicly cataloged at the time of this publication.

Caption: Molecular structure of the target compound.
Predicted Physicochemical Properties

The following properties are predicted based on computational models and data from close structural analogs like 4-(methylamino)cyclohexanone and 4-(dimethylamino)cyclohexanone.[3][4]

PropertyPredicted ValueRemarks
Molecular Weight 217.31 g/mol Calculated from the molecular formula C₁₄H₁₉NO.
XLogP3 ~2.5 - 3.0Estimated based on analogs; indicates moderate lipophilicity.
Hydrogen Bond Donors 0The tertiary amine is a hydrogen bond acceptor only.
Hydrogen Bond Acceptors 2The nitrogen atom and the carbonyl oxygen.
Rotatable Bonds 3C(ring)-N, N-CH₂, and CH₂-Ph bonds.
Physical State Likely a crystalline solid or viscous oilAt standard temperature and pressure.
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water. Forms soluble salts (e.g., hydrochloride) in aqueous acid.

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is through the reductive amination of 1,4-cyclohexanedione. This method offers high yields and operational simplicity.

Causality Behind Experimental Choices

Reductive amination is a cornerstone of amine synthesis. The process involves the initial formation of an enamine or iminium ion intermediate from the reaction of a ketone (1,4-cyclohexanedione) and a secondary amine (N-benzylmethylamine). This intermediate is then reduced in situ to the target tertiary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. Unlike stronger hydrides (e.g., LiAlH₄), NaBH(OAc)₃ is selective for the iminium ion over the ketone starting material, is tolerant of mildly acidic conditions that favor iminium formation, and does not require strictly anhydrous conditions, making the reaction robust and high-yielding.[5]

Proposed Synthetic Workflow

Synthesis_Workflow start 1,4-Cyclohexanedione + N-Benzylmethylamine reaction Reaction Vessel Solvent: Dichloromethane (DCM) Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Conditions: Room Temp, 12-24h start->reaction quench Quenching Add saturated NaHCO₃ (aq) to neutralize acid reaction->quench extraction Work-up 1. Separate organic layer 2. Extract aqueous layer with DCM 3. Combine organic layers quench->extraction drying Drying & Filtration Dry over Na₂SO₄ Filter extraction->drying concentration Concentration Remove solvent via rotary evaporation drying->concentration purification Purification Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate gradient concentration->purification final_product This compound (Pure Product) purification->final_product

Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) and N-benzylmethylamine (1.1 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Predicted Spectroscopic Profile for Structural Elucidation

The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.[6][7][8][9]

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

  • δ 3.55 (s, 2H): Singlet corresponding to the benzylic methylene (-CH₂-) protons.

  • δ 2.60-2.80 (m, 1H): Multiplet for the methine proton at C4 of the cyclohexanone ring.

  • δ 2.30-2.50 (m, 4H): Multiplets for the four protons alpha to the carbonyl group (C2 and C6).

  • δ 2.25 (s, 3H): Singlet for the N-methyl (-CH₃) protons.

  • δ 1.90-2.10 (m, 4H): Multiplets for the remaining four protons on the cyclohexanone ring (C3 and C5).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • δ ~210.0: Carbonyl carbon (C1).

  • δ ~138.5: Quaternary aromatic carbon of the benzyl group.

  • δ ~129.0, 128.5, 127.3: Aromatic CH carbons of the benzyl group.

  • δ ~60.0: Methine carbon attached to nitrogen (C4).

  • δ ~58.0: Benzylic methylene carbon (-CH₂-).

  • δ ~38.0: N-methyl carbon (-CH₃).

  • δ ~37.5: Carbons alpha to the carbonyl (C2, C6).

  • δ ~29.0: Carbons beta to the carbonyl (C3, C5).

FT-IR Spectroscopy (KBr Pellet or Thin Film)
  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2940, 2860 cm⁻¹: Aliphatic C-H stretching.

  • ~1715 cm⁻¹ (Strong): Ketone C=O stretching vibration.

  • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1150-1250 cm⁻¹: C-N stretching of the tertiary amine.[9]

Mass Spectrometry (Electron Ionization - EI)
  • m/z 217 (M⁺): Molecular ion peak.

  • m/z 126: Fragment corresponding to the loss of the benzyl group (C₇H₇•).

  • m/z 91: Tropylium ion (C₇H₇⁺), a characteristic fragment for benzyl groups.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the tertiary amine.

  • Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding 4-[Benzyl(methyl)amino]cyclohexan-1-ol. It is also susceptible to reactions with Grignard or organolithium reagents to form tertiary alcohols.[10]

  • Tertiary Amine Reactivity: The lone pair of electrons on the nitrogen atom imparts basic properties. The compound will readily form salts, such as a hydrochloride salt, upon treatment with acids. This can be advantageous for increasing aqueous solubility.[10]

  • Stability: The compound is expected to be stable under normal laboratory conditions (room temperature, ambient atmosphere).

  • Incompatibilities: It should be kept away from strong oxidizing agents and strong acids, which could react with the amine functionality or catalyze unwanted side reactions.[11][12]

Potential Applications in Drug Development

The structural motif of 4-aminocyclohexanone is a validated pharmacophore. Derivatives have shown promise in various therapeutic areas:

  • Analgesics: 4-Aryl-4-aminocyclohexanone derivatives have been investigated as potent analgesics.[2]

  • CNS Disorders: The ability to modulate lipophilicity with the N-benzyl group suggests potential applications for CNS targets, where blood-brain barrier penetration is essential.

  • Anti-inflammatory Agents: The core structure is present in molecules designed as anti-inflammatory drugs.[1]

This compound serves as a valuable building block for generating libraries of novel compounds to be screened for a wide range of biological activities.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, a hazard assessment can be made based on structurally similar chemicals like N-Cyclohexyl-N-methylcyclohexylamine and other corrosive amines.[11][12]

  • Hazard Statements: Likely to be harmful if swallowed, cause severe skin burns, and cause serious eye damage.[11][12]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20760632, 4-(Methylamino)cyclohexanone. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. LibreTexts. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: trans-1,2-Diaminocyclohexane-N,N,N',N'-tetracetic acid monohydrate. Retrieved from [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 158747-10-5 | Product Name : 4-(Methylamino)cyclohexanone 2,2-Dimethyltrimethylene Ketal Hydrochloride. Retrieved from [Link]

  • Pellicciari, R., et al. (2013). Synthesis and pharmacological characterization of 4-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates: identification of new potent and selective metabotropic glutamate 2/3 receptor agonists. Journal of Medicinal Chemistry, 56(11), 4442–4455. Retrieved from [Link]

  • The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. Retrieved from [Link]

  • ASCA GmbH. (n.d.). 4-(Methylamino)-4-phenyl-cyclohexanone. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). (1S,2R,4S)-1-[(Benzyl-amino)-meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with benzylamine. Retrieved from [Link]

  • Tetrahedron: Asymmetry. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55265168, 4-(Aminomethyl)cyclohexanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. Retrieved from [Link]

  • LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxycyclohexanone. Retrieved from [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Retrieved from [Link]

  • ResearchGate. (2025). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved from [Link]

  • DergiPark. (2023). Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • PubMed. (2004). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexanol at BMRB. Retrieved from [Link]

  • Baghdad Science Journal. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. Retrieved from [Link]

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Introduction: The Strategic Importance of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reductive Amination of Cyclohexanone Derivatives

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors. Amines are ubiquitous structural motifs in a vast array of biologically active molecules.[1][2][3] Among the myriad methods for amine synthesis, reductive amination stands out for its efficiency, operational simplicity, and high degree of control.[1][4] This powerful transformation converts a carbonyl group, such as that in a cyclohexanone derivative, into an amine via an intermediate imine or enamine.[5][6]

This guide provides a detailed exploration of the reductive amination mechanism as applied to cyclohexanone scaffolds. We will delve into the causality behind experimental choices, compare critical reagents, and provide field-proven protocols. The process is lauded in green chemistry for its ability to be performed as a one-pot reaction, minimizing waste and improving atom economy.[5][7][8] For researchers and drug development professionals, mastering this reaction is essential for the synthesis of novel molecular entities.

Part 1: The Core Reaction Mechanism

Reductive amination is fundamentally a two-part process occurring in a single pot: the formation of a C=N double bond (an imine or enamine) followed by its immediate reduction to a C-N single bond.[6]

Step 1: Imine and Enamine Formation - The Nucleophilic Prelude

The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the cyclohexanone.[9] This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[5][9][10] This step is reversible and critically dependent on the reaction pH. Mildly acidic conditions (typically pH 4-6) are optimal, as they are acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity, but not so acidic as to fully protonate the amine, which would render it non-nucleophilic.[11][12][13]

Following its formation, the carbinolamine undergoes acid-catalyzed dehydration to yield a C=N double bond.[11]

  • Primary Amines (RNH₂) react with cyclohexanone to form an imine (sometimes called a Schiff base).[9]

  • Secondary Amines (R₂NH) react to form an enamine , an unsaturated amine where the double bond is between the former carbonyl carbon and an adjacent alpha-carbon.[9][14][15]

Imines that possess a hydrogen atom on the α-carbon can exist in equilibrium with their enamine tautomer.[16][17] This tautomerization is a key feature of the intermediate's reactivity profile.

G cluster_0 Imine Formation (Primary Amine) cluster_1 Enamine Formation (Secondary Amine) Ketone Cyclohexanone Hemiaminal1 Hemiaminal Intermediate Ketone->Hemiaminal1 + Amine Amine1 Primary Amine (R-NH₂) Amine1->Hemiaminal1 Imine Imine Hemiaminal1->Imine - H₂O (Acid Catalyzed) H2O_1 H₂O Ketone2 Cyclohexanone Hemiaminal2 Hemiaminal Intermediate Ketone2->Hemiaminal2 + Amine Amine2 Secondary Amine (R₂NH) Amine2->Hemiaminal2 Enamine Enamine Hemiaminal2->Enamine - H₂O (Acid Catalyzed) H2O_2 H₂O

Caption: Formation of Imine and Enamine Intermediates from Cyclohexanone.

Step 2: Reduction of the C=N Intermediate

The second stage is the reduction of the C=N bond. Under the mildly acidic reaction conditions, the imine is often protonated to form an iminium ion . This ion is significantly more electrophilic than the starting ketone, which is the cornerstone of the reaction's selectivity.[12] A carefully chosen reducing agent will preferentially deliver a hydride to the iminium ion, leaving the unreacted ketone untouched. This selectivity allows the entire process to be conducted in a single reaction vessel ("one-pot").[5][18]

Part 2: A Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent must be strong enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[19]

ReagentSelectivityTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) LowTwo-step: imine formation first, then addition of NaBH₄.[20] Solvents: MeOH, EtOH.Inexpensive, readily available.Can reduce the starting ketone, leading to alcohol byproducts and lower yields.[11]
Sodium Cyanoborohydride (NaBH₃CN) HighOne-pot reaction. pH 6-7.[12] Solvent: MeOH.[20]Excellent selectivity for the iminium ion over the ketone.[11][12]Highly toxic; generates cyanide waste.[5][12]
Sodium Triacetoxyborohydride (STAB) Very HighOne-pot reaction. Solvents: DCE, DCM, THF.[20][21] Often with catalytic acetic acid.Excellent selectivity, mild, non-toxic byproducts, commercially available.[11][21][22] The reagent of choice for most applications.[10]Water-sensitive; not compatible with protic solvents like methanol.[19][20]
Catalytic Hydrogenation (H₂/Catalyst) HighH₂ gas with catalysts like Pd/C, PtO₂, or Raney Ni.[5]"Green" method with water as the only byproduct; excellent for large-scale synthesis.[5][7]Requires specialized hydrogenation equipment; some catalysts can reduce other functional groups.

Part 3: Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the reductive amination of a conformationally-locked cyclohexanone derivative.

Objective: Synthesis of cis-4-tert-butyl-N-benzylcyclohexanamine.

Rationale for Component Selection:

  • Substrate: 4-tert-butylcyclohexanone is used because the bulky tert-butyl group locks the ring in a chair conformation, providing a clear model to study the reaction's stereoselectivity.

  • Amine: Benzylamine is a standard primary amine.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is chosen for its superior selectivity and safety profile.[19][21]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductions.[21]

  • Catalyst: Glacial acetic acid is added to catalyze the formation of the iminium ion, which is often slower with ketones than with aldehydes.[21]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-tert-butylcyclohexanone (1.0 equiv) and 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Amine Addition: Add benzylamine (1.1 equiv) to the solution, followed by glacial acetic acid (1.2 equiv). Stir the mixture at room temperature.

  • Imine Formation: Allow the mixture to stir for 60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.[23]

  • Workup (Quenching): Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[23]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[23]

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[23]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amine.

Caption: Experimental Workflow for STAB-mediated Reductive Amination.

Part 4: Stereoselectivity in Cyclohexanone Systems

The stereochemical outcome of reductive amination on substituted cyclohexanones is determined by the trajectory of the hydride attack on the planar C=N bond of the intermediate. For 4-substituted cyclohexanones, the bulky substituent (e.g., tert-butyl) occupies the equatorial position.

The hydride reagent, being bulky itself, preferentially attacks the iminium ion from the less sterically hindered equatorial face.[10] This equatorial attack forces the newly formed amino group into the axial position, resulting in the kinetically favored cis product.[10] This product is often the thermodynamically less stable isomer, a crucial consideration in synthetic design.

G cluster_0 Hydride Attack Pathways cluster_1 Products Iminium Iminium Intermediate (from 4-tert-butylcyclohexanone) Equatorial_Attack Equatorial Attack (Less Hindered) Iminium->Equatorial_Attack [H⁻] Axial_Attack Axial Attack (More Hindered) Iminium->Axial_Attack [H⁻] Axial_Amine Axial Amine (Kinetic Product - Major) Equatorial_Attack->Axial_Amine Favored Equatorial_Amine Equatorial Amine (Thermodynamic Product - Minor) Axial_Attack->Equatorial_Amine Disfavored

Caption: Stereochemical Pathways of Hydride Attack on a Substituted Cyclohexaniminium Ion.

Conclusion and Future Outlook

The reductive amination of cyclohexanone derivatives is a robust, versatile, and highly selective method for the synthesis of secondary and tertiary amines. A thorough understanding of the interplay between the substrate, amine, reducing agent, and reaction conditions is paramount for achieving high yields and predictable outcomes. The development of mild and selective hydride reagents, with STAB being a prime example, has made this a go-to reaction in the drug discovery pipeline. Looking forward, the field is increasingly turning towards biocatalysis, employing enzymes like imine reductases (IREDs) and reductive aminases (RedAms) to perform these transformations with even greater (and often asymmetric) precision, pushing the boundaries of sustainable and selective synthesis.[24][25][26][27][28]

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  • Reductive amination. Wikipedia. [Link]

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  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Pearson. [Link]

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Infrared spectroscopy analysis of aminoketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Aminoketones

Authored by: A Senior Application Scientist

Introduction: The Significance of Aminoketones and the Role of Infrared Spectroscopy

Aminoketones represent a cornerstone class of organic compounds, serving as critical intermediates and structural motifs in a vast array of pharmaceuticals and natural products.[1] Their synthesis and characterization are fundamental activities in drug discovery and development. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its speed, non-destructive nature, and profound ability to provide detailed information about molecular structure, particularly functional groups and bonding interactions.[2][3]

This guide provides an in-depth exploration of the principles and practical application of IR spectroscopy for the analysis of aminoketones. We will move beyond a simple recitation of spectral regions to a mechanistic understanding of how intramolecular interactions within these molecules give rise to a unique and diagnostic spectroscopic fingerprint. For researchers in pharmaceutical development, mastering this analysis is key to confirming synthesis, assessing purity, and understanding the conformational properties of these vital compounds.[4]

Pillar 1: Understanding the Vibrational Language of Functional Groups

An IR spectrum is a plot of absorbed infrared radiation versus frequency (in wavenumbers, cm⁻¹). This absorption is not random; it occurs only when the frequency of the radiation matches the frequency of a specific molecular vibration, such as the stretching or bending of a chemical bond.[5] For an aminoketone, the story is told primarily through the vibrations of its two defining functional groups: the ketone and the amine.

The Ketone Carbonyl (C=O) Stretch: A Powerful Diagnostic Peak

The carbonyl group (C=O) is one of the most readily identifiable features in an IR spectrum.[6] Due to the large difference in electronegativity between carbon and oxygen, the bond has a significant dipole moment. The stretching vibration of this bond produces a characteristically strong and sharp absorption peak.[7]

  • Saturated Acyclic Ketones: Typically absorb in the range of 1710-1720 cm⁻¹ . This position serves as our baseline.

  • Conjugation Effects: If the carbonyl is conjugated with a double bond or an aromatic ring, the C=O bond order is slightly reduced due to resonance. This weaker bond requires less energy to vibrate, shifting the absorption to a lower frequency (a "red-shift") by 20-30 cm⁻¹.[6][7]

The Amine (N-H) Vibrations: Key to Identification

The vibrations associated with the amine group provide another layer of diagnostic information.

  • N-H Stretching: These vibrations occur in the 3300-3500 cm⁻¹ region. A crucial diagnostic feature is the number of peaks:

    • Primary Amines (-NH₂): Exhibit two distinct peaks due to symmetric and asymmetric stretching modes.[8]

    • Secondary Amines (>NH): Show only a single, weaker peak in this region.[8]

    • Tertiary Amines (>N-): Possess no N-H bond and therefore show no absorption in this region.

  • N-H Bending: Primary amines also show a characteristic "scissoring" vibration (bending) in the 1580-1650 cm⁻¹ region.[8] This peak can sometimes be mistaken for a C=C stretch, but its intensity and context are key differentiators.

Pillar 2: The Aminoketone Signature—Intramolecular Hydrogen Bonding

When an amine group is positioned appropriately relative to a ketone (e.g., in α, β, or γ-aminoketones), a profound interaction occurs: intramolecular hydrogen bonding. The slightly acidic amine proton forms a hydrogen bond with the lone pair of electrons on the carbonyl oxygen (N-H···O=C). This non-covalent interaction is the single most important factor governing the IR spectrum of an aminoketone and is a powerful indicator of its conformation.[9][10]

This hydrogen bonding perturbs the electron density of both functional groups, leading to predictable and significant shifts in their vibrational frequencies:

  • Effect on the Carbonyl (C=O) Stretch: The hydrogen bond pulls electron density away from the carbonyl oxygen, weakening the C=O double bond. This is conceptually similar to the effect of conjugation. The result is a substantial red-shift of the C=O stretching frequency, often by 20-50 cm⁻¹ or more , and a noticeable broadening of the peak.[10]

  • Effect on the Amine (N-H) Stretch: The N-H bond is also weakened and elongated by its participation in the hydrogen bond. This results in a red-shift of the N-H stretching frequency and significant peak broadening compared to a "free" N-H group.[10]

The presence of these simultaneous shifts is the definitive IR signature of an intramolecularly hydrogen-bonded aminoketone.

Caption: Intramolecular hydrogen bonding in aminoketones and its spectral effects.

Data Presentation: Comparative IR Absorption Frequencies

The following table summarizes the expected vibrational frequencies, providing a clear quantitative guide for spectral interpretation.

Functional Group Vibration"Free" Group (cm⁻¹)H-Bonded Group in Aminoketone (cm⁻¹)Peak Characteristics
C=O Stretch (Ketone) 1710 - 1725[11]1650 - 1705[12][13]Strong, Sharp (Free); Strong, Broadened (H-Bonded)
N-H Stretch (Primary Amine) 3400-3500 & 3300-3400[8]3150 - 3350[12]Two medium peaks (Free); Broader, shifted peaks (H-Bonded)
N-H Stretch (Secondary Amine) 3310 - 3350[8]3100 - 3300One weak/medium peak (Free); Broader, shifted peak (H-Bonded)
N-H Bend (Primary Amine) 1580 - 1650[8]1590 - 1660Medium to Strong

Note: Exact frequencies are highly dependent on molecular structure, solvent, and physical state.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a methodical approach. The following protocol is designed to ensure reproducibility and data integrity. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and lack of sample preparation.[14][15]

Workflow for High-Fidelity ATR-FTIR Analysis

A Step 1: Instrument Preparation B Initialize Spectrometer Software & Run Instrument Diagnostics A->B C Clean ATR Crystal (e.g., with Isopropanol) B->C D Step 2: Background Acquisition C->D E Lower ATR Press (Empty, Clean Crystal) D->E F Collect Background Spectrum (Set Scans, Resolution) E->F G Step 3: Sample Analysis F->G Critical: Background is the reference H Place Small Amount of Aminoketone Sample on Crystal G->H I Apply Consistent Pressure with ATR Press H->I J Collect Sample Spectrum I->J K Step 4: Data Finalization J->K L Clean Crystal Thoroughly K->L M Process Spectrum (Baseline Correction, Peak Picking) L->M N Export & Save Data M->N

Caption: Standard Operating Procedure for ATR-FTIR analysis of aminoketones.

Detailed Step-by-Step Methodology

1. Instrument and Sample Preparation:

  • Initialization: Turn on the FTIR spectrometer and allow the source and laser to stabilize. Launch the control software and run any initialization or performance verification routines as prompted.[16]

  • Crystal Cleaning (Critical Step): The integrity of your spectrum depends on a pristine ATR crystal. Thoroughly clean the diamond or zinc selenide crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) on a lint-free wipe. Allow the solvent to fully evaporate.[17]

  • Sample Consideration: Ensure the aminoketone sample is representative. For solids, a fine powder is ideal. For viscous liquids or oils, a small drop is sufficient.[18]

2. Background Spectrum Acquisition:

  • Rationale: The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This is mathematically subtracted from the sample spectrum to yield the true spectrum of the analyte.

  • Procedure: With the clean, empty crystal, lower the ATR press arm to the same position and pressure that will be used for the sample.[16]

  • Parameters: Set the acquisition parameters. For routine analysis, the following are standard:

    • Scan Range: 4000 - 600 cm⁻¹

    • Number of Scans: 16 to 32 (improves signal-to-noise ratio)

    • Resolution: 4 cm⁻¹

  • Acquisition: Initiate the background scan.

3. Sample Spectrum Acquisition:

  • Application: Lift the press arm. Place a small amount of the aminoketone sample directly onto the center of the ATR crystal—just enough to cover the crystal surface.

  • Pressure Application: Lower the press arm firmly onto the sample to ensure good optical contact between the sample and the crystal.[15] Consistency in applied pressure is key for reproducible results, especially for quantitative work.

  • Acquisition: Enter the sample identification information into the software and initiate the sample scan using the same parameters as the background.[17]

4. Data Processing and Cleanup:

  • Post-Acquisition: Once the scan is complete, the software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier Transform to generate the final spectrum in Absorbance or % Transmittance.

  • Cleanup: Immediately and thoroughly clean the sample from the ATR crystal using an appropriate solvent.

  • Analysis: Use the software tools to perform a baseline correction if necessary and to label the peaks of interest (peak picking), specifically identifying the N-H and C=O stretching frequencies.

Conclusion: From Spectrum to Insight

The infrared spectrum of an aminoketone is more than a collection of peaks; it is a detailed report on the molecule's internal electronic environment. The characteristic red-shifts in both the carbonyl and N-H stretching frequencies provide unambiguous evidence of intramolecular hydrogen bonding. This powerful diagnostic tool allows researchers and drug development professionals to rapidly confirm the identity of synthesized aminoketone targets, gain insight into their preferred conformations, and ensure the quality and consistency of these critical pharmaceutical building blocks. By following a rigorous, self-validating protocol, the analyst can generate high-fidelity data that translates directly into actionable scientific insight.

References

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Comprehensive Guide to the Stereochemical & Conformational Landscape of 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and conformational landscape of 4-[Benzyl(methyl)amino]cyclohexan-1-one , a critical intermediate in the synthesis of opioid analgesics and pharmaceutical building blocks.

Executive Summary & Molecular Architecture

This compound (CAS: 57269-11-1) acts as a pivotal "stereochemical gatekeeper" in drug synthesis. While the ketone itself is often described as achiral due to rapid nitrogen inversion and time-averaged symmetry, it possesses a rich conformational landscape and serves as the prochiral precursor to stereochemically complex alcohols (e.g., cis- and trans-4-aminocyclohexanols).

Structural Definition

The molecule consists of a cyclohexane ring substituted at the C1 position with a ketone (=O) and at the C4 position with a tertiary amine bearing a methyl and a benzyl group.

  • Formula:

    
    
    
  • Molecular Weight: 217.31 g/mol

  • Symmetry Elements: In its time-averaged conformation, a plane of symmetry (

    
    ) passes through C1 and C4, bisecting the ring. Consequently, the neutral ketone is achiral  at room temperature.
    
The Nitrogen "Stereocenter" Paradox

The tertiary nitrogen at C4 is theoretically a chiral center (


 hybridized with four different groups: Cyclohexyl, Benzyl, Methyl, Lone Pair). However, due to pyramidal inversion , the nitrogen configuration interconverts rapidly at ambient temperatures (

), rendering the molecule achiral.

Exception (Potential Stereoisomer #1): Upon protonation (salt formation) or quaternization, the nitrogen inversion is blocked. This creates a stable chiral center, resulting in a racemic mixture of enantiomers (


 and 

ammonium salts).

Conformational Analysis (Dynamic Stereoisomerism)

Before chemical transformation, the molecule exists as a dynamic equilibrium of conformers. Understanding this is crucial because the reactive conformation dictates the stereochemical outcome of subsequent reactions (e.g., hydride reduction).

Chair-Chair Equilibrium

The cyclohexane ring undergoes ring-flip interconversion between two chair conformers.[1] The position of the bulky 4-[benzyl(methyl)amino] group determines the thermodynamic stability.

  • Conformer A (Equatorial): The bulky amine group lies in the equatorial plane.[2][3] This minimizes 1,3-diaxial interactions with the C2/C6 axial hydrogens.

  • Conformer B (Axial): The amine group is axial.[2] This incurs severe steric strain (A-value penalty).

Thermodynamic Preference

The A-value (conformational free energy difference,


) for a dialkylamino group is approximately 2.1 kcal/mol. For the even bulkier benzyl(methyl)amino group, the equilibrium shifts almost exclusively (>98%) to the equatorial conformer .
Table 1: Conformational Energy Landscape
ConformerSubstituent PositionRelative Energy (

)
Population (at 298 K)Stability Factors
Equatorial C4-Equatorial0.0 kcal/mol> 98%Minimized steric strain
Axial C4-Axial+2.5 - 3.0 kcal/mol< 2%Severe 1,3-diaxial repulsion
Twist-Boat N/A+5.5 kcal/molNegligibleTorsional strain
Visualization of Conformational Dynamics

ConformationalEquilibrium Axial Axial Conformer (High Energy) Steric Clash TS Twist-Boat Transition State Axial->TS Ring Flip Equatorial Equatorial Conformer (Major Species) Thermodynamic Minima TS->Equatorial Relaxation Equatorial->TS Slow (High Barrier)

Figure 1: The equilibrium heavily favors the equatorial conformer due to the steric bulk of the benzyl-methyl-amine group.

Synthetic Implications: Prochirality & Configurational Isomers

The most significant "potential stereoisomers" arise when the ketone functionality at C1 is reduced. The C1 carbon is prochiral . Reduction converts the


 ketone into an 

alcohol, creating a new stereocenter relative to the C4 position.
The Cis/Trans Diastereomers

Since the C4 substituent is fixed (equatorial), the incoming hydride nucleophile can attack from two faces:

  • Axial Attack: Hydride approaches from the axial direction (top face), pushing the oxygen equatorial.

    • Product: trans-4-[Benzyl(methyl)amino]cyclohexan-1-ol (Thermodynamic product).

  • Equatorial Attack: Hydride approaches from the equatorial direction (side), pushing the oxygen axial.

    • Product: cis-4-[Benzyl(methyl)amino]cyclohexan-1-ol (Kinetic product).

Stereocontrol Strategies
  • Small Hydrides (

    
    , 
    
    
    
    ):
    Prefer axial attack (due to torsional strain in the transition state), yielding predominantly the trans-alcohol (equatorial -OH).
  • Bulky Hydrides (L-Selectride): Sterically hindered from axial attack; they force equatorial attack, yielding the cis-alcohol (axial -OH).

Reaction Pathway Diagram

ReductionPathways cluster_reagents Reduction Conditions Ketone This compound (Achiral / Prochiral) SmallH Small Hydride (NaBH4 / LiAlH4) Ketone->SmallH BulkyH Bulky Hydride (L-Selectride) Ketone->BulkyH Trans TRANS-Isomer (Major Product with NaBH4) OH = Equatorial Amine = Equatorial SmallH->Trans Axial Attack (Thermodynamic Control) Cis CIS-Isomer (Major Product with L-Selectride) OH = Axial Amine = Equatorial BulkyH->Cis Equatorial Attack (Steric Control)

Figure 2: Divergent synthesis of diastereomeric alcohols controlled by hydride steric bulk.

Experimental Protocols

Synthesis of this compound

This protocol ensures the isolation of the pure ketone, free from unreacted acetals or over-reduced alcohols.

Reagents: 1,4-Cyclohexanedione monoethylene acetal, Benzylmethylamine, Sodium Triacetoxyborohydride (STAB), HCl.

  • Reductive Amination:

    • Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and

      
      -benzylmethylamine (1.1 eq) in Dichloroethane (DCE).
      
    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Mechanism:[2][4][5] Formation of the iminium ion followed by selective hydride delivery.

  • Deprotection (Ketal Hydrolysis):

    • Quench reaction with saturated

      
      . Extract with DCM.
      
    • Treat the crude acetal-amine with 2N HCl in THF/Water (1:1) at 60°C for 4 hours.

    • Critical Step: Ensure complete hydrolysis of the ketal to release the ketone.

  • Workup:

    • Basify to pH 10 with NaOH (to ensure amine is free base).

    • Extract with Ethyl Acetate. Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc/Et3N).

Stereoselective Reduction (Self-Validating Protocol)

To generate the "potential stereoisomers" (alcohols) for reference standards:

  • Preparation: Dissolve 1.0 mmol of the ketone in MeOH (10 mL).

  • Addition: Add

    
     (0.5 eq) at -78°C (to maximize stereoselectivity for trans).
    
  • Monitoring: Monitor by TLC. The cis and trans isomers usually have distinct Rf values (cis is typically more polar due to axial -OH H-bonding access).

  • Analysis:

    • 1H NMR (Validation): Look at the C1-H signal (proton geminal to OH).

    • Trans-isomer (Equatorial OH, Axial H): C1-H appears as a wide multiplet (

      
      ) with large coupling constants (
      
      
      
      ) due to axial-axial coupling.
    • Cis-isomer (Axial OH, Equatorial H): C1-H appears as a narrow multiplet (

      
       or 
      
      
      
      ) with small coupling constants (
      
      
      ).

References

  • Eliel, E. L., & Senda, Y. (1970). Conformational Analysis. XX. The Stereochemistry of Reduction of Substituted Cyclohexanones. Tetrahedron, 26(10), 2411–2428. Link

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Standard reference for hydride reduction stereoselectivity).
  • Cohen, T., et al. (1980). Stereocontrol in the Reduction of 4-Substituted Cyclohexanones. Journal of Organic Chemistry, 45(10), 1947. Link

  • PubChem Compound Summary. (2024). 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (Analogous Structure). National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. (2025). Conformational Analysis of 2-(Methylamino)cyclohexanone (Methodology Reference). Link

Sources

Solubility Characteristics of 4-[Benzyl(methyl)amino]cyclohexan-1-one in Organic Solvents

[1][2]

Executive Summary

4-[Benzyl(methyl)amino]cyclohexan-1-one is a bifunctional intermediate critical in the synthesis of analgesic pharmacophores and heterocyclic building blocks. Its solubility profile is governed by the interplay between its lipophilic benzyl-cyclohexyl scaffold and its ionizable tertiary amine/polar ketone functionalities .

For the formulation scientist or process chemist, understanding this molecule’s solubility is not merely about dissolution—it is about exploiting phase behaviors for purification and reaction optimization. This guide characterizes the compound's solubility across the polarity spectrum and provides validated protocols for solvent selection in extraction and crystallization.

Physicochemical Profile & Structural Logic[3]

To predict solubility behavior accurately, we must deconstruct the molecule into its functional domains.

DomainChemical FeatureSolubility Impact
Lipophilic Core Benzyl group + Cyclohexane ringDrives solubility in non-polar and chlorinated solvents (Toluene, DCM).
Basic Center Tertiary Amine (

)
Enables pH-dependent solubility switching (Free base vs. Salt).
Polar Handle Ketone (

)
Provides dipole-dipole interactions, enhancing solubility in polar aprotic solvents (DMF, Acetone).
  • Estimated LogP: ~2.5 – 3.0 (Lipophilic).

  • pKa (Conjugate Acid): ~8.5 – 9.5 (Typical for tertiary amines).

  • State: Viscous oil or low-melting solid (dependent on purity); Hydrochloride salts are high-melting solids.

Solubility Characteristics in Organic Solvents[1][2][4][5]

The solubility of this compound follows a distinct hierarchy based on solvent polarity and hydrogen bonding capability.

Chlorinated Solvents (The "Gold Standard")

Solvents: Dichloromethane (DCM), Chloroform (

  • Solubility: Excellent (>200 mg/mL) .

  • Mechanism: The high lipophilicity of the benzyl/cyclohexyl groups aligns perfectly with the dispersion forces of chlorinated solvents.

  • Application: These are the primary solvents for liquid-liquid extraction from aqueous phases.

Polar Aprotic Solvents

Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF).

  • Solubility: High (>100 mg/mL) .

  • Mechanism: The ketone moiety accepts hydrogen bonds (from water impurities) and engages in dipole interactions. The tertiary amine remains unprotonated and soluble.

  • Application: Ideal for nucleophilic substitution reactions (e.g., alkylation) where high concentration and solvation of ionic reagents are required.

Polar Protic Solvents (Alcohols)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Solubility: Good to Moderate .

  • Mechanism: Soluble due to the polarity of the amine/ketone.[1] However, solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > IPA).

  • Application: Crystallization . These are often used as the "good" solvent in solvent/antisolvent pairs (e.g., EtOH/Water).

Non-Polar Alkanes

Solvents: n-Hexane, n-Heptane, Cyclohexane.

  • Solubility: Low to Moderate .

  • Mechanism: While the benzyl group provides some affinity, the polarity of the ketone and amine destabilizes the solution in pure alkanes.

  • Application: Antisolvents . Adding hexane to a concentrated DCM or Toluene solution of the compound will often force precipitation or oiling out.

Aqueous Solubility (pH Dependent)
  • pH > 10 (Free Base): Insoluble (<1 mg/mL). The molecule is neutral and hydrophobic.

  • pH < 4 (Salt Form): Highly Soluble . Protonation of the amine forms a cationic species (

    
    ), making it miscible with water.
    

Experimental Protocols & Workflows

Solubility-Driven Purification (Acid/Base Extraction)

This protocol exploits the pH-dependent solubility switch to isolate the compound from neutral impurities (non-basic) and acidic byproducts.

Reagents: Dichloromethane (DCM), 1M HCl, 1M NaOH, Brine.

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (3x vol).

    • Mechanism:[2][3] The amine protonates and moves to the aqueous phase. Neutral impurities stay in DCM.

  • Wash: Wash the combined aqueous acidic layers with fresh DCM to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C and slowly add 1M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base oils out.

  • Re-Extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
     and concentrate in vacuo.
    
Crystallization Strategy (Solvent/Antisolvent)

For high-purity requirements, recrystallization of the hydrochloride salt is superior to the free base.

  • Salt Formation: Dissolve free base in minimal Acetone or Ethanol .

  • Acidification: Add 1.1 equivalents of HCl (e.g., 4M in Dioxane or conc. aqueous HCl).

  • Precipitation:

    • If using Ethanol: Add Diethyl Ether or Heptane dropwise until turbidity persists.

    • If using Acetone: The salt often precipitates spontaneously.

  • Harvest: Filtration yields the hydrochloride salt as a stable, white solid.

Visualization: Solubility Decision Matrix

SolubilityWorkflowStartCrude this compoundSolventChoiceSelect Primary SolventStart->SolventChoiceDCMDCM / Chloroform(High Solubility)SolventChoice->DCMFor ExtractionDMFDMF / DMSO(High Solubility)SolventChoice->DMFFor ReactionWaterWater (Neutral pH)(Insoluble)SolventChoice->WaterSolubility CheckExtractionLiquid-Liquid Extraction(Purification)DCM->ExtractionReactionNucleophilic Substitution(Synthesis)DMF->ReactionAcidAdd HCl (pH < 4)Water->AcidTo DissolveSaltSolubilityWater Soluble Cation(Salt Form)Acid->SaltSolubilitySaltSolubility->ExtractionPartitioning

Figure 1: Decision matrix for solvent selection based on process intent (Extraction vs. Reaction vs. Salt Formation).

Stability & Handling in Solution

When handling this compound in solution, three stability factors must be managed:

  • Oxidation (N-Oxide Formation):

    • Risk: Tertiary amines are susceptible to oxidation by atmospheric oxygen over time, forming N-oxides.

    • Mitigation: Store solutions under an inert atmosphere (Nitrogen/Argon). Avoid prolonged storage in chlorinated solvents (which can become acidic) or ethers (peroxide risk).

  • Schiff Base/Enamine Formation:

    • Risk: The ketone functionality is reactive.[4][2][5][6] In the presence of primary amines (impurities), it can form imines (Schiff bases).

    • Mitigation: Ensure high purity of reagents. Avoid protic acid catalysts unless intended.

  • Aldol Condensation:

    • Risk: In strong base (e.g., NaH, KOtBu), the cyclohexanone ring can undergo self-aldol condensation.

    • Mitigation: Maintain controlled temperature (<0°C) when using strong bases.

Summary Table: Solvent Compatibility Guide

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Chlorinated DCM, ChloroformExcellent Extraction, Chromatography
Polar Aprotic DMF, DMSO, NMPExcellent High-temp Reactions (

)
Esters Ethyl AcetateGood Chromatography, Extraction
Alcohols Methanol, EthanolGood Recrystallization (Hot)
Ethers THF, Diethyl EtherModerate Grignard/Lithium Reactions
Alkanes Hexane, HeptanePoor Antisolvent, Washing
Water WaterpH Dependent Salt formation, Washing

References

  • PrepChem. Synthesis of 4-[N-(4-Chloro-benzyl)-methylamino]-cyclohexanone. Retrieved from

  • VulcanChem. 4-Benzyl-4-methylcyclohexanone - Physical and Chemical Properties. Retrieved from

  • PubChem. 4-(Aminomethyl)cyclohexanone Compound Summary. National Library of Medicine.[7] Retrieved from [7]

  • BenchChem. 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone Structure and Properties. Retrieved from

Thermochemical Stability of 4-[Benzyl(methyl)amino]cyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermochemical stability profile of 4-[Benzyl(methyl)amino]cyclohexan-1-one , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., analgesics and psychoactive agents).

This guide is structured for researchers and process chemists, focusing on the molecule's intrinsic stability, degradation pathways, and rigorous characterization protocols.

Executive Summary & Compound Profile

This compound (CAS: 57269-11-1 ; alt. 202394-26-1) serves as a versatile building block in medicinal chemistry, particularly for reductive amination sequences yielding 1,4-disubstituted cyclohexane derivatives.[1]

Its stability profile is dominated by the interplay between the electrophilic ketone and the nucleophilic tertiary amine , creating potential for self-reactivity and oxidative degradation. While the hydrochloride salt is robust, the free base requires stringent handling to prevent "browning" (oxidative polymerization) and thermodynamic isomerization.

Physicochemical Identity
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
CAS Registry 57269-11-1 (Primary), 202394-26-1
Physical State (Free Base) Viscous oil or low-melting solid (approx. 25–30°C)
Physical State (HCl Salt) White crystalline solid (MP > 180°C, dec.)[2]
Solubility Free Base: DCM, EtOAc, MeOH. Salt: Water, MeOH.

Theoretical Stability Analysis

The thermochemical behavior of this molecule is governed by three primary structural features: the cyclohexanone ring , the tertiary amine , and the benzyl group .

Conformational Thermodynamics

The 4-substituted cyclohexanone ring exists in a dynamic equilibrium between chair conformers.

  • Equatorial Preference: The bulky N-benzyl-N-methylamino group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Thermodynamic Stability: The equatorial conformer is estimated to be ~1.5–2.0 kcal/mol more stable than the axial conformer. However, at elevated temperatures (>80°C), the population of the axial conformer increases, potentially altering reactivity rates.

Intrinsic Reactivity Risks[3]
  • Oxidative Instability (N-Oxidation): The electron-rich tertiary amine is susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides. This is the primary cause of the "yellowing" observed in aged samples.

  • Enolization & Aldol Condensation: The ketone functionality at C1 is enolizable. Under basic conditions or high heat, the molecule can undergo self-aldol condensation, forming dimers or oligomers.

  • Retro-Michael / Elimination: While less likely in saturated systems, extreme thermal stress (>200°C) can induce elimination of the amine, generating cyclohexenone derivatives.

Degradation Pathways Visualization

The following diagram outlines the critical degradation pathways that must be monitored during stability testing.

DegradationPathways cluster_conditions Critical Stress Factors Compound 4-[Benzyl(methyl)amino] cyclohexan-1-one (Target) NOxide N-Oxide Impurity (Oxidative Degradation) Compound->NOxide [O2], Light, >40°C Enol Enol Tautomer Compound->Enol H+ / OH- Equilibrium Elimination Cyclohexenone + N-Methylbenzylamine Compound->Elimination Thermal Stress (>200°C) Dimer Aldol Condensation Dimer (High MW Impurity) Enol->Dimer Self-Reaction (Base/Heat) Heat Heat (>60°C) Oxygen Oxygen Moisture Moisture

Caption: Primary degradation vectors including oxidative N-oxide formation and thermal aldol condensation.

Thermochemical Characterization Protocols

To validate the stability of a specific batch, the following self-validating experimental workflow is recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point, glass transition, and onset of thermal decomposition.

  • Protocol:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (to prevent evaporation of the free base).

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 300°C under N₂ purge (50 mL/min).

  • Expected Results:

    • Free Base: Endotherm (melt) near RT; Exotherm (decomposition) typically >180°C.

    • HCl Salt: Sharp endotherm (melt) >180°C, immediately followed by decomposition exotherm.

Accelerated Stability Testing (Forced Degradation)

This protocol mimics long-term storage stress in a short timeframe.

Stress ConditionDurationTarget AnalysisPass Criteria
Thermal (60°C) 7 DaysHPLC (Purity)< 0.5% decrease in purity
Oxidative (3% H₂O₂) 24 HoursLC-MS (N-Oxides)Identification of oxidation liability
Hydrolytic (pH 2 & 10) 48 HoursHPLCStability of ketone/amine
Photostability 1.2M Lux·hrVisual / HPLCNo color change (Yellowing)
Stability Testing Workflow

StabilityWorkflow cluster_analysis Analytical Triage Sample Raw Sample (Free Base or Salt) TGA TGA (Volatiles/Decomp) Sample->TGA DSC DSC (Thermal Events) Sample->DSC HPLC HPLC-UV/MS (Purity) Sample->HPLC Decision Stability Profile Generated TGA->Decision DSC->Decision HPLC->Decision Storage Define Storage Conditions Decision->Storage Validated

Caption: Sequential workflow for establishing the thermochemical profile of the intermediate.

Storage and Handling Recommendations

Based on the theoretical and empirical stability data, the following handling procedures are mandatory to maintain scientific integrity of the material.

Storage Conditions
  • Primary Recommendation: Convert to the Hydrochloride (HCl) salt immediately after synthesis if long-term storage is required. The salt lattice significantly inhibits oxidative and thermal degradation.

  • Free Base Storage:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen blanket (Critical to prevent N-oxidation).

    • Container: Amber glass (protects from photolytic degradation).

Handling Precautions
  • Hygroscopicity: The amine functionality can be hygroscopic. Weighing should be performed rapidly or in a glovebox if high precision is required.

  • Solution Stability: Solutions in chlorinated solvents (DCM, Chloroform) are stable for <24 hours. For longer durations, remove solvent and store as neat oil/solid. Avoid acetone (forms enamines/imines).

References

  • Parchem Fine & Specialty Chemicals. (2024). This compound Product Specifications. Retrieved from

  • GuideChem. (2024). Chemical Properties of CAS 57269-11-1. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Cyclohexanone derivatives. Retrieved from

  • Organic Syntheses. (Coll. Vol. 5). Preparation of N-Substituted Cyclohexanones. (General methodology reference for aminoketone stability). Retrieved from

Sources

Discovery and history of N-aryl-4-aminocyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of N-aryl-4-aminocyclohexanones

Introduction: The Emergence of a Privileged Scaffold

The N-aryl-4-aminocyclohexanone framework represents a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for orienting functional groups in precise spatial arrangements, enabling potent and selective interactions with biological targets. This guide delves into the historical discovery and the evolution of synthetic strategies for this important class of molecules, tracing the path from multi-step classical syntheses to modern, efficient catalytic methodologies. Primarily recognized for their profound impact on the development of analgesics, derivatives of this core have demonstrated a range of activities, including narcotic antagonism.[1][2] Understanding the synthetic history of this scaffold offers critical insights into the broader advancements in organic chemistry and drug development, providing researchers with a foundation of knowledge for future innovation.

Part 1: The Foundational Discovery and Early Synthetic Routes

The initial exploration of 4-amino-4-arylcyclohexanones was driven by the quest for novel central nervous system (CNS) active agents, particularly analgesics.[3] The early synthetic approaches were characterized by their multi-step nature, often relying on classical name reactions to build the core cyclohexanone ring first, followed by the installation of the key functional groups.

The Double Michael Addition Approach

A seminal and widely adopted strategy for constructing the 4-aryl-4-cyanocyclohexanone precursor involved a double Michael reaction.[3] This method provided a robust entry point to the core structure. The causality behind this choice lies in the ready availability of simple starting materials and the power of the Michael addition to form C-C bonds efficiently.

The key transformation involves the reaction of an arylacetonitrile with two equivalents of an acrylate, such as methyl acrylate, in the presence of a base. The arylacetonitrile, possessing an acidic α-proton, serves as the initial Michael donor.

Conceptual Workflow: Double Michael Addition and Cyclization

G A Arylacetonitrile D Dieckmann Condensation (Cyclization) A->D B Methyl Acrylate (2 eq.) B->D C Base (e.g., Triton B) C->D Initiation E Hydrolysis & Decarboxylation D->E Cyclized Intermediate F 4-Aryl-4-cyanocyclohexanone E->F Core Precursor

Caption: Workflow for the initial synthesis of the 4-aryl-4-cyanocyclohexanone core.

Experimental Protocol: Synthesis of 4-(p-chlorophenyl)-4-cyanocyclohexanone

This protocol is synthesized from methodologies described in the historical patent literature, demonstrating the practical application of the double Michael/Dieckmann condensation sequence.[1]

Step 1: Double Michael Addition & Cyclization

  • A mixture of 25.0 g (0.165 mole) of p-chlorophenylacetonitrile, 77 ml of methyl acrylate, and 80 ml of tert-butyl alcohol is heated to reflux.

  • The heat source is removed, and a mixture of 25 ml of 40% methanolic tetramethylammonium hydroxide (Triton B) is added. An exothermic reaction ensues.

  • The reaction mixture is stirred for approximately 1 hour and then cooled.

  • The cooled mixture is acidified with acetic acid and diluted with water.

  • The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water and dried.

  • Solvents are removed by distillation under reduced pressure to yield the crude 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone.[1]

Step 2: Hydrolysis and Decarboxylation

  • The crude product from Step 1 is combined with 660 ml of glacial acetic acid and 330 ml of 10% aqueous sulfuric acid.

  • The mixture is heated on a steam bath at approximately 100°C for 24 hours with continuous stirring.

  • The reaction mixture is cooled and extracted with benzene.

  • The benzene extract is washed with water, then with a 5% sodium bicarbonate solution, and finally with water again.

  • The solution is dried, and the benzene is evaporated to yield the solid 4-(p-chlorophenyl)-4-cyanocyclohexanone.[1]

Conversion to the Amine

With the cyano-substituted core in hand, the next critical step was the conversion of the nitrile to the desired amine. This was typically achieved through reduction or via a Curtius rearrangement of a corresponding carboxylic acid.[3] The latter approach involves saponification of the nitrile to the acid, followed by conversion to an isocyanate and subsequent hydrolysis to the amine. This multi-step process, while effective, highlighted the need for more direct and efficient methods for installing the nitrogen functionality.

Part 2: The Evolution Towards Catalytic N-Arylation

While the early methods were successful in producing the 4-amino-4-arylcyclohexanone core, the direct synthesis of N-aryl-4-aminocyclohexanones remained a significant challenge. The classical methods for C-N bond formation, such as the Ullmann condensation, required harsh reaction conditions (high temperatures, stoichiometric copper) and were often limited in scope and functional group tolerance.[4] The true revolution in the synthesis of this scaffold came with the development of transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig Amination: A Paradigm Shift

The late 20th century saw the emergence of palladium-catalyzed N-arylation, famously known as the Buchwald-Hartwig amination. This reaction transformed the field by allowing the coupling of amines with aryl halides or triflates under significantly milder conditions.[5] The causality for its rapid adoption was its remarkable functional group tolerance, broad substrate scope, and high efficiency, driven by the rational design of phosphine ligands.

Mechanistic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxiAdd Oxidative Addition Amido Ar-Pd(II)-NR₂ L ArPdX->Amido LigEx Base, Amine (R₂NH) Product Ar-NR₂ Amido->Product RedElim Reductive Elimination Product->Pd0 Product Release

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

The key to the success of this methodology lies in the choice of ligand (L), which modulates the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., S-Phos, XPhos) are often required to promote both the oxidative addition and the final reductive elimination step.[6]

Modern Experimental Protocol: Palladium-Catalyzed N-Arylation

The following is a representative, generalized protocol for the N-arylation of a 4-aminocyclohexanone derivative, based on modern cross-coupling principles.

Objective: To couple 4-aminocyclohexanone (or a protected derivative) with an aryl bromide.

Reagents & Equipment:

  • 4-Aminocyclohexanone hydrochloride

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Phosphine Ligand (e.g., SPhos)

  • Base (e.g., Sodium tert-butoxide, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4-5 mol% SPhos), and the base (e.g., 1.5 equivalents of sodium tert-butoxide).

  • Reagent Addition: Add the 4-aminocyclohexanone hydrochloride (1.2 equivalents) and the aryl bromide (1.0 equivalent) to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-aryl-4-aminocyclohexanone.

Copper-Catalyzed N-Arylation: The Chan-Lam Coupling

As an alternative to palladium, copper-catalyzed N-arylation (Chan-Lam coupling) has also become a powerful tool.[7] This method often uses more accessible boronic acids as the aryl source and can be run under milder, often aerobic, conditions. The choice between palladium and copper catalysis often depends on the specific substrates and the desired functional group compatibility. Copper catalysis can be particularly advantageous for the N-arylation of N-H containing heterocycles.[4]

Part 3: Comparative Analysis of Synthetic Methodologies

The evolution of synthetic routes to N-aryl-4-aminocyclohexanones reflects a clear trend towards increased efficiency, milder conditions, and broader applicability.

Methodology Aryl Source Catalyst/Reagent Typical Conditions Advantages Disadvantages
Classical (Ullmann) Aryl HalideStoichiometric CuHigh Temp (>150°C)Inexpensive metalHarsh conditions, poor scope
Buchwald-Hartwig Aryl Halide/TriflatePd(0)/Ligand80-110°CExcellent scope & toleranceExpensive catalyst/ligands
Chan-Lam Coupling Aryl Boronic AcidCu(II) saltsRoom Temp to 80°CMild conditions, stable reagentsSubstrate-dependent efficacy

Conclusion and Future Outlook

The journey from the discovery to the modern synthesis of N-aryl-4-aminocyclohexanones is a compelling narrative of chemical innovation. The initial, laborious multi-step sequences have been largely supplanted by elegant and powerful transition-metal-catalyzed methods. The Buchwald-Hartwig amination, in particular, has made this valuable scaffold readily accessible, empowering medicinal chemists to explore its potential in drug discovery extensively.[8][9] Future advancements will likely focus on further refining catalytic systems to be more sustainable (e.g., using earth-abundant metals like iron or nickel), developing C-H activation approaches to bypass the need for pre-functionalized aryl sources, and applying these methods in flow chemistry for large-scale, efficient production.[5] The history of the N-aryl-4-aminocyclohexanone scaffold serves as a testament to the enabling power of synthetic methodology in advancing the frontiers of science.

References

  • Source: Google Patents (US4460604A)
  • Source: Google Patents (CN103694142A)
  • Title: 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Developments in Pd-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles Source: PMC URL: [Link]

  • Title: Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency Source: MDPI URL: [Link]

  • Title: 4-Aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivatives Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL: [Link]

  • Title: Discovery of N-Aryl- N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in N-Arylation of Heterocycles in the Past Decade Source: Scilit URL: [Link]

  • Title: Recent Advances in N-Arylation of Heterocycles in the Past Decade Source: Bentham Science URL: [Link]

  • Title: A bioisosteric approach to the discovery of novel N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-based activators of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation Source: PubMed URL: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of N-Cyclohexyl-N-methylbenzylamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary amine, N-cyclohexyl-N-methylbenzylamine, through the direct reductive amination of 4-cyclohexanone with N-methylbenzylamine. We present a robust, one-pot protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that obviates the need for isolating the intermediate iminium ion. This methodology is distinguished by its operational simplicity, high efficiency, and broad functional group tolerance, making it a cornerstone reaction for drug discovery and synthetic chemistry professionals. The narrative delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical safety considerations and process optimizations.

Introduction: The Strategic Value of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from readily available carbonyl compounds and amines.[1] The direct, one-pot approach, where imine or iminium ion formation and subsequent reduction occur in the same vessel, is particularly advantageous for its efficiency and atom economy.[2]

This protocol focuses on the reaction between a cyclic ketone (4-cyclohexanone) and a secondary amine (N-methylbenzylamine). The key to the success of this one-pot procedure is the choice of reducing agent. While strong hydrides like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, and toxic reagents like sodium cyanoborohydride (NaBH₃CN) pose significant safety and waste disposal challenges, sodium triacetoxyborohydride [NaBH(OAc)₃, STAB] emerges as the superior choice.[3][4] STAB is a sterically hindered and electronically deactivated hydride source, rendering it exceptionally selective for the reduction of the protonated iminium ion intermediate over the less electrophilic ketone starting material.[3][5] This inherent selectivity allows for the reaction to be conducted by simply mixing all components, leading to high yields and clean reaction profiles.[6][7]

Reaction Mechanism: A Tale of Two Steps

The reductive amination process proceeds via a two-stage mechanism within a single reaction flask: Iminium Ion Formation and Hydride Reduction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, N-methylbenzylamine, on the carbonyl carbon of 4-cyclohexanone. This forms a hemiaminal intermediate. Under the slightly acidic conditions, often catalyzed by acetic acid, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized, electrophilic tertiary iminium ion.[8]

  • Hydride Reduction: The mild hydride reagent, sodium triacetoxyborohydride, then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. This irreversible step quenches the iminium ion and forms the final tertiary amine product, N-cyclohexyl-N-methylbenzylamine. The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the ketone, which is the cornerstone of this one-pot protocol.[5][9]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Ketone 4-Cyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine N-Methylbenzylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Water H₂O Iminium_ion_2 Iminium Ion Iminium->Iminium_ion_2 Intermediate Transfer Product N-Cyclohexyl-N-methylbenzylamine (Tertiary Amine) Iminium_ion_2->Product + Hydride (H⁻) STAB NaBH(OAc)₃ STAB->Product

Caption: The two-stage mechanism of reductive amination.

Materials and Protocol

Reagent & Equipment Data

This protocol is designed for a 10 mmol scale reaction. Adjust quantities as needed.

Reagent Formula MW ( g/mol ) Amount (mmol) Mass / Volume Equivalents
4-CyclohexanoneC₆H₁₀O98.1410.00.98 g (1.04 mL)1.0
N-MethylbenzylamineC₈H₁₁N121.1811.01.33 g (1.41 mL)1.1
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 g1.5
Glacial Acetic AcidCH₃COOH60.0511.00.66 g (0.63 mL)1.1
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mL-

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Glass funnel

  • Separatory funnel (250 mL)

  • Standard glassware for extraction and workup

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Experimental Protocol

G start Start setup 1. Setup Reaction - Add 4-Cyclohexanone (1.0 eq) and DCE to flask. - Add N-Methylbenzylamine (1.1 eq). - Add Acetic Acid (1.1 eq). start->setup stir1 2. Stir Mixture - Stir for 20-30 minutes at room temperature. setup->stir1 add_stab 3. Add Reducing Agent - Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 min. - Note: Mildly exothermic. stir1->add_stab react 4. Reaction - Stir under N₂ at room temp for 12-24 hours. add_stab->react monitor 5. Monitor Progress - Use TLC or GC/MS to check for consumption of starting material. react->monitor quench 6. Quench Reaction - Slowly add saturated aq. NaHCO₃ solution. monitor->quench Reaction Complete extract 7. Extraction - Transfer to separatory funnel. - Extract with Dichloromethane (DCM). - Collect and combine organic layers. quench->extract wash 8. Wash & Dry - Wash organic layer with brine. - Dry over anhydrous Na₂SO₄. extract->wash concentrate 9. Concentrate - Filter and concentrate under reduced pressure. wash->concentrate purify 10. Purification - Purify crude product via flash column chromatography. concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclohexanone (1.04 mL, 10.0 mmol) and 1,2-dichloroethane (50 mL). The use of an anhydrous solvent is critical as STAB is water-sensitive.[10]

  • Amine & Acid Addition: Add N-methylbenzylamine (1.41 mL, 11.0 mmol) to the stirred solution, followed by glacial acetic acid (0.63 mL, 11.0 mmol). The acetic acid acts as a catalyst for iminium ion formation.[6][7] Stir the resulting mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Under a nitrogen atmosphere, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in several portions over approximately 15 minutes. A slight exotherm may be observed. The portion-wise addition helps to control the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases. This step neutralizes the excess acetic acid and quenches any remaining reducing agent.

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL). Combine the organic layers.

  • Workup - Wash and Dry: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-cyclohexyl-N-methylbenzylamine.

Safety & Handling Precautions

Adherence to strict safety protocols is mandatory. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • 4-Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye damage.[11][12]

  • N-Methylbenzylamine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction or respiratory irritation.[13][14][15]

  • Sodium Triacetoxyborohydride (STAB): Flammable solid. In contact with water, it releases flammable gases.[16][17][18] It must be handled under an inert atmosphere and protected from moisture.[19]

  • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing cancer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[20][21]

Key Considerations & Troubleshooting

  • Choice of Reducing Agent: While NaBH₃CN can be used, STAB is strongly recommended due to its lower toxicity and the avoidance of cyanide-containing waste streams.[22] If using NaBH₃CN, the reaction is typically run in methanol, and careful pH control (pH ~6-8) is necessary.[3][23]

  • Solvent Choice: 1,2-dichloroethane (DCE) is generally the preferred solvent for STAB-mediated reductive aminations, as reactions are often faster compared to THF.[6][7]

  • Role of Acetic Acid: For ketones, the addition of a stoichiometric amount of acetic acid is often beneficial, as it catalyzes the formation of the iminium ion, which is the species reduced by STAB.[5][7]

  • Incomplete Reaction: If the reaction stalls, gentle warming (e.g., to 40 °C) may facilitate completion. Alternatively, adding an additional portion of the reducing agent can be attempted.

  • Side Products: The primary potential side product is the alcohol formed from the reduction of the starting ketone. This is minimized by the high selectivity of STAB but can become more prominent if the iminium ion formation is slow or if a less selective reducing agent is used.[6]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Cole-Parmer. (2006, February 14). Material Safety Data Sheet - N-Methylbenzylamine. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Grogan, G., & Aleku, G. A. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10776-10786. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine. [Link]

  • Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(33), 19572-19582. [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Methylbenzylamine. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride Protocol. [Link]

  • Google Patents. (n.d.). METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.). Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine.
  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

  • Li, G., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(6), 7545-7557. [Link]

  • Thermo Fisher Scientific. (2010, August 25). SAFETY DATA SHEET - Cyclohexanone. [Link]

  • Young, D. M. (2008). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Expertise in Education. [Link]

  • ResearchGate. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage. [Link]

  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... [Link]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. [Link]

  • ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • Pallav Chemicals. (n.d.). Cyclohexanone MATERIAL SAFETY DATA SHEET CAS No 108-94-1 SDS/MSDS. [Link]

Sources

Application Note: Use of 4-[Benzyl(methyl)amino]cyclohexan-1-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Benzyl(methyl)amino]cyclohexan-1-one (CAS 202394-26-1) is a critical bicyclic intermediate employed in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), particularly opioid analgesics and sigma receptor ligands. Its structural value lies in the 4-substituted cyclohexyl-amine motif, a pharmacophore found in compounds exhibiting analgesic, antidepressant, and antipsychotic properties.

This guide details the synthesis of this intermediate from 1,4-cyclohexanedione monoethylene ketal and its application in generating 1-aryl-4-aminocyclohexanol scaffolds via Grignard addition—a key transformation in the development of novel analgesics.

Strategic Importance & Retrosynthesis

The 1,4-disubstituted cyclohexane ring system allows for precise stereochemical control, which is essential for binding affinity in G-protein coupled receptors (GPCRs). The N-benzyl protecting group serves two functions:

  • Steric Bulk: Directs stereoselectivity during nucleophilic addition to the ketone.

  • Orthogonal Protection: Can be removed via hydrogenolysis (Pd/C, H₂) to reveal the N-methyl amine, a common moiety in bioactive alkaloids (e.g., Tramadol, Tapentadol analogs).

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target API Scaffold (1-Aryl-4-(methylamino)cyclohexan-1-ol) Intermediate_OH Protected Amino-Alcohol (1-Aryl-4-[benzyl(methyl)amino]cyclohexan-1-ol) Intermediate_OH->Target Debenzylation (H2, Pd/C) Key_Intermediate Core Ketone This compound (CAS 202394-26-1) Key_Intermediate->Intermediate_OH Grignard Addition (ArMgBr) SM1 1,4-Cyclohexanedione monoethylene ketal SM1->Key_Intermediate Reductive Amination & Hydrolysis SM2 N-Benzylmethylamine SM2->Key_Intermediate

Figure 1: Retrosynthetic pathway illustrating the utility of the ketone intermediate in accessing 1-aryl-4-aminocyclohexanol scaffolds.

Synthesis of this compound

The most robust route involves the reductive amination of 1,4-cyclohexanedione monoethylene ketal followed by acid hydrolysis. This method avoids the over-alkylation issues common with direct alkylation of 4-aminocyclohexanone.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal (CAS 4746-97-8).

  • Amine Source: N-Benzylmethylamine (CAS 103-67-3).

  • Reductant: Sodium triacetoxyborohydride (STAB) – preferred over NaBH₄ for better chemoselectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen atmosphere.

Step-by-Step Protocol
Step 1: Reductive Amination
  • Charge a dry reaction vessel with 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and DCE (10 mL/g).

  • Add N-benzylmethylamine (1.05 eq) and acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature (20–25°C).

  • Cool the mixture to 0°C.

  • Add Sodium triacetoxyborohydride (1.4 eq) portion-wise over 1 hour. Note: Exothermic reaction; maintain internal temperature <10°C.

  • Warm to room temperature and stir for 12–16 hours.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Isolate the intermediate ketal-amine as a pale yellow oil.

Step 2: Ketal Hydrolysis
  • Dissolve the crude ketal-amine in THF (5 mL/g).

  • Add 2N HCl (aqueous, 5 eq).

  • Heat to 60°C for 4 hours. Monitor by TLC (disappearance of ketal).

  • Cool to 0°C and basify with 4N NaOH to pH 10.

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Vacuum distillation or column chromatography (Hexane:EtOAc 4:1) to yield This compound .

Typical Yield: 75–85% (over 2 steps). Analytical Check: ¹H NMR (CDCl₃) should show a diagnostic singlet for N-Me (~2.2 ppm) and the benzylic protons (~3.5 ppm).

Application: Synthesis of Opioid Scaffolds (Grignard Addition)

This protocol describes the addition of Phenylmagnesium Bromide (PhMgBr) to the ketone.[1][2][3][4][5][6] The stereochemistry of this addition is critical; the bulky amino group at position 4 often directs the nucleophile to the equatorial attack, favoring the formation of the trans-alcohol (aryl group axial, hydroxyl equatorial) or cis-alcohol depending on solvent and temperature.

Experimental Workflow (DOT Diagram)

Workflow Preparation 1. Dry Reagents (THF, Ketone, PhMgBr) Addition 2. Grignard Addition (-78°C to 0°C) Preparation->Addition Inert Atm (N2) Quench 3. Acidic Quench (NH4Cl) Addition->Quench Exothermic Workup 4. Extraction & Drying Quench->Workup Purification 5. Crystallization/Chromatography (Isomer Separation) Workup->Purification

Figure 2: Workflow for the Grignard addition to this compound.

Detailed Protocol
  • Preparation: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen.

  • Dissolution: Dissolve this compound (10 mmol, 2.17 g) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath). Rationale: Low temperature maximizes kinetic stereocontrol.

  • Addition: Add Phenylmagnesium bromide (1.0 M in THF, 12 mmol, 12 mL) dropwise via syringe pump over 30 minutes.

    • Observation: Solution may turn cloudy or slightly yellow.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Carefully add saturated aqueous NH₄Cl (20 mL). Caution: Gas evolution.

  • Workup: Extract with Diethyl Ether (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

  • Analysis: The crude product is a mixture of diastereomers (typically 3:1 ratio favoring the trans-alcohol where the Ph group is axial).

    • Separation: The isomers can often be separated by flash chromatography (Silica, DCM:MeOH 95:5).

Data Summary Table
ParameterSpecificationNotes
Reagent Stoichiometry Ketone (1.0) : Grignard (1.2)Slight excess ensures full conversion.
Temperature -78°C

0°C
Critical for diastereoselectivity.
Solvent Anhydrous THFEther can be used for different stereochemical outcomes.
Expected Yield 80–90%High efficiency C-C bond formation.
Major Isomer trans-1-Phenyl-4-amino...Phenyl axial, OH equatorial (kinetic product).

Downstream Processing: Debenzylation

To access the pharmacologically active N-methyl secondary amine (as found in many bioactive ligands), the benzyl group is removed.

  • Conditions: H₂ (1 atm or 50 psi), 10% Pd/C, Methanol, RT.

  • Time: 4–12 hours.

  • Product: 4-(Methylamino)-1-phenylcyclohexan-1-ol.

Safety & Handling

  • This compound: Irritant. Avoid inhalation.

  • Phenylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle only under inert atmosphere.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction; ensure adequate ventilation.

References

  • Synthesis of 4-substituted cyclohexanones

    • Source: PrepChem. "Synthesis of 4-benzyl-4-hydroxymethylcyclohexan-1-one ethylene ketal." Link

  • Reductive Amination Methodologies

    • Source: Organic Chemistry Portal. "Reductive Amination."[7] Link

  • Grignard Addition to Cyclohexanones (Stereochemistry)

    • Source: Chegg/Textbook Solutions. "Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone."[4][5] Link

  • Pharmaceutical Applications (Analgesics)

    • Source: Google Patents. "US4460604A - 4-Amino-4-aryl-cyclohexanones." Link

  • Compound Data (CAS 202394-26-1)

    • Source: ChemicalBook. "4-(benzyl(methyl)amino)cyclohexanone." Link

Sources

Application Note & Protocol Guide: Strategic Derivatization of the Ketone Moiety in 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-[Benzyl(methyl)amino]cyclohexan-1-one is a pivotal synthetic intermediate, particularly in the development of pharmacologically active compounds such as opioid receptor modulators. The reactivity of its ketone group offers a versatile handle for introducing molecular diversity, enabling the synthesis of a wide array of functionalized derivatives. This guide provides a detailed exploration of two primary, field-proven derivatization strategies: reductive amination and Grignard reactions. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss the rationale behind procedural choices to ensure reproducibility and high-yield outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of the Cyclohexanone Core

The 4-aminocyclohexanone scaffold is a privileged structure in medicinal chemistry. The presence of a tertiary amine, specifically the benzyl(methyl)amino group, often imparts favorable pharmacokinetic properties and provides a key interaction point with biological targets. The carbonyl group at the C1 position is an electrophilic center ripe for nucleophilic attack, making it the primary site for structural elaboration.

The choice of derivatization strategy is critical as it dictates the geometry and chemical nature of the resulting molecule. The conversion of the planar ketone to a tetrahedral center introduces stereoisomers (cis/trans), which can have profoundly different biological activities. For instance, in the synthesis of potent opioid agonists, the stereochemical orientation of the substituent added to the ketone is a determining factor for receptor affinity and efficacy.

This document will focus on two robust and widely applied methods for derivatizing this ketone, providing the necessary detail for successful laboratory implementation.

Derivatization Strategy I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of a ketone into a secondary or tertiary amine. This one-pot reaction proceeds via the formation of a transient iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is paramount to the success of the reaction, with milder, selective reagents being preferred to avoid reduction of the starting ketone before imine formation.

Mechanistic Rationale: The reaction is typically initiated by the acid-catalyzed condensation of the ketone with a primary or secondary amine to form a carbinolamine, which then dehydrates to an iminium ion. A hydride reagent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], is often the reductant of choice. Its mild nature and tolerance for acidic conditions make it ideal, as it selectively reduces the electrophilic iminium ion over the less reactive ketone starting material. This selectivity is crucial for achieving high yields.

Experimental Protocol: Synthesis of a Diamine Derivative via Reductive Amination

This protocol details the reaction of this compound with a primary amine (e.g., aniline) to yield the corresponding N-substituted 4-aminocyclohexylamine derivative.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM). Add aniline (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq) to catalyze iminium ion formation.

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Expected Outcome & Characterization

ParameterExpected Value/Observation
Yield 75-90%
Stereochemistry Mixture of cis and trans isomers, often separable by chromatography.
¹H NMR Disappearance of the ketone carbonyl signal in ¹³C NMR. Appearance of new signals corresponding to the added amine moiety and the C-H proton at the C1 position.
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated molecular weight of the product.

Workflow Visualization

reductive_amination_workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve Ketone & Amine in DCM acid Add Acetic Acid (Catalyst) start->acid stir1 Stir for 30 min acid->stir1 reductant Add NaBH(OAc)₃ stir1->reductant stir2 Stir for 12-18h reductant->stir2 monitor Monitor via TLC/LC-MS stir2->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the reductive amination of this compound.

Derivatization Strategy II: Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the ketone. This powerful carbon-carbon bond-forming reaction transforms the ketone into a tertiary alcohol, providing a scaffold for further functionalization and introducing a new stereocenter.

Mechanistic Rationale: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the cyclohexanone. The reaction is typically carried out in an aprotic ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which stabilizes the Grignard reagent. A subsequent acidic work-up protonates the resulting magnesium alkoxide to yield the tertiary alcohol. The stereochemical outcome (axial vs. equatorial attack) can be influenced by steric factors of both the ketone and the incoming Grignard reagent.

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the addition of a Grignard reagent (e.g., phenylmagnesium bromide) to this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the exothermic nature of the Grignard addition and minimize side reactions.

  • Grignard Addition: Add the phenylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 30-45 minutes.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This is a safer alternative to water for quenching Grignard reactions.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography.

Data Presentation: Expected Outcome & Characterization

ParameterExpected Value/Observation
Yield 60-85%
Stereochemistry A mixture of diastereomers is expected, with the major isomer resulting from the least sterically hindered attack of the Grignard reagent.
¹H NMR Disappearance of the ketone carbonyl in ¹³C NMR. Appearance of a new singlet for the hydroxyl proton (-OH) and signals for the newly introduced group (e.g., phenyl protons).
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated molecular weight of the tertiary alcohol product.

Reaction Mechanism Visualization

grignard_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone Cyclohexanone Derivative Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Grignard R-MgX Grignard->Ketone Alkoxide_copy Magnesium Alkoxide Intermediate Workup H₃O⁺ (Work-up) Workup->Alkoxide_copy Product Tertiary Alcohol Product Alkoxide_copy->Product

Caption: Generalized mechanism for the Grignard reaction with the cyclohexanone substrate.

Conclusion and Future Perspectives

The derivatization of the ketone group in this compound via reductive amination and Grignard reactions represents two highly effective strategies for generating libraries of novel compounds. These methods provide access to diverse chemical spaces, enabling the fine-tuning of structure-activity relationships in drug discovery programs. The protocols outlined herein are robust and can be adapted for a wide range of primary/secondary amines and organometallic reagents. Future work may involve exploring asymmetric variations of these reactions to control the stereochemical outcomes, which is often a critical factor in determining the pharmacological profile of the final compounds.

References

  • Reductive Amination in Opioid Synthesis: This article describes the synthesis of potent opioid agonists using reductive amination as a key step, highlighting the importance of this reaction in medicinal chemistry. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Grignard Reactions in the Synthesis of Fentanyl Analogs: This publication details the use of Grignard reactions on a similar cyclohexanone core for the synthesis of fentanyl-related compounds, demonstrating the utility of this method for creating tertiary alcohols in this scaffold. (Source: ACS Chemical Neuroscience, URL: [Link])

  • General Principles of Reductive Amination: Provides an overview of the reductive amination reaction, including common reagents and mechanisms. (Source: Organic Chemistry Portal, URL: [Link])

  • The Grignard Reaction: Mechanism and Application: A comprehensive resource on the Grignard reaction, useful for understanding the underlying principles of the protocol described. (Source: Chemistry LibreTexts, URL: [Link])

Application Notes and Protocols for the Catalytic Hydrogenation of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclohexanol Stereochemistry

The reduction of substituted cyclohexanones to their corresponding cyclohexanols is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting chiral cyclohexanol moieties are prevalent scaffolds in a vast array of biologically active molecules and complex natural products. The critical challenge in this process lies not in the reduction itself, but in controlling the stereochemical outcome. The orientation of the newly formed hydroxyl group relative to the substituents on the cyclohexane ring dictates the three-dimensional structure and, consequently, the biological activity of the final compound. This guide provides an in-depth exploration of the principles and practical protocols for achieving high diastereoselectivity in the catalytic hydrogenation of substituted cyclohexanones, empowering researchers to navigate the subtleties of this powerful synthetic tool.

Core Principles: Understanding the Hydrogenation Landscape

Catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond to yield an alcohol.[1][2][3] This seemingly simple transformation is a complex interplay of substrate, catalyst, and reaction conditions. The reaction is typically facilitated by a transition metal catalyst, which can be either heterogeneous (a solid) or homogeneous (soluble in the reaction medium).

Heterogeneous Catalysis: The Workhorse of Hydrogenation

Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are widely used due to their high activity, stability, and ease of separation from the reaction mixture. The mechanism involves the adsorption of both molecular hydrogen and the cyclohexanone substrate onto the surface of the metal catalyst.[2] The H-H bond is weakened and cleaved on the metal surface, and the hydrogen atoms are then transferred to the carbonyl group of the adsorbed ketone.[1][2]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, often complexes of rhodium, ruthenium, or iridium with organic ligands, offer a higher degree of tunability and can lead to exceptional levels of stereoselectivity.[4][5] In some cases, these catalysts operate through a "metal-ligand bifunctional" mechanism, where the metal center and the ligand cooperate to activate the hydrogen and the ketone.[6] While often more expensive and challenging to separate from the product, their performance in asymmetric hydrogenations can be unparalleled.[7]

A significant alternative to using high-pressure hydrogen gas is Catalytic Transfer Hydrogenation (CTH) . This method utilizes a hydrogen donor molecule, such as 2-propanol, in the presence of a catalyst to effect the reduction.[8][9] CTH is often considered safer and requires simpler laboratory equipment.[8]

Mastering Diastereoselectivity: A Game of Sterics and Electronics

The stereochemical outcome of the hydrogenation of a substituted cyclohexanone is determined by the trajectory of hydrogen addition to the carbonyl face. This leads to the formation of two possible diastereomeric alcohols: the cis isomer (where the hydroxyl group is on the same side as the substituent) and the trans isomer (where the hydroxyl group is on the opposite side). The ratio of these isomers is governed by a delicate balance of several factors.

1. The Role of the Catalyst:

The nature of the catalyst surface plays a pivotal role. For instance, in the hydrogenation of 4-tert-butylcyclohexanone, different catalysts can lead to opposite stereochemical outcomes. Some catalysts, through specific interactions with the substrate, can favor the formation of the thermodynamically less stable cis-alcohol.

2. Substrate Conformation and Steric Hindrance:

Substituted cyclohexanones exist in a conformational equilibrium between two chair forms. The substituent(s) will preferentially occupy an equatorial position to minimize steric strain. The approach of the bulky catalyst surface to one face of the carbonyl can be sterically hindered by the ring substituents, thereby directing hydrogenation to the less hindered face. The size and position of the substituent are therefore critical. For example, a bulky group at the 4-position, like a tert-butyl group, will strongly influence the direction of hydrogen addition.

3. The "Attractive Steric Effect":

Interestingly, for palladium catalysts, an "attractive steric effect" has been proposed.[10] This theory suggests that alkyl substituents can have an attractive interaction with the palladium surface, influencing the adsorption geometry of the cyclohexanone and leading to unexpected reactivity and selectivity.[10]

4. Reaction Conditions:

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, thus reducing the diastereoselectivity.[11] In some cases, high temperatures can also lead to side reactions such as dehydration of the product alcohol.[11]

  • Pressure: Hydrogen pressure can influence the rate of reaction and, in some systems, the observed selectivity.

  • Solvent: The polarity of the solvent can affect the conformation of the substrate and its interaction with the catalyst, thereby influencing the stereochemical outcome.

Below is a diagram illustrating the factors that influence the diastereoselective hydrogenation of a substituted cyclohexanone.

G sub Substituted Cyclohexanone catalyst Catalyst sub->catalyst conditions Reaction Conditions sub->conditions substrate_props Substrate Properties sub->substrate_props het Heterogeneous (e.g., Pd/C, Pt/C) catalyst->het Type hom Homogeneous (e.g., Ru, Rh complexes) catalyst->hom Type temp Temperature conditions->temp Parameters press Pressure conditions->press Parameters solv Solvent conditions->solv Parameters sterics Steric Hindrance substrate_props->sterics Factors electronics Electronic Effects substrate_props->electronics Factors outcome Diastereomeric Products (cis/trans cyclohexanols) het->outcome hom->outcome temp->outcome press->outcome solv->outcome sterics->outcome electronics->outcome caption Factors Influencing Diastereoselectivity

Caption: Factors influencing the diastereoselectivity of cyclohexanone hydrogenation.

Catalyst Selection Guide

The choice of catalyst is paramount in achieving the desired stereochemical outcome. The following table provides a general overview of commonly used catalysts and their typical applications in cyclohexanone hydrogenation.

CatalystTypeKey Characteristics & Applications
Palladium on Carbon (Pd/C) HeterogeneousHighly active and widely used. Can be influenced by "attractive steric effects" with alkyl substituents.[10] Often used for the selective hydrogenation of phenols to cyclohexanones.[12]
Platinum on Carbon (Pt/C) HeterogeneousA very active catalyst, sometimes less selective than palladium. Can be used for the hydrogenation of arenes.[13]
Raney Nickel HeterogeneousA cost-effective and highly active catalyst, particularly for the reduction of carbonyl groups.[2]
Rhodium on Carbon (Rh/C) HeterogeneousOften shows high selectivity for the hydrogenation of aromatic rings.[13]
Ruthenium Complexes HomogeneousExcellent for asymmetric hydrogenation and transfer hydrogenation, often providing high enantioselectivity.[6][7][14]
Iridium Complexes HomogeneousUsed in asymmetric transfer hydrogenation, particularly with specific chiral ligands.[9]

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for researchers.

Protocol 1: Diastereoselective Hydrogenation of 4-tert-Butylcyclohexanone with Pd/C

This protocol details the hydrogenation of a model substrate where the stereochemical outcome is highly dependent on the reaction conditions.

Objective: To achieve high diastereoselectivity in the reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol.

Materials:

  • 4-tert-butylcyclohexanone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenator or a similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • NMR spectrometer and/or GC-MS for product analysis

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the reactor vessel, add 4-tert-butylcyclohexanone (e.g., 1.0 g). Dissolve the ketone in a suitable solvent like ethanol (e.g., 20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 5-10 mol% relative to the substrate) to the solution.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with hydrogen gas several times to remove any residual air.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm).[14] Begin stirring and, if required, heat the reaction to the desired temperature (e.g., room temperature to 80°C).[14]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by TLC or GC.

  • Reaction Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Product Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and the diastereomeric ratio (cis to trans).

The following diagram outlines the general workflow for a heterogeneous catalytic hydrogenation experiment.

G A Reactor Setup (Substrate, Solvent, Catalyst) B Seal & Purge (Inert Gas then H2) A->B C Pressurize & React (Set T, P, Stirring) B->C D Monitor Reaction (H2 uptake, TLC/GC) C->D E Work-up (Vent, Purge, Filter) D->E F Isolate & Analyze (Evaporate, NMR/GC-MS) E->F caption General Hydrogenation Workflow

Caption: General workflow for a heterogeneous catalytic hydrogenation experiment.

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Methylcyclohexanone

This protocol provides an example of a safer, low-pressure method that can be adapted for asymmetric synthesis with the appropriate chiral catalyst.

Objective: To reduce 2-methylcyclohexanone to 2-methylcyclohexanol using 2-propanol as a hydrogen source.

Materials:

  • 2-methylcyclohexanone

  • A suitable transfer hydrogenation catalyst (e.g., a ruthenium or iridium complex, or a heterogeneous catalyst like MgO)[8]

  • 2-Propanol (anhydrous)

  • An inert atmosphere reaction setup (e.g., Schlenk line)

  • Heating mantle with temperature control

  • Standard laboratory glassware

  • Silica gel for chromatography (if purification is needed)

  • NMR spectrometer and/or GC-MS for analysis

Procedure:

  • Setup: Assemble a round-bottom flask with a condenser under an inert atmosphere (nitrogen or argon).

  • Reagents: To the flask, add the catalyst (e.g., 1-5 mol%). Add anhydrous 2-propanol, which serves as both the solvent and the hydrogen donor.

  • Substrate Addition: Add 2-methylcyclohexanone to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C for 2-propanol) and maintain the temperature for the required reaction time (this can range from a few hours to overnight, depending on the catalyst and substrate).

  • Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent by rotary evaporation. If a homogeneous catalyst was used, the crude product may require purification by column chromatography to separate the product from the catalyst. If a heterogeneous catalyst was used, it can be removed by filtration prior to solvent evaporation.

  • Analysis: Analyze the purified product by ¹H NMR and/or GC-MS to determine the conversion and the diastereomeric ratio.

Troubleshooting and Key Considerations

  • Catalyst Poisoning: Certain functional groups (e.g., thiols, amines) can poison the catalyst, leading to low or no conversion. Ensure starting materials and solvents are pure.

  • Incomplete Conversion: This can be due to catalyst deactivation, insufficient hydrogen pressure, or too short a reaction time. Increasing catalyst loading or reaction time may be necessary.

  • Side Reactions: At higher temperatures, dehydration of the alcohol product to form an alkene can occur.[11] Over-reduction of other functional groups in the molecule is also a possibility, depending on the catalyst used.

  • Reproducibility: The activity of heterogeneous catalysts can vary between batches. It is good practice to test a new batch of catalyst on a small scale first.

Conclusion

The catalytic hydrogenation of substituted cyclohexanones is a versatile and powerful method for the synthesis of stereochemically defined cyclohexanols. By carefully considering the interplay between the substrate structure, the choice of catalyst, and the reaction conditions, researchers can effectively control the diastereoselectivity of this important transformation. The protocols and principles outlined in this guide provide a solid framework for the successful application of this methodology in research and development settings.

References

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

  • Nagase, H., et al. (1977). ATTRACTIVE STERIc EFFECTS OF ALKYL SUBSTITUENTS IN CYCLOHEXANONE HYDROGENATION CATALYZED BY PALLADIUM. Chemistry Letters, 6(7), 843-844.
  • Gel-Moreto, N., et al. (2002). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed. Retrieved from [Link]

  • Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 124(50), 15104-15118.
  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry Notes. (2022, January 21). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]

  • Wang, C., et al. (2021). Selective Hydrogenation of Phenol to Cyclohexanone over a Highly Stable Core-Shell Catalyst with Pd-Lewis Acid Sites. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. Retrieved from [Link]

  • Koel, B. E., et al. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group. Retrieved from [Link]

  • Oro, L. A., et al. (2025, August 9). Kinetics and mechanisms of homogeneous catalytic reactions. Part 4. Hydrogenation of cyclohexanone and 2‐cyclohexen‐1‐one catalysed by the complexes [MH(CO)(NCMe)2(PPh3)2]BF4 (M = Ru, Os). ResearchGate. Retrieved from [Link]

  • Unknown. (2024, February 9). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. ACS Publications. Retrieved from [Link]

  • Baiker, A., et al. (n.d.). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Substrate induced diastereoselective hydrogenation/reduction of arenes and heteroarenes. RSC Publishing. Retrieved from [Link]

  • Unknown. (n.d.). (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5... ResearchGate. Retrieved from [Link]

  • Oro, L. A., et al. (n.d.). Kinetic data for the hydrogenation of cyclohexanone catalysed by [RuH(CO)(NCMe) 2 (PPh 3 ) 2 ]BF 4. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Gliński, M., et al. (2025, May 14). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. PMC. Retrieved from [Link]

  • Unknown. (2025, January 24). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. ACS Publications. Retrieved from [Link]

  • Iglesias, M., et al. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Recycling of catalyst in the hydrogenation of phenol. ResearchGate. Retrieved from [Link]

  • Unknown. (2022, July 29). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Donohoe, T. J., et al. (n.d.). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. PMC. Retrieved from [Link]

  • Unknown. (2024, February 9). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Unknown. (2024, September 7). Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Beller, M., et al. (2020, May 27). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. PMC. Retrieved from [Link]

  • Zhou, Q-L., et al. (2021, February 11). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. ACS Publications. Retrieved from [Link]

  • Gandelman, M., et al. (n.d.). Method for the preparation of cis-4-tert-butylcyclohexanol. Google Patents.
  • Unknown. (n.d.). Selective hydrogenation of phenol for cyclohexanone: A review. ResearchGate. Retrieved from [Link]

  • Oestreich, M. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Retrieved from [Link]

  • Unknown. (2020, February 14). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. Retrieved from [Link]

  • Gliński, M., et al. (n.d.). Liquid phase transfer hydrogenation of 4-t-butylcyclohexanone with... ResearchGate. Retrieved from [Link]

  • Gliński, M., et al. (n.d.). Vapor-phase transfer hydrogenation of 4-t-butylcyclohexanone with... ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). The Use of Copper Catalysts in the Hydrogen Transfer Reduction of 4-Tert- butylcyclohexanone. Taylor & Francis eBooks. Retrieved from [Link]

  • Unknown. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journals. Retrieved from [Link]

  • Ramón, D. J., & Yus, M. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Retrieved from [Link]

  • Unknown. (n.d.). Catalytic Hydrogenation of Ketones. Thieme. Retrieved from [Link]

Sources

HPLC analytical method development for 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical method development, adhering to Quality by Design (QbD) principles. It addresses the specific challenges of analyzing 4-[Benzyl(methyl)amino]cyclohexan-1-one , a tertiary amine intermediate often encountered in the synthesis of analgesic pharmaceuticals (e.g., Tramadol analogs).[1][2]

High-Performance Liquid Chromatography Method Development for this compound

Introduction & Physicochemical Profiling

The analyte, This compound (hereafter BMAC ), presents specific chromatographic challenges due to its basic tertiary amine functionality and moderate polarity.[1][2] Successful method development requires a strategy that mitigates peak tailing caused by secondary silanol interactions while ensuring adequate retention of the polar ketone moiety.

1.1 Analyte Profile
PropertyCharacteristicChromatographic Implication
Structure Tertiary amine, Cyclohexanone ring, Benzyl groupBasic Nitrogen : Prone to silanol interaction (tailing).[1][2] Benzyl Group : Good UV chromophore.[1][2]
pKa (Calculated) ~9.0 – 9.5 (Basic)pH Criticality : At neutral pH (6-8), the amine is protonated (

), leading to strong ionic retention and tailing.[1][2]
LogP ~2.1 (Estimated)Retention : Moderately lipophilic; suitable for Reversed-Phase (RP-HPLC).[1][2]
UV Maxima ~206 nm, ~254 nmDetection : 210-220 nm for high sensitivity; 254 nm for selectivity (aromatic ring).[1][2]
Method Development Strategy (The "Why")

The primary failure mode in analyzing BMAC is Peak Tailing (


).[2] This occurs when the positively charged ammonium species interacts with ionized silanols (

) on the silica support.[1][2]

To resolve this, we employ two distinct strategies. Protocol A (High pH) is recommended for modern hybrid columns, as it suppresses amine protonation.[2] Protocol B (Low pH) is the traditional approach for standard silica columns, suppressing silanol ionization.

2.1 Mechanistic Logic

The following diagram illustrates the decision matrix for selecting the mobile phase pH based on the "Silanol Effect."

MethodStrategy Analyte Analyte: BMAC (Basic Amine pKa ~9.3) Problem Problem: Silanol Interaction (Peak Tailing) Analyte->Problem at pH 7 StrategyA Strategy A: High pH (>10) (Recommended) Problem->StrategyA StrategyB Strategy B: Low pH (<3) (Traditional) Problem->StrategyB MechA Mechanism: Amine is Neutral (B) Silanols are Ionized StrategyA->MechA ResultA Result: Hydrophobic Retention Only Sharp Peaks MechA->ResultA MechB Mechanism: Amine is Protonated (BH+) Silanols are Neutral (Si-OH) StrategyB->MechB ResultB Result: Ion-Exchange Suppressed Good Shape MechB->ResultB

Figure 1: Strategic decision tree for mitigating basic amine interactions in HPLC.

Experimental Protocols
Protocol A: High pH Method (Recommended)

Rationale: Operating at pH 10.5 keeps the amine in its neutral state (


), eliminating ionic interaction with the stationary phase. This requires a column with a hybrid silica-polymer backbone to survive the alkaline environment.[1][2]
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

    
    ).[1][2]
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (primary), 254 nm (secondary).[2]

Reagents Preparation:

  • Buffer (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.5 with Ammonium Hydroxide (

    
    ).[1][2] Filter through 0.22 
    
    
    
    membrane.[1][2]
  • Mobile Phase A: Buffer pH 10.5.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
10.0 10 90 Linear
12.0 10 90 Hold
12.1 90 10 Re-equilibrate

| 15.0 | 90 | 10 | End |

Protocol B: Low pH Method (Traditional / QC)

Rationale: If high-pH stable columns are unavailable, use low pH (pH < 3.[1][2]0) to protonate silanols (


), rendering them neutral.[1][2] Triethylamine (TEA)  is added as a "sacrificial base" to block any remaining active sites.[2]
  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2) (

    
    ).[2]
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

Reagents Preparation:

  • Buffer (20 mM Phosphate, pH 2.5 + 0.1% TEA): Dissolve 2.72 g

    
     in 900 mL water. Add 1.0 mL Triethylamine (TEA).[1][2] Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ).[1][2] Dilute to 1 L.
  • Mobile Phase A: Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

  • Similar to Protocol A, but retention times will likely be shorter due to the polarity of the protonated amine. Adjust initial organic % to 5% if retention is too low (

    
    ).[2]
    
Method Optimization & Validation (ICH Q2)

Once the initial separation is achieved, the method must be validated for reliability.

4.1 System Suitability Testing (SST) Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Strict) or
    
    
    (Acceptable).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1][2]
  • Precision (RSD):

    
     for 5 replicate injections.
    
4.2 Validation Workflow

The following diagram outlines the sequence of validation experiments required by ICH Q2(R1).

Validation Start Method Validation (ICH Q2) Specificity Specificity (Inject Solvent, Impurities, & Degradation Products) Start->Specificity Linearity Linearity (5 Levels: 50% - 150%) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness

Figure 2: Standard Validation Workflow based on ICH Q2(R1) guidelines.

4.3 Linearity & Range

Prepare standard solutions of BMAC in Mobile Phase A:B (50:50) at concentrations of:

  • Level 1: 0.05 mg/mL[1][2]

  • Level 2: 0.08 mg/mL[1][2]

  • Level 3: 0.10 mg/mL (Target)[1][2]

  • Level 4: 0.12 mg/mL[1][2]

  • Level 5: 0.15 mg/mL[1][2]

Acceptance Criteria: Correlation coefficient (


) 

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interaction.[1][2][3][4]Protocol A: Increase pH to 11.0. Protocol B: Increase TEA concentration to 0.2%.
Peak Fronting Column overload or solubility issue.Dilute sample; check injection volume (maintain

).
Drifting Retention Incomplete equilibration or pH instability.[2]Ensure column is equilibrated for 10 column volumes.[1][2] Check buffer pH stability.
High Backpressure Particulate contamination.[1][2]Filter all samples through 0.22

PVDF or PTFE filters.[1][2]
References
  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on silanol effects).

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [2]

  • Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Basic Compounds in LC.

Sources

Large-scale synthesis of 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-[Benzyl(methyl)amino]cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting the central nervous system, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and cost-effective methodology. The described procedure is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Synthetic Strategy: A Rationale for Reductive Amination

The chosen synthetic route for the large-scale production of this compound is a sequential, one-pot reductive amination. This approach is favored for its operational simplicity, high atom economy, and the use of readily available starting materials. The synthesis commences with the reductive amination of 4-aminocyclohexanone hydrochloride with benzaldehyde to form 4-(benzylamino)cyclohexan-1-one. This intermediate is then methylated in the same reaction vessel to yield the final product. This strategy avoids the isolation of intermediates, which is often a source of yield loss in multi-step syntheses.

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[1][2][3] The reaction proceeds through the initial formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[2] The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (STAB) being particularly effective for its mildness and selectivity.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow A 4-Aminocyclohexanone Hydrochloride D Intermediate: 4-(Benzylamino)cyclohexan-1-one (in situ) A:e->D:w DCM, TEA B Benzaldehyde B:e->D:w C Sodium Triacetoxyborohydride C:e->D:w Reduction G Final Product: This compound D:e->G:w Methylation E Formaldehyde E:e->G:w F Sodium Triacetoxyborohydride F:e->G:w Reduction

Figure 1: Overall synthetic workflow for the one-pot synthesis.

Quantitative Data Summary

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Amount
4-Aminocyclohexanone HCl1.0149.62[4](To be scaled as needed)
Benzaldehyde1.1106.12(Calculated based on scale)
Triethylamine (TEA)1.2101.19(Calculated based on scale)
Dichloromethane (DCM)-84.93(Sufficient to dissolve)
Sodium Triacetoxyborohydride (STAB) - Step 11.5211.94(Calculated based on scale)
Formaldehyde (37% in H2O)1.530.03(Calculated based on scale)
Sodium Triacetoxyborohydride (STAB) - Step 21.5211.94(Calculated based on scale)
Expected Yield --75-85%

Detailed Experimental Protocol

Materials and Equipment:

  • Large-capacity reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • pH meter or pH paper.

  • Reagents: 4-Aminocyclohexanone hydrochloride[5][6], Benzaldehyde, Triethylamine (TEA), Dichloromethane (DCM), Sodium triacetoxyborohydride (STAB), Formaldehyde (37% aqueous solution), Sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (MgSO4), Ethyl acetate, Hexanes.

Procedure:

  • Reaction Setup: In a clean, dry, large-capacity reaction vessel, suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable slurry.

  • Basification: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the mixture while stirring. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine.[7] Stir the mixture at 0 °C for 30 minutes.

  • Iminium Ion Formation: To the resulting mixture, add benzaldehyde (1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • First Reductive Amination: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the intermediate 4-(benzylamino)cyclohexan-1-one.

  • Second Reductive Amination (Methylation): Cool the reaction mixture back to 0 °C. Add an aqueous solution of formaldehyde (37%, 1.5 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Second Reduction: In a separate flask, prepare another slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture, again maintaining a low temperature. Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Be cautious as gas evolution will occur.

    • Continue adding the NaHCO3 solution until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle in a dry environment.

  • The quenching process with sodium bicarbonate will release gas; ensure adequate venting.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The one-pot reductive amination strategy offers a practical and efficient route for the large-scale production of this valuable intermediate, which is crucial for the advancement of various drug discovery programs. The detailed experimental procedure and the rationale behind the chosen methodology are intended to empower researchers to confidently implement and adapt this synthesis for their specific needs.

References

  • ChemBK. (2024, April 9). 4-Amino-cyclohexanone HCl. Retrieved from [Link]

  • Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • PubChem. (n.d.). 4-Aminocyclohexanone Hydrochloride. Retrieved from [Link]

  • Google Patents. (1984). US4460604A - 4-Amino-4-aryl-cyclohexanones.
  • Jagadeesh, R. V., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. Retrieved from [Link]

  • Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

  • ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]

  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). Interesting benzyl chloride synth I discovered. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Facile Synthesis of N-Substituted 4-Amino-6-methyl Resorcinols from Polysubstituted Cyclohexanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Vaia. (n.d.). Q26P Show how to synthesize the follo.... Retrieved from [Link]

Sources

Use of sodium triacetoxyborohydride in 4-[Benzyl(methyl)amino]cyclohexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-[Benzyl(methyl)amino]cyclohexan-1-one

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in the development of analgesics and antihistamines. While the direct reductive amination of 1,4-cyclohexanedione is theoretically possible, it frequently results in complex mixtures of diols and diamines. This guide advocates for a protection-deprotection strategy using 1,4-cyclohexanedione monoethylene ketal as the starting substrate. Utilizing Sodium Triacetoxyborohydride (STAB) , this protocol ensures exclusive chemoselectivity for the imine intermediate without reducing the protected ketone, delivering high-purity product (>95%) under mild conditions.

Introduction & Strategic Rationale

The synthesis of amino-cyclohexanones presents a classic chemoselectivity challenge. The starting material, 1,4-cyclohexanedione, possesses two identical reactive carbonyl sites. Standard reducing agents (e.g.,


) or catalytic hydrogenation often lead to:
  • Over-reduction: Formation of cyclohexanols.

  • Poly-alkylation: Formation of diamines (reaction at both ketones).

  • Polymerization: Aldol-type condensations.

Why STAB? Sodium triacetoxyborohydride (


) is the reagent of choice for this transformation due to its unique steric and electronic properties. Unlike sodium cyanoborohydride (

), STAB is non-toxic (no cyanide byproducts) and exhibits a distinct kinetic preference: it reduces iminium ions significantly faster than aldehydes or ketones.

The "Ketal" Advantage To guarantee the integrity of the final ketone moiety, we employ 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene ketal). This masks one carbonyl group, forcing the reaction to occur exclusively at the remaining ketone, followed by a quantitative deprotection step.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct phases:

  • Reductive Amination: Formation of the tertiary amine using STAB.

  • Hydrolysis: Removal of the ethylene glycol protecting group.

Visual Workflow (DOT Diagram)

G cluster_0 Phase 1: Reductive Amination Start Start: 1,4-Dioxaspiro[4.5]decan-8-one Imine Intermediate: Iminium Ion Start->Imine Dehydration Amine Reagent: N-Benzylmethylamine (AcOH, DCE) Amine->Imine ProtectedProd Intermediate: 8-[Benzyl(methyl)amino] -1,4-dioxaspiro[4.5]decane Imine->ProtectedProd Hydride Transfer (Fast) STAB Reagent: NaBH(OAc)3 STAB->ProtectedProd Hydrolysis Deprotection: 2N HCl / THF ProtectedProd->Hydrolysis Final Target: 4-[Benzyl(methyl)amino] cyclohexan-1-one Hydrolysis->Final Ketal Cleavage

Caption: Figure 1. Step-wise synthesis pathway showing the protection strategy and STAB-mediated reduction.

Detailed Experimental Protocols

Phase 1: Reductive Amination

Objective: Synthesis of 8-[Benzyl(methyl)amino]-1,4-dioxaspiro[4.5]decane.

Reagents & Stoichiometry:

Component Equiv. Role
1,4-Dioxaspiro[4.5]decan-8-one 1.0 Substrate

|


-Benzylmethylamine  | 1.05 | Amine Source |
| Sodium Triacetoxyborohydride (STAB)  | 1.4 | Reducing Agent |
| Acetic Acid (AcOH)  | 1.0 | Catalyst / pH Control |
| 1,2-Dichloroethane (DCE)  | 10-15 vol | Solvent |

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in DCE (0.2 M concentration).

  • Amine Addition: Add

    
    -benzylmethylamine  (1.05 eq) followed by Acetic Acid  (1.0 eq).
    
    • Note: The addition of AcOH buffers the system to pH ~5-6, accelerating iminium ion formation.

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy or change color; this is normal.

  • Reduction: Cool the reaction to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 15 minutes.

    • Safety: STAB evolves acetic acid and mild hydrogen gas upon reaction; venting is required.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours.

    • Monitor: Check via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS. Consumption of the ketone starting material indicates completion.[1]

  • Quench: Quench by slowly adding saturated aqueous

    
     (equal volume to solvent). Stir vigorously for 30 minutes until gas evolution ceases.
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate
    • Result: Crude oil containing the protected amine. Proceed directly to Phase 2 or purify via short silica plug if purity is <90%.

Phase 2: Ketal Deprotection

Objective: Hydrolysis to this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude intermediate from Phase 1 in THF (10 volumes).

  • Acidification: Add 2N HCl (5 volumes).

  • Hydrolysis: Stir at RT for 2–4 hours.

    • Monitor: TLC should show the disappearance of the non-polar ketal and appearance of the more polar ketone.

  • Neutralization (Critical): Cool to 0°C. Slowly adjust pH to ~9-10 using 4N NaOH or saturated

    
    .
    
    • Warning: Do not extract under acidic conditions, or the amine product will remain in the aqueous phase as the hydrochloride salt.

  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Process Optimization & Troubleshooting

Solvent Selection Guide

While DCE is the standard for STAB reactions due to solubility profiles, safety concerns often require alternatives.

SolventRatingNotes
1,2-Dichloroethane (DCE) ⭐⭐⭐⭐⭐Optimal reaction rate; standard for STAB. Toxic.
Dichloromethane (DCM) ⭐⭐⭐⭐Good alternative; slightly slower reaction rates.
Tetrahydrofuran (THF) ⭐⭐⭐Viable, but STAB solubility is lower. Requires longer reaction times.
Methanol (MeOH) ⚠️ AvoidReacts with STAB (solvolysis), decomposing the reagent rapidly.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Inefficient imine formation.Increase AcOH to 1.5 eq. Ensure molecular sieves are not used (STAB requires trace moisture/proton source for optimal activity).
Product is an Alcohol Ketone reduction occurred.[2]Ensure STAB is added after the amine and AcOH have stirred for 30 mins. Verify temperature (keep <25°C).
Gumming/Precipitation Boron complex formation.Ensure vigorous stirring during ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

quench (min 30 mins) to break up boron-amine complexes.
Low Yield after Workup pH error during extraction.The product is an amine.[3][4][5][6][7][8][9][10] Ensure the aqueous layer is basic (pH >9) before organic extraction in Phase 2.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive but less reactive than

    
    . Store under nitrogen. Can evolve hydrogen gas; work in a fume hood.
    
  • 1,2-Dichloroethane (DCE): Carcinogen and flammable. Use double-gloving and work in a well-ventilated hood. DCM is a safer halogenated alternative.

  • Exotherms: The quenching step involves acid-base neutralization (

    
    ), generating 
    
    
    
    . Add base slowly to prevent foam-over.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[4][6][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Baxendale, I. R., et al. (2006). "A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new level of complexity in flow synthesis." Chemical Communications, (24), 2566-2568. (Demonstrates ketal protection strategy in flow).

  • Sigma-Aldrich. "Reductive Amination Application Note." (General protocols for STAB usage).

Sources

Application Note: High-Throughput & Mechanistic Screening of 4-[Benzyl(methyl)amino]cyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-[benzyl(methyl)amino]cyclohexan-1-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for central nervous system (CNS) active agents. Its structural rigidity (cyclohexane ring) combined with a basic amine and lipophilic benzyl moiety mimics key features of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and Sigma-1 receptor (


R) ligands. This application note details a validated screening cascade for these derivatives, prioritizing assay interference mitigation, solubility management, and mechanistic validation.

Introduction & Structural Rationale

In drug discovery, the 4-aminocyclohexanone motif offers a distinct advantage over flexible linear amines: conformational restriction. When screening derivatives of This compound , we are primarily targeting two biological mechanisms:

  • Acetylcholinesterase (AChE) Inhibition: The benzyl-amino group mimics the interaction with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE, similar to the benzylpiperidine moiety of Donepezil.

  • Sigma-1 Receptor (

    
    R) Modulation:  The basic nitrogen flanked by hydrophobic regions is the classic pharmacophore for 
    
    
    
    R binding, implicated in neuroprotection and analgesia.

Critical Consideration: This scaffold is prone to distinct "false positive" mechanisms in screening, specifically aggregation-based inhibition due to the lipophilic benzyl group. The protocols below are designed to filter these artifacts.

Phase I: Compound Integrity & Solubilization (The "Silent Killer" of Screens)

Before enzymatic assays, the integrity of the library must be verified. Aminocyclohexanones can form hydrates or ketals in protic solvents, and free bases may precipitate in aqueous buffers.

Protocol A: DMSO Stock Preparation & Solubility Check

Objective: Ensure true solution status before dispensing.

  • Preparation: Dissolve derivatives to 10 mM in 100% anhydrous DMSO.

  • Sonicate: 10 minutes at ambient temperature.

  • Nephelometry Check (Mandatory):

    • Dilute stock 1:100 into the exact assay buffer (e.g., PBS pH 7.4) to yield 100 µM.

    • Measure light scattering (nephelometry) or absorbance at 600 nm.

    • Pass Criteria: OD600 < 0.005 above buffer blank. If OD is higher, the compound has precipitated; kinetic solubility is poor.

  • Storage: Store at -20°C in varying aliquots to minimize freeze-thaw cycles, which promotes water absorption and compound degradation.

Phase II: Primary Screening – AChE Inhibition (Modified Ellman’s Method)

We utilize a modified Ellman’s assay.[1] Standard protocols often fail with amine-rich libraries due to non-specific interaction with the DTNB reagent or pH drift.

Mechanistic Logic

The assay relies on the hydrolysis of Acetylthiocholine (ATCh) by AChE. The released thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.

Scientist’s Insight: The this compound derivatives are basic. Ensure the buffer capacity (100 mM phosphate) is sufficient to maintain pH 8.0, as pH drops will artificially lower the extinction coefficient of the TNB product, appearing as false inhibition.

Protocol B: 96-Well Microplate AChE Assay

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (critical for TNB stability).

  • Enzyme: Recombinant Human AChE (rhAChE), 0.5 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATCh), 15 mM stock in water.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM in buffer containing 0.1 M NaCl and 20 mM MgCl2.

  • Control: Donepezil (1 µM for 100% inhibition).

Workflow:

  • Blanking: Add 150 µL Buffer to "Blank" wells.

  • Compound Addition: Add 10 µL of test compound (final conc. screening at 10 µM) to test wells. Note: Final DMSO concentration must be <1%.

  • Enzyme Incubation: Add 20 µL rhAChE (0.05 U/mL final) to all wells except Blanks. Incubate 15 mins at 25°C.

    • Why? This allows the inhibitor to bind the active site before substrate competition begins.

  • Substrate/DTNB Addition: Add 20 µL of DTNB/ATCh mix (1:1 ratio of stocks).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

Data Processing: Calculate the velocity (


, slope of Abs vs Time) for the linear portion.


Phase III: Secondary Screening – Sigma-1 Receptor Competition

Compounds showing >50% AChE inhibition are funneled to Phase III to determine polypharmacology (dual AChE/Sigma activity is desirable for Alzheimer's).

Protocol C: Competitive Binding Assay

Objective: Determine if the derivative displaces [³H]-(+)-Pentazocine (the gold standard


 ligand).

Reagents:

  • Ligand: [³H]-(+)-Pentazocine (2 nM final).

  • Receptor Source: Jurkat cell membranes or Guinea pig brain homogenates (rich in

    
    ).
    
  • Non-specific Binding (NSB) Mask: 10 µM Haloperidol.

Workflow:

  • Incubation: Mix Membrane (50 µg protein) + [³H]-Ligand + Test Compound (10 µM) in 50 mM Tris-HCl (pH 7.4).

  • Equilibrium: Incubate 120 mins at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter).

  • Quantification: Liquid scintillation counting.

Visualization of Screening Logic

The following diagram illustrates the decision tree and mechanistic flow for screening this specific scaffold.

ScreeningWorkflow cluster_Ellman Mechanism: Ellman's Reaction Library 4-[Benzyl(methyl)amino] cyclohexan-1-one Library Solubility Phase I: Solubility Check (Nephelometry) Library->Solubility Primary Phase II: AChE Screen (Ellman's Assay) Solubility->Primary Soluble < 100µM Discard Discard / Redesign Solubility->Discard Precipitates Secondary Phase III: Sigma-1 Binding ([3H]-Pentazocine) Primary->Secondary >50% Inhibition Primary->Discard Inactive Hit Lead Candidate (Dual Activity) Secondary->Hit Ki < 1µM Secondary->Discard No Binding ATCh Acetylthiocholine Thio Thiocholine ATCh->Thio AChE Enzyme TNB TNB (Yellow Anion) Abs @ 412nm Thio->TNB + DTNB

Caption: Workflow logic for screening aminocyclohexanone derivatives, including the chemical mechanism of the primary Ellman's readout.

Data Analysis & Interpretation

Summary of Key Parameters
ParameterAcceptable RangeNotes
Z-Factor > 0.5Indicates a robust assay window suitable for HTS.
DMSO Tolerance < 1.0% (v/v)Higher DMSO inhibits AChE directly.
Signal Stability < 10% driftDTNB is light sensitive; keep plates in dark during incubation.
Specific Binding > 70%In Sigma assays, low specific binding indicates poor membrane quality.
Calculating Potency (IC50)

For hits, perform an 8-point dose-response curve (0.1 nM to 10 µM). Fit the data using a non-linear regression (4-parameter logistic equation):



Senior Scientist Note: If the Hill Slope is significantly > 1.0, suspect aggregation or non-stoichiometric binding, a common issue with hydrophobic benzyl-amine derivatives.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Link

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Rochais, C., et al. (2011). Donepezil-based multi-target-directed ligands for Alzheimer’s disease. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Identifying side products in the N-benzylation of 4-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Bz-ACH-404 | Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

User Issue: Identification of side products during the N-benzylation of 4-aminocyclohexanone. Risk Assessment: High. 4-aminocyclohexanone is a "Janus" molecule—it contains both a nucleophile (amine) and an electrophile (ketone) on the same scaffold.[1] Core Problem: The primary challenge is chemoselectivity . You are attempting to modify the amine while preserving the ketone. If not controlled, the molecule will either react with itself (polymerization) or the ketone will be reduced/alkylated.

This guide categorizes side products based on the synthetic pathway chosen: Reductive Amination (Recommended) vs. Direct Alkylation (Not Recommended without protection).

Diagnostic Module: The "Ghost" Peaks (Self-Reactivity)

Before analyzing external reagents, you must rule out the inherent instability of your starting material.

Root Cause: Intermolecular Self-Condensation

If you neutralize the salt form (e.g., 4-aminocyclohexanone HCl) to the free base without an immediate trapping agent, the amine of Molecule A attacks the ketone of Molecule B.

  • Symptom: Insoluble gums, high baseline noise in LCMS, or broad peaks in NMR.

  • Side Product: Poly-imines (Oligomers).[1]

SelfCondensation cluster_0 Starting Material Instability M1 4-Aminocyclohexanone (Free Base) Imine Intermolecular Imine (Dimer) M1->Imine Amine attacks Ketone of B M2 Molecule B (Ketone Site) M2->Imine Poly Oligomers/Polymers (Intractable Gum) Imine->Poly Chain Propagation

Figure 1: The "Self-Destruct" Pathway. 4-aminocyclohexanone free base is unstable and polymerizes via intermolecular Schiff base formation.[1]

Pathway A: Reductive Amination (Benzaldehyde + Hydride)

Context: This is the standard industry approach. You react 4-aminocyclohexanone with benzaldehyde and a reducing agent.[1]

Side Product 1: The "Over-Reduced" Ring (Alcohol Formation)
  • Identity: 4-(Benzylamino)cyclohexanol (cis/trans mixture).[1]

  • Mechanism: The reducing agent reduces the cyclohexanone ketone in addition to the desired imine.

  • Troubleshooting: Check your reducing agent.

Reducing AgentSelectivityRisk LevelRecommendation
NaBH₄ LowCritical Avoid. Will reduce ring ketone to alcohol.[1]
NaBH₃CN MediumModerateEffective at pH 6, but toxic (cyanide generation).
STAB (Na(OAc)₃BH)High LowStandard. Steric bulk prevents ketone reduction.
Side Product 2: Tertiary Amine (Over-Alkylation)[1]
  • Identity: 4-(Dibenzylamino)cyclohexanone.[1]

  • Mechanism: The mono-benzylated product is more nucleophilic than the starting primary amine and reacts with a second equivalent of benzaldehyde.

  • Troubleshooting:

    • Ensure Stoichiometry : Use 0.95 eq of Benzaldehyde relative to amine.

    • Stepwise Addition : Do not add all reagents at once. Form the imine first, then add the reducing agent.[2]

Pathway B: Direct Alkylation (Benzyl Halide + Base)

Context: Reacting 4-aminocyclohexanone with Benzyl Bromide/Chloride.[1] Status: NOT RECOMMENDED unless the ketone is protected (e.g., ethylene ketal).

Side Product 3: The "Aldol" Dimer
  • Identity: 2-(4-aminocyclohexylidene)cyclohexanone derivatives.[1]

  • Mechanism: The base required to scavenge the acid (generated from Bn-Br) promotes enolization of the ketone.

  • Troubleshooting: If you see peaks at roughly 2x molecular weight minus water (2M - 18), you are driving Aldol condensation of the ketone ring.

Experimental Protocol: Selective Reductive Amination

Objective: Mono-N-benzylation while preserving the ketone.

Reagents:

  • Substrate: 4-aminocyclohexanone HCl[1]

  • Reagent: Benzaldehyde (1.0 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

  • Additive: Acetic Acid (1.0 eq) - Crucial for STAB activation[1]

Workflow:

  • Free Base Generation (In-Situ): Suspend 4-aminocyclohexanone HCl in DCE. Add 1.0 eq of Triethylamine (TEA). Stir 10 min. Note: The ketone is now vulnerable.

  • Imine Formation: Immediately add Benzaldehyde (1.0 eq). Stir for 30-60 mins. The imine forms faster than the self-condensation polymer if concentration is controlled (0.1 M).

  • Selective Reduction: Add STAB (1.4 eq) and Acetic Acid (1.0 eq). Stir at RT for 2-4 hours.[1]

    • Why STAB? It requires protonation of the imine to reduce it. It reacts negligibly with the ketone at RT.

  • Quench: Quench with saturated NaHCO₃.

Selectivity Start Imine Intermediate (in presence of Ring Ketone) Choice Select Reducing Agent Start->Choice ResultBad Side Product: Amino-Alcohol (Ketone Reduced) Choice->ResultBad Non-Selective Hydride ResultGood Target Product: Amino-Ketone (Ketone Preserved) Choice->ResultGood Sterically Bulky Hydride Path1 NaBH4 Path2 STAB (Na(OAc)3BH)

Figure 2: Chemoselectivity Decision Tree. STAB is required to prevent reduction of the cyclohexanone ring.

FAQ: Troubleshooting Specific Observations

Q: I see two peaks with the same mass as my product in LCMS. What are they? A: If you used a non-selective reducing agent (NaBH4), you likely reduced the ketone.[3] The two peaks are the cis- and trans-4-(benzylamino)cyclohexanol .[1] The ketone reduction creates a new stereocenter.

Q: My reaction turned into a solid rubbery puck. Why? A: You likely performed a "Direct Alkylation" with a strong base or allowed the free base to sit too long without the trapping aldehyde. You initiated polymerization via intermolecular Schiff base formation.

Q: Can I use Benzyl Chloride instead of Benzaldehyde? A: Only if you first protect the ketone as an ethylene ketal (1,4-dioxaspiro[4.5]dec-8-amine).[1] Direct alkylation of the amino-ketone is chemically messy due to competing enolization and self-condensation.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[4][5] Encyclopedia of Reagents for Organic Synthesis.

  • PrepChem. "Synthesis of 4-benzyl-4-(cyanomethyl)cyclohexan-1-one ethylene ketal." (Demonstrates Ketal Protection Strategy).

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." (General Selectivity Data).

Sources

Technical Support Center: Catalyst Loading Optimization for 4-[Benzyl(methyl)amino]cyclohexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 4-[Benzyl(methyl)amino]cyclohexan-1-one via reductive amination. Our focus is on the critical parameter of catalyst loading, offering troubleshooting advice and optimized protocols to enhance reaction efficiency, yield, and purity.

Section 1: Foundational Concepts & Pre-Experiment Planning

This section addresses common questions and establishes the scientific groundwork for troubleshooting and optimization.

Q1: What is the core reaction mechanism for synthesizing this compound?

The synthesis is primarily achieved through a reductive amination reaction. This process involves two key steps:

  • Imine/Enamine Formation: The reaction between the carbonyl group of a cyclohexanone precursor (e.g., 1,4-cyclohexanedione) and an amine (N-methylbenzylamine) under weakly acidic or neutral conditions to form a C=N bond, specifically an iminium ion intermediate.

  • Reduction: The subsequent reduction of this iminium intermediate to the final tertiary amine product.[1][2][3]

The entire process is typically performed in a single pot ("one-pot reaction"), where the choice and amount of catalyst are paramount for driving the reaction towards the desired product over competing side reactions.[1]

Q2: Which catalysts are most effective for this synthesis, and what are their typical loading ranges?

The choice of catalyst depends on the reducing agent and desired reaction conditions.

Catalyst TypeReducing AgentTypical Loading (mol% vs. Limiting Reagent)Advantages & Considerations
Palladium on Carbon (Pd/C) H₂ Gas, Formic Acid, Ammonium Formate1-10 mol%Highly efficient but can be pyrophoric. H₂ gas requires specialized pressure equipment. Prone to poisoning.[4]
Platinum on Carbon (Pt/C) H₂ Gas1-5 mol%Robust and less sensitive to acidic conditions than Pd/C. May require higher pressures.[5]
Raney Nickel (Ra-Ni) H₂ Gas, Isopropanol (Transfer Hydrogenation)5-20 wt%Cost-effective and highly active, but requires careful handling. Can sometimes promote over-reduction.[1][6]
Sodium Triacetoxyborohydride (STAB) N/A (Stoichiometric Reagent)1.1 - 1.5 equivalentsExtremely mild and selective, tolerating many functional groups.[7][8] Does not require pressure equipment. Ideal for lab-scale synthesis.
Iridium Complexes Ammonium Formate0.005 - 2 mol%Exhibit very high catalytic activity and can be used at very low loadings under mild transfer hydrogenation conditions.[7][9][10]

Q3: Why is optimizing catalyst loading a critical step?

Optimizing catalyst loading is a balancing act with significant implications:

  • Too Low: Insufficient catalyst active sites lead to slow or incomplete reactions, reducing yield and leaving unreacted starting materials.[10]

  • Too High: While it may accelerate the reaction, excessive catalyst loading is economically inefficient and can increase the rate of undesirable side reactions, such as the reduction of the ketone carbonyl group to an alcohol.[11][12] This complicates purification and lowers the overall yield of the desired product.

Section 2: Troubleshooting Guide for Catalyst-Related Issues

This guide is structured in a problem-cause-solution format to directly address challenges encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause A: Catalyst Inactivity or Poisoning.

    • Scientific Rationale: The active sites on heterogeneous catalysts (like Pd/C or Ra-Ni) can be blocked by impurities from reagents or solvents (e.g., sulfur or halide compounds).[13] Homogeneous catalysts can degrade over the reaction time.

    • Troubleshooting Steps:

      • Use a fresh batch of high-purity catalyst.

      • Ensure all reagents and solvents are anhydrous and free from potential poisons.

      • If using H₂ gas, purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen to remove any atmospheric contaminants.

  • Potential Cause B: Insufficient Catalyst Loading.

    • Scientific Rationale: The reaction rate is directly proportional to the number of available catalytic sites. A sub-optimal loading results in a turnover frequency that is too low to complete the reaction in a reasonable timeframe.[10]

    • Troubleshooting Steps:

      • Perform a systematic loading screen. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, 5 mol%, and 7.5 mol%) while keeping all other parameters constant.

      • Monitor reaction progress by TLC or LC-MS to determine the point of diminishing returns where higher loading no longer improves conversion rate or yield significantly.

Problem 2: Significant Formation of 4-[Benzyl(methyl)amino]cyclohexan-1-ol (Alcohol Byproduct)

  • Potential Cause: Catalyst Loading is Too High or Catalyst is Too Reactive.

    • Scientific Rationale: Reductive amination is a competition between the reduction of the C=O bond (undesired) and the formation and subsequent reduction of the C=N bond (desired). A high concentration of active catalyst sites or a highly active hydrogenation catalyst can reduce the ketone before it has a chance to form the iminium intermediate.[9][10]

    • Troubleshooting Steps:

      • Reduce Catalyst Loading: Systematically decrease the catalyst loading. A lower concentration of active sites can favor the thermodynamically controlled amination pathway over the kinetically fast ketone reduction.

      • Switch to a Milder Reducing System: If using a strong reducing agent like H₂ with Pd/C, consider switching to a milder, more selective stoichiometric reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is known to be highly selective for imines over ketones.[8]

      • Modify Reaction Conditions: Lowering the reaction temperature or hydrogen pressure can decrease the rate of the competing ketone reduction.[9]

Problem 3: Reaction Stalls After Initial Conversion

  • Potential Cause: Product Inhibition or Catalyst Deactivation.

    • Scientific Rationale: The amine product, being a Lewis base, can adsorb onto the acidic sites of the catalyst surface, effectively blocking them from further reaction. This phenomenon, known as product inhibition, can halt the reaction.[12]

    • Troubleshooting Steps:

      • Optimize Loading: A slightly higher initial catalyst loading might provide enough non-inhibited active sites to push the reaction to completion.

      • Consider a Different Catalyst Support: The acidity of the catalyst support (e.g., carbon vs. alumina) can influence product inhibition. Experimenting with different supports may yield better results.[5][14]

      • Staged Addition: In some cases, adding the catalyst in two portions (e.g., half at the beginning and half after 50% conversion) can help overcome deactivation.

Problem 4: Inconsistent Results Upon Scale-Up

  • Potential Cause: Mass and Heat Transfer Limitations.

    • Scientific Rationale: In heterogeneous catalysis, the reaction occurs at the catalyst surface. On a larger scale, inefficient stirring can lead to poor mixing, where the catalyst is not adequately suspended. This creates localized "starvation" of reactants at the catalyst surface, slowing the reaction. Nothing scales linearly, and issues with particle size, impurities, and heat dissipation become more pronounced.[15]

    • Troubleshooting Steps:

      • Review Agitation: Ensure the stirring mechanism (e.g., overhead mechanical stirrer) is sufficient to maintain a uniform slurry of the catalyst in the reaction mixture.

      • Re-evaluate Catalyst Loading: Catalyst loading often needs to be re-optimized upon scale-up. A loading that was optimal at 1g scale may be insufficient at 1kg scale due to these mass transfer effects. It may need to be slightly increased.

      • Control Temperature: Monitor the internal reaction temperature carefully. Exotherms that are negligible at a small scale can become significant at a larger scale, leading to side reactions.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Synthesis via Catalytic Hydrogenation

This protocol provides a starting point for the synthesis using a common heterogeneous catalyst.

  • Vessel Preparation: To a dry, inerted hydrogenation vessel, add 1,4-cyclohexanedione (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~5-10 mL per gram of ketone).

  • Reagent Addition: Add N-methylbenzylamine (1.05 eq).

  • Catalyst Addition: Carefully add 5 mol% Pd/C (10% w/w, 50% wet) as a slurry in the reaction solvent.

  • Reaction Execution: Seal the vessel, purge with N₂, and then pressurize with H₂ gas (e.g., 50-100 psi). Stir vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully depressurize and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography or crystallization to obtain this compound.

SOP 2: Systematic Optimization of Catalyst Loading

This workflow is designed to identify the optimal catalyst loading for your specific conditions.

Catalyst_Optimization_Workflow cluster_setup Phase 1: Initial Screening cluster_execution Phase 2: Execution & Analysis cluster_refinement Phase 3: Refinement A Define Baseline Conditions (Temp, Pressure, Conc.) B Set up Parallel Reactions (e.g., 1, 3, 5, 8 mol% Pd/C) A->B Establish Control C Run Reactions for Fixed Time (e.g., 16 hours) B->C D Analyze Each Reaction (LC-MS for Conversion & Purity) C->D Sample & Quench E Identify 'Sweet Spot' (Best balance of conversion, purity, and cost) D->E Compare Data F Select Best Loading (e.g., 5 mol%) E->F G Fine-Tune Around Sweet Spot (e.g., 4.0, 5.0, 6.0 mol%) F->G Narrow Range H Confirm Optimal Loading & Validate on Larger Scale G->H Verify Results

Caption: Workflow for systematic catalyst loading optimization.

Section 4: Visual & Data Aids

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Tree Start Reaction Outcome Unsatisfactory LowConversion Low Conversion? Start->LowConversion HighByproduct High Byproduct Level? LowConversion->HighByproduct No CheckCatalyst Use Fresh Catalyst & High-Purity Reagents LowConversion->CheckCatalyst Yes ByproductType Byproduct is Alcohol? HighByproduct->ByproductType Yes IncreaseLoading Increase Catalyst Loading (e.g., +50%) CheckCatalyst->IncreaseLoading Still Low CheckConditions Increase Temp/Pressure IncreaseLoading->CheckConditions Still Low DecreaseLoading Decrease Catalyst Loading ByproductType->DecreaseLoading Yes OtherByproduct Other Byproducts (e.g., Dimers) ByproductType->OtherByproduct No ChangeCatalyst Switch to Milder System (e.g., NaBH(OAc)3) DecreaseLoading->ChangeCatalyst Still High

Caption: Decision tree for troubleshooting reductive amination.

References

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • Jagadeesh, R. V., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13, 3110-3114.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Le, D. N., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 323–330. Available at: [Link]

  • Li, S., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Molecules, 28(19), 6989. Available at: [Link]

  • Wang, X., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(1), 84. Available at: [Link]

  • Jagadeesh, R. V., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(30), 12345-12349. Available at: [Link]

  • Beller, M., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. Available at: [Link]

  • Hermans, K. G., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Scientific Reports, 10, 10985. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. Retrieved from [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(26), 545-553. Available at: [Link]

  • Siddiqui, Z. N., et al. (2010). (1S,2R,4S)-1-[(Benzyl-amino)-meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol. Acta Crystallographica Section E, 67(Pt 1), o103. Available at: [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Jones, D. H., et al. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 14(1), 172-185. Available at: [Link]

  • Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Ros, A., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. Available at: [Link]

  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved from [Link]

  • Penhoat, M., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 22(39), 8145-8150. Available at: [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]

  • LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[Benzyl(methyl)amino]cyclohexan-1-one

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges and degradation pathways associated with this compound. As a molecule incorporating both a cyclohexanone moiety and a tertiary amine, it presents a unique set of handling and stability considerations. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses specific issues that may arise during the handling, storage, or use of this compound in experimental settings. Each issue is presented in a question-and-answer format, detailing probable causes and offering actionable solutions.

Issue 1: Sample Discoloration (Yellowing/Browning) Upon Storage or in Solution

Question: My solid sample of this compound, which was initially off-white, has developed a yellow or brownish tint over time. I've observed a similar, more rapid discoloration when it's dissolved in certain solvents. What is causing this, and how can I prevent it?

Probable Causes & Mechanistic Explanation:

The observed discoloration is a classic indicator of oxidative degradation. The tertiary amine functionality, specifically the N-benzyl group, is susceptible to oxidation. Atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of colored impurities. The most likely mechanism is the oxidation of the tertiary amine to an N-oxide or the oxidation of the benzylic position.

  • Amine Oxidation: Tertiary amines can be oxidized to form N-oxides. While often colorless, subsequent reactions of these N-oxides can lead to colored products.

  • Benzylic Oxidation: The methylene group between the nitrogen and the phenyl ring is a benzylic position, making it susceptible to oxidation, which can lead to the formation of benzaldehyde and 4-(methylamino)cyclohexan-1-one. Benzaldehyde itself is prone to further oxidation to benzoic acid.

  • Solvent Effects: Protic solvents or those not properly de-gassed can contain dissolved oxygen, accelerating these oxidative processes.

Recommended Solutions & Protocols:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store containers in the dark to prevent photo-induced degradation.

  • Solvent Preparation: For solutions, use high-purity solvents that have been de-gassed by sparging with nitrogen or argon for at least 15-20 minutes before use.

  • Antioxidant Addition: For long-term solution storage, consider the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%). However, ensure this is compatible with your downstream application.

Experimental Workflow: Solution Preparation for Enhanced Stability

cluster_prep Solvent Preparation cluster_dissolution Dissolution cluster_storage Storage sparge De-gas Solvent (N2 or Ar sparging, 20 min) antioxidant Optional: Add BHT (0.01%) sparge->antioxidant add_solvent Add Prepared Solvent antioxidant->add_solvent compound Weigh Compound in Amber Vial compound->add_solvent mix Mix under Inert Atmosphere add_solvent->mix seal Seal Tightly mix->seal store Store at -20°C in the Dark seal->store

Caption: Workflow for preparing stable solutions.

Issue 2: Appearance of New Impurities in Chromatographic Analysis (HPLC, LC-MS)

Question: During HPLC or LC-MS analysis of my compound, I'm observing unexpected peaks that were not present in the initial batch. What are these impurities, and where are they coming from?

Probable Causes & Mechanistic Explanation:

The appearance of new peaks strongly suggests degradation. Based on the structure of this compound, several degradation pathways are plausible, especially under analytical conditions (e.g., acidic mobile phases).

  • N-Debenzylation: This is a common degradation pathway for N-benzyl amines. It can occur via oxidative pathways or through acid-catalyzed hydrolysis, particularly if the mobile phase has a low pH. This would result in the formation of 4-(methylamino)cyclohexan-1-one and toluene or benzaldehyde.

  • N-Demethylation: While generally less facile than debenzylation, demethylation can occur under certain oxidative or acidic conditions, yielding 4-(benzylamino)cyclohexan-1-one .

  • Oxidation Products: As mentioned in Issue 1, oxidation can lead to the N-oxide derivative or products resulting from benzylic oxidation.

  • Aldol Condensation: The cyclohexanone ring can undergo self-condensation under basic conditions, although this is less likely if the compound is stored properly.

Recommended Solutions & Protocols:

  • Control of Mobile Phase pH: If using reverse-phase HPLC, buffer the mobile phase to a neutral pH (e.g., using a phosphate buffer) if your separation allows. Acidic mobile phases can accelerate the hydrolysis of the benzyl group.

  • Forced Degradation Study: To identify the unknown peaks, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. These can then be characterized by LC-MS/MS.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control (untreated stock solution), by LC-MS to identify and characterize the degradation products.

Table 1: Potential Degradation Products and Their Expected Masses

Degradation PathwayProduct NameMolecular Weight ( g/mol )
N-Debenzylation4-(Methylamino)cyclohexan-1-one127.18
N-Demethylation4-(Benzylamino)cyclohexan-1-one203.28
N-OxidationThis compound N-oxide233.31

Degradation Pathway Diagram

cluster_debenzylation N-Debenzylation (Acid/Oxidation) cluster_demethylation N-Demethylation cluster_oxidation N-Oxidation parent 4-[Benzyl(methyl)amino] cyclohexan-1-one debenz 4-(Methylamino) cyclohexan-1-one parent->debenz demeth 4-(Benzylamino) cyclohexan-1-one parent->demeth noxide N-Oxide Derivative parent->noxide

Caption: Key degradation pathways of the parent compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability (>6 months), the solid compound should be stored at -20°C or lower, in a tightly sealed container, with the headspace flushed with an inert gas like argon or nitrogen. Protection from light is also crucial.

Q2: Is this compound stable in common NMR solvents like DMSO-d₆ or CDCl₃?

The compound should be relatively stable in high-purity, anhydrous NMR solvents for the duration of a typical experiment. However, for extended storage in solution, degradation can occur. DMSO is hygroscopic and can absorb water, which may facilitate hydrolysis over time. Chloroform (CDCl₃) can contain acidic impurities (HCl) that could catalyze de-benzylation. It is recommended to use fresh, high-quality solvents and analyze samples promptly after preparation.

Q3: Can I use this compound in reactions involving strong acids or bases?

Caution is advised. Strong acids are likely to cause rapid N-debenzylation. Strong bases could promote enolate formation and subsequent aldol condensation reactions of the cyclohexanone ring. If your reaction requires such conditions, it is critical to monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material and the formation of byproducts.

Q4: How does the stereochemistry at the 4-position affect stability?

The stereochemistry (cis vs. trans relationship between the amino group and substituents on the ring) is not expected to have a first-order effect on the primary degradation pathways like N-debenzylation or oxidation. However, it could influence the rate of intramolecular reactions if, for example, the amino group can interact with the ketone's enolate in a specific conformation. For most practical purposes, both isomers should be handled with the same precautions.

Part 3: References

  • Oxidative Degradation of Amines: "Oxidative Degradation of Pharmaceuticals." Water Research. [Link]

  • Forced Degradation Studies: "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. [Link]

  • N-Debenzylation Reactions: "Protective Groups in Organic Synthesis." Wiley. [Link]

Optimizing temperature and pressure for catalytic reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CRA-OPT-2024

👋 Welcome to the Reductive Amination Support Hub

You have reached the Tier 3 Technical Support for catalytic hydrogenation processes. Based on your query regarding Temperature (


)  and Pressure (

)
optimization, it appears you are navigating the kinetic competition between imine formation and direct carbonyl reduction.

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to diagnose and resolve yield/selectivity issues in real-time.

🔬 PART 1: The Kinetic & Thermodynamic Logic

Before adjusting knobs, understand the engine.

Catalytic reductive amination is a race between two competing pathways. Your control over Temperature (


) and Pressure (

) determines the winner.
  • The Desired Path (Reductive Amination):

    
    [1][2]
    
  • The Side Path (Direct Hydrogenation):

    
    
    

The Golden Rule: You must ensure the rate of Imine Formation (


) is faster than the rate of Carbonyl Hydrogenation  (

).
  • Temperature (

    
    ):  Drives the equilibrium toward the imine (removes water entropically) and overcomes the activation energy for condensation. However, excessive 
    
    
    
    promotes racemization and dehalogenation.
  • Pressure (

    
    ):  Increases the concentration of adsorbed hydrogen (
    
    
    
    ) on the catalyst surface. High
    
    
    accelerates hydrogenation steps. If applied before the imine forms, it favors the Alcohol Impurity.
📊 PART 2: Visualization of the Reaction Network

The following diagram illustrates the critical decision points where


 and 

influence the pathway.

ReactionNetwork cluster_conditions Critical Control Parameters Start Carbonyl + Amine Hemiaminal Hemiaminal Start->Hemiaminal Fast Alcohol Alcohol Impurity Start->Alcohol Direct Reduction (Favored by High P, Low T) Hemiaminal->Start Reversible (+H2O) Imine Imine / Enamine Hemiaminal->Imine Rate Limiting Step 1 (Requires Heat/Acid) Product Target Amine Imine->Product Hydrogenation (Requires H2/Cat) Dehalo De-halogenated Byproduct Product->Dehalo Over-reduction (Favored by High T, High P, Pd/C) Note1 High P favors: Alcohol & Product Note2 High T favors: Imine & Dehalogenation

Figure 1: Mechanistic pathway showing where Temperature and Pressure exert control over selectivity.

🛠️ PART 3: Troubleshooting Guides (FAQs)

Select the scenario that matches your current observation.

🔴 Issue 1: "I have high conversion, but a large amount of Alcohol impurity."

Diagnosis: Direct hydrogenation of the carbonyl won the race. The catalyst reduced the ketone/aldehyde before it could condense with the amine.

VariableAdjustmentTechnical Rationale
Pressure (

)
DECREASE Lowering

pressure reduces the rate of direct carbonyl reduction (

), giving the condensation equilibrium time to form the Imine.
Temperature (

)
INCREASE Higher

pushes the equilibrium toward the Imine (removing water) and increases

. Caution: Watch for thermal instability.
Protocol Switch to Stepwise Do not add

immediately. Stir Carbonyl + Amine + Catalyst (or dehydrating agent) for 1-2 hours first, then introduce

.

Expert Tip: If using a heterogeneous catalyst (Pd/C), the metal surface can actually catalyze the hydrolysis of the imine back to the ketone if water isn't removed. Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if running at scale.

🟡 Issue 2: "The reaction is stalling (Incomplete Conversion)."

Diagnosis: Catalyst poisoning or insufficient energy to overcome the activation barrier of the hydrogenation step.

VariableAdjustmentTechnical Rationale
Pressure (

)
INCREASE If the imine is formed (check via LCMS/NMR), the bottleneck is the hydrogenation step. Increasing

increases surface hydrogen coverage, driving the reaction to completion.
Temperature (

)
INCREASE Increases the turnover frequency (TOF) of the catalyst.
Catalyst Check Poisoning Amines are Lewis bases and can poison metal sites. If stalling occurs, try adding a mild acid (e.g., Acetic Acid, 1-5 eq) to protonate the product amine, preventing it from binding too tightly to the catalyst.
🟣 Issue 3: "I am losing my Halogen (Dechlorination/Debromination)."

Diagnosis: Oxidative addition of the C-X bond to the metal center is competing with C=N reduction. This is common with Pd/C.

VariableAdjustmentTechnical Rationale
Pressure (

)
DECREASE Dehalogenation often requires higher

saturation. Lowering

(e.g., to 1-3 bar) can selectively reduce the imine while sparing the halogen.
Catalyst SWITCH Switch from Pd to Pt. Platinum (Pt/C) or Sulfided Platinum (Pt(S)/C) is significantly less active for hydrogenolysis (dehalogenation) than Palladium.
Additives ADD Inhibitor Add a catalyst poison like Vanadium or use a commercially available "poisoned" catalyst (e.g., Pd/C + V).
📝 PART 4: Standard Optimization Protocol (SOP)

Do not guess. Use this Design of Experiment (DoE) mini-matrix to define your process window.

Base Conditions:

  • Substrate: 1.0 eq Carbonyl, 1.1–1.5 eq Amine.

  • Solvent: Methanol or Ethanol (High solubility for

    
    ).
    
  • Catalyst: 5 wt% loading of 10% Pd/C (dry basis).

The Optimization Matrix:

ExperimentTemperature (

C)
Pressure (bar)Objective
Exp A 25 (RT)1Baseline: Checks if reaction works under mildest conditions. Best for selectivity.
Exp B 501Imine Focus: Favors imine formation. Check if alcohol impurity decreases compared to A.
Exp C 2510Rate Focus: Checks if pressure drives the reaction without side effects. Risk of alcohol.
Exp D 5010Aggressive: Max rate. Risk of dehalogenation and impurities.

Decision Logic:

  • Run Exp A . If conversion > 95% and purity > 95%, STOP . You are done.

  • If Exp A has Alcohol impurity > 5%

    
     Go to Exp B  (Higher T, Low P).
    
  • If Exp A has Low Conversion (< 50%)

    
     Go to Exp C  (Higher P).
    
  • If Exp C yields Dehalogenation

    
     Switch catalyst to Pt/C  and repeat Exp C .
    
📉 PART 5: Troubleshooting Logic Flowchart

Use this diagram to navigate your specific problem.

TroubleshootingFlow Start Start Optimization CheckConv Check Conversion Start->CheckConv LowConv Low Conversion CheckConv->LowConv < 80% HighConv High Conversion CheckConv->HighConv > 95% Sol_PressUp Increase Pressure Add Acid (AcOH) LowConv->Sol_PressUp CheckImp Check Impurities HighConv->CheckImp Alcohol Alcohol Present CheckImp->Alcohol C=O Reduced Dehalo Dehalogenation CheckImp->Dehalo C-X Reduced Clean Clean Product CheckImp->Clean None Sol_PressDown Decrease Pressure Pre-stir (Stepwise) Alcohol->Sol_PressDown Sol_SwitchCat Switch to Pt/C Lower Temp Dehalo->Sol_SwitchCat

Figure 2: Decision tree for troubleshooting common reductive amination failures.

📚 References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. (Foundational text on the mechanism, though focuses on hydride, the kinetic principles of imine formation apply to catalytic variants).

  • Tarasevich, V. A., & Kozlov, N. G. (1999). "Reductive Amination of Oxygen-Containing Organic Compounds." Russian Chemical Reviews. (Comprehensive review on catalytic methods and side reactions).

  • Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis. (Authoritative source on the competition between hydrogenation and condensation).

  • Ramanathan, A., & Jimenez, L. S. (2010).[4] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis. (Specific data on dehalogenation side-reactions during hydrogenation).

  • Nakamura, Y., et al. (2015). "Selective synthesis of primary amines by reductive amination of ketones with ammonia over supported Pt catalysts." ChemCatChem. (Demonstrates the superiority of Pt over Pd for specific selectivity issues).

Sources

Managing stereocontrol in the reduction of 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stereoselective reduction of 4-[Benzyl(methyl)amino]cyclohexan-1-one . This substrate presents a classic problem in conformational analysis: the 4-position substituent locks the cyclohexane ring, dictating the stereochemical outcome based on the hydride donor's size and trajectory.

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab.

Ticket Subject: Controlling cis vs. trans selectivity in 4-[Benzyl(methyl)amino]cyclohexanone reduction. Assigned Specialist: Senior Application Scientist. Status: Active.

Substrate Analysis & Mechanistic Logic

Before selecting a reagent, you must define your target diastereomer. The bulky 4-[benzyl(methyl)amino] group acts as a conformational anchor, residing almost exclusively in the equatorial position to avoid severe 1,3-diaxial interactions.

  • The Substrate: this compound.

  • Conformation: Locked Chair (Substituent = Equatorial).

  • Target A (Trans-Alcohol): Hydroxyl is Equatorial . (Thermodynamically preferred).

  • Target B (Cis-Alcohol): Hydroxyl is Axial . (Kinetically preferred with bulky reagents).

Stereoselectivity Decision Tree

The following diagram illustrates the divergent pathways to access either isomer.

ReductionPathways Ketone 4-[Benzyl(methyl)amino] cyclohexan-1-one (Conformationally Locked) NaBH4 Reagent: NaBH4 / MeOH (Small Hydride) Ketone->NaBH4 Selectride Reagent: L-Selectride / THF (Bulky Hydride) Ketone->Selectride AxialAttack Trajectory: Axial Attack (Favored by small nucleophiles) NaBH4->AxialAttack Minimizes torsional strain EqAttack Trajectory: Equatorial Attack (Favored by steric hindrance) Selectride->EqAttack Avoids 3,5-diaxial H interaction TransProduct Major Product: TRANS-Alcohol (Equatorial OH) ~90:10 dr AxialAttack->TransProduct CisProduct Major Product: CIS-Alcohol (Axial OH) ~95:5 dr EqAttack->CisProduct

Figure 1: Divergent stereochemical pathways controlled by reagent steric bulk.

Troubleshooting Guides & FAQs

SCENARIO A: Maximizing the Trans-Isomer (Equatorial Alcohol)

User Goal: Synthesis of trans-4-[benzyl(methyl)amino]cyclohexanol. Standard Reagent: Sodium Borohydride (NaBH₄).[1][2]

Q: I am using NaBH₄ but only getting 80% diastereomeric excess (de). How can I improve this? A: While NaBH₄ favors the trans product via axial attack, temperature and solvent play critical roles.

  • Protocol Optimization: Switch to methanol as the solvent and lower the temperature to -78°C (or -20°C if solubility is an issue). Lower temperatures increase the discrimination between the axial and equatorial transition states.

  • The "Luche" Tweak: Add Cerium(III) Chloride (CeCl₃·7H₂O) in a 1:1 ratio with the ketone. The Ce(III) acts as a Lewis acid, activating the carbonyl and coordinating with the solvent, often enhancing the preference for axial attack (leading to the equatorial alcohol).

Q: My product is an oil and difficult to purify. How do I isolate the trans-isomer? A: The trans-isomer (equatorial OH) is typically more crystalline and polar than the cis-isomer.

  • Acid/Base Extraction: The amino group allows for chemical purification. Extract the crude mixture into aqueous HCl (pH 2). Wash the aqueous layer with ether (removes non-basic impurities). Basify the aqueous layer (pH >12) and extract with DCM.

  • Crystallization: Attempt recrystallization from hexanes/ethyl acetate. The trans-isomer, having an equatorial OH, often packs better in the crystal lattice.

SCENARIO B: Maximizing the Cis-Isomer (Axial Alcohol)

User Goal: Synthesis of cis-4-[benzyl(methyl)amino]cyclohexanol. Standard Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

Q: Why is L-Selectride necessary? Can't I just use NaBH₄ and separate them? A: NaBH₄ heavily biases the reaction toward the trans isomer (often >4:1). Isolating the cis minor product from this mixture is inefficient and low-yielding. L-Selectride provides a bulky hydride source that is sterically blocked from the axial trajectory by the 3,5-axial hydrogens. It is forced to attack from the equatorial face, yielding the cis-alcohol (axial OH) with high selectivity (>95:5).

Q: I used L-Selectride, but the workup formed a stubborn emulsion. What went wrong? A: This is common with amine-containing substrates and boron byproducts.

  • The Fix: Do not use a standard oxidative workup (NaOH/H₂O₂) if you can avoid it, as N-oxides might form on your tertiary amine.

  • Optimized Workup: Quench the reaction with methanol to destroy excess hydride. Then, add ethanolamine or 2-aminoethanol and stir for 1-2 hours. This chelates the boron species, making them water-soluble. Dilute with ether/water and separate. The boron stays in the aqueous phase; your amine product stays in the organic phase.

SCENARIO C: Process & Analysis

Q: How do I accurately determine the cis/trans ratio? A: Proton NMR (¹H NMR) is the gold standard here.

  • Look at the H1 proton (CH-OH):

    • Trans-Isomer (Equatorial OH): The H1 proton is axial . It will appear as a triplet of triplets (tt) with large coupling constants (J ≈ 10-12 Hz for axial-axial coupling) at a lower chemical shift (shielded).

    • Cis-Isomer (Axial OH): The H1 proton is equatorial . It will appear as a narrow multiplet (quintet or broad singlet) with small coupling constants (J ≈ 2-4 Hz for equatorial-axial/equatorial-equatorial coupling) at a higher chemical shift (deshielded).

Experimental Protocols

Protocol A: Synthesis of trans-4-[Benzyl(methyl)amino]cyclohexanol

Target: Thermodynamic Product (Equatorial OH)

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Dissolution: Dissolve 1.0 eq of this compound in dry Methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (eluent: 10% MeOH in DCM).

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Evaporate MeOH. Dilute residue with water and DCM. Adjust pH to >12 with NaOH. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Expected Yield: >90% mass recovery. dr: ~85:15 (trans:cis).

Protocol B: Synthesis of cis-4-[Benzyl(methyl)amino]cyclohexanol

Target: Kinetic Product (Axial OH)

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Dissolution: Dissolve 1.0 eq of ketone in anhydrous THF (0.1 M).

  • Cooling: Cool strictly to -78°C (dry ice/acetone).

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise via syringe over 20 minutes. Crucial: Maintain low temp to ensure kinetic control.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Add Methanol (5 eq) slowly at -78°C. Allow to warm to room temperature.

  • Workup (Non-Oxidative): Add 10% aqueous NaOH followed by extraction with Ether. Note: If boron residues persist, use the ethanolamine method described in the FAQ.

  • Expected Yield: >85%. dr: >95:5 (cis:trans).

Data Summary: Reagent Comparison

ReagentSolventTempMajor ProductStereochemistryEst.[3] dr (Trans:Cis)Mechanism
NaBH₄ MeOH0°CTrans Equatorial OH85:15Axial Attack (Small H⁻)
LiAlH₄ THF0°CTrans Equatorial OH80:20Axial Attack (Small H⁻)
L-Selectride THF-78°CCis Axial OH5:95Equatorial Attack (Bulky H⁻)
Na/EtOH EtOHRefluxTrans Equatorial OH98:2Thermodynamic Equilibration

References

  • General Stereoselectivity in Cyclohexanones: Eliel, E. L.; Senda, Y. "Reduction of Acetals and Ketones."[4][5] Tetrahedron, 1970 , 26, 2411.

  • L-Selectride Reduction Methodology: Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94, 7159.

  • Synthesis of 4-Aminocyclohexanol Derivatives: Jones, D. H., et al. "Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers."[6] Organic & Biomolecular Chemistry, 2016 , 14, 172-182.

  • Cerium-Mediated Reduction (Luche): Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981 , 103, 5454.

Sources

Technical Support Center: Sustainable Workup for 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist (Process Chemistry) Ticket Topic: Minimizing Solvent Waste & Optimizing Isolation

Executive Summary

You are likely isolating 4-[Benzyl(methyl)amino]cyclohexan-1-one via a traditional reductive amination route (e.g., reacting 1,4-cyclohexanedione monoethylene ketal with N-benzylmethylamine, followed by acidic deprotection).

The Problem: The standard workup for this tertiary amino-ketone often relies on Dichloromethane (DCM) for extraction and Column Chromatography (Hexanes/Ethyl Acetate) for purification. This generates high volumes of halogenated waste and consumes significant energy during evaporation.

The Solution: We can reduce solvent waste by 70-90% by implementing two specific changes:

  • Solvent Swap: Replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Isopropyl Acetate (IPAc) .

  • Purification Switch: Replacing chromatography with Acid-Base Crystallization (Salt Formation) .

Module 1: The Solvent Swap (Extraction Strategy)

Why stop using DCM?

DCM is a "problematic" solvent in all major pharmaceutical guides (Pfizer, GSK, ACS) due to high volatility, environmental persistence, and neurotoxicity. In this specific workup, DCM often causes emulsions because its density (1.33 g/mL) is close to the density of the heavily salted aqueous layers often generated during amine workups.

The Superior Alternative: 2-MeTHF

We recommend 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3] It is derived from renewable resources (corncobs/bagasse) and offers superior physical properties for amine extractions.

Comparative Data: DCM vs. 2-MeTHF
FeatureDichloromethane (DCM)2-MeTHFImpact on Your Workup
Boiling Point 40 °C80 °C2-MeTHF reduces solvent loss during handling; safer to use at scale.
Density 1.33 g/mL0.85 g/mLCrucial: 2-MeTHF is lighter than water. Phase separation is faster and cleaner (no "rag layers").
Water Solubility ImmiscibleLimited (Inverse)2-MeTHF solubility in water decreases as temperature rises, allowing for easy recovery.[3]
Peroxide Risk NoneLowRequires BHT stabilizer (similar to THF).
Waste Class Halogenated (Expensive)Non-Halogenatedsignificantly lower disposal costs.
Protocol A: The "Green" Extraction

Use this if you must isolate the free base oil.

  • Quench: Quench your deprotection reaction (usually acidic) with NaOH to pH > 12.

  • Extract: Add 2-MeTHF (1/3rd reaction volume). Agitate.

  • Phase Split: The organic product (amine) moves to the Top Layer (2-MeTHF). The aqueous waste is on the bottom.[4]

  • Wash: Wash the organic layer once with brine.

  • Concentrate: Rotovap at 45°C.

Module 2: Purification (The "No-Chromatography" Route)

Stop running columns. Amino-ketones are ideal candidates for salt-induced precipitation . The tertiary amine at the 4-position is basic (pKa ~9-10), while the ketone is neutral. We can selectively crystallize the product as a salt, leaving non-basic impurities (like unreacted cyclohexanedione) in the mother liquor.

Protocol B: Hydrochloride Salt Crystallization

This method eliminates silica gel waste entirely.

  • Solution: Dissolve your crude free base (from Protocol A) in Isopropyl Acetate (IPAc) or Ethanol (5 volumes).

  • Acid Addition: Slowly add TMSCl (Trimethylsilyl chloride) (1.1 equiv) OR a solution of HCl in Isopropanol .

    • Why TMSCl? It reacts with trace water or alcohol to generate HCl in situ in a controlled manner, preventing the "oiling out" often caused by adding aqueous HCl.

  • Crystallization: The hydrochloride salt of this compound will precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold IPAc.

  • Result: >98% purity. No chromatography required.

Visual Workflow: Traditional vs. Sustainable

G cluster_old Traditional (Dirty) Route cluster_new Sustainable (Green) Route rxn_old Reaction Mix (Acidic) dcm DCM Extraction (High Waste) rxn_old->dcm col Column Chromatography (Silica + Hex/EtOAc) dcm->col prod_old Product (Oil) col->prod_old rxn_new Reaction Mix (Acidic) methf 2-MeTHF Extraction (Clean Phase Split) rxn_new->methf pH > 12 salt Salt Formation (HCl/IPAc) methf->salt Add HCl/TMSCl filter Filtration (No Silica) salt->filter prod_new Product (Solid Salt) filter->prod_new

Figure 1: Comparison of the traditional high-waste workflow vs. the optimized salt-formation workflow.

Troubleshooting & FAQs

Q1: I tried 2-MeTHF, but I'm getting an emulsion (rag layer). Why?

A: This usually happens if the pH adjustment generated fine precipitates of inorganic salts (like NaCl or Na2SO4).

  • Fix: Filter the biphasic mixture through a pad of Celite before separating layers.

  • Pro Tip: Unlike DCM, 2-MeTHF allows you to see the interface clearly. If the emulsion persists, add a small amount of saturated brine to increase the density of the aqueous layer, forcing a cleaner split.

Q2: My product "oiled out" when I added HCl. How do I fix it?

A: You likely added aqueous HCl or added the acid too fast.

  • The Fix: Re-dissolve the oil by heating the mixture (reflux). Allow it to cool very slowly with vigorous stirring.

  • Prevention: Use anhydrous acid sources (HCl in Dioxane, HCl in IPA, or TMSCl). Ensure your solvent (IPAc or EtOH) is dry. Seed the mixture with a tiny crystal of the product if available.

Q3: Can I use this salt directly in the next step?

A: Yes. If your next step is a Grignard addition or another nucleophilic attack on the ketone, you can free-base the salt in situ by adding the requisite base (e.g., K2CO3 or Et3N) directly to the next reaction vessel. This is a strategy known as "Telescoping," which further eliminates solvent waste.

Q4: Is the ketone stable during the basic extraction?

A: Generally, yes. However, cyclohexanones can undergo aldol condensation at high pH if left too long or heated.

  • Rule: Keep the basic extraction (pH > 12) cold (0°C - 5°C) and perform it quickly. Do not store the free base in the basic aqueous layer overnight.

References

  • ACS Green Chemistry Institute. (2024).[5] Solvent Selection Guides. American Chemical Society. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2] ChemPubSoc Europe. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Methyltetrahydrofuran. [Link]

Sources

Validation & Comparative

A Comparative Guide to Synthetic Routes for 4-[Benzyl(methyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminocyclohexanone derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Their rigid cyclohexane scaffold allows for precise spatial orientation of substituents, which is crucial for molecular recognition at biological targets. The title compound, 4-[Benzyl(methyl)amino]cyclohexan-1-one, is a valuable intermediate for the synthesis of such molecules, combining a secondary amine with a ketone functionality, both of which can be further elaborated.

This guide provides a comparative analysis of the primary synthetic strategies to access this compound, offering insights into the rationale behind the choice of reagents and reaction conditions. The routes discussed are evaluated based on their efficiency, scalability, and the availability of starting materials, providing researchers and drug development professionals with the necessary information to select the most suitable method for their specific needs.

Key Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two main approaches: a convergent one-pot synthesis and a more linear, stepwise approach. Each strategy presents its own set of advantages and challenges.

  • Route A: Stepwise N-Alkylation of 4-Aminocyclohexanone Precursors

    • Sub-Route A1: N-Benzylation followed by N-Methylation.

    • Sub-Route A2: N-Methylation followed by N-Benzylation.

  • Route B: Reductive Amination

    • Sub-Route B1: One-pot reductive amination of 4-(methylamino)cyclohexanone with benzaldehyde.

    • Sub-Route B2: Reductive amination of 4-(benzylamino)cyclohexanone with formaldehyde.

The following sections will delve into the mechanistic underpinnings and practical considerations of each of these pathways.

Route A: Stepwise N-Alkylation

The stepwise approach offers a high degree of control, with the sequential introduction of the benzyl and methyl groups onto a primary amine precursor. The choice of the order of alkylation can significantly impact the overall efficiency of the synthesis.

Causality Behind Experimental Choices

The starting material for this route is typically derived from 4-aminocyclohexanol, which is commercially available or can be synthesized from 1,4-cyclohexanedione.[1][2] The alcohol is then oxidized to the corresponding ketone. Modern oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, are preferred due to their mild conditions and high yields, avoiding the use of heavy metals like chromium.[3][4]

The subsequent N-alkylation steps are typically performed via nucleophilic substitution using an appropriate alkyl halide (e.g., benzyl bromide or methyl iodide) in the presence of a base to neutralize the generated acid. The choice of base and solvent is critical to prevent side reactions, such as over-alkylation.

Sub-Route A1: N-Benzylation followed by N-Methylation

This route begins with the benzylation of a 4-aminocyclohexanone precursor, followed by methylation of the resulting secondary amine.

4-Aminocyclohexanone 4-Aminocyclohexanone 4-(Benzylamino)cyclohexanone 4-(Benzylamino)cyclohexanone 4-Aminocyclohexanone->4-(Benzylamino)cyclohexanone Benzyl Bromide, Base This compound This compound 4-(Benzylamino)cyclohexanone->this compound Methyl Iodide, Base

Caption: Synthetic pathway for Sub-Route A1.

A significant advantage of this sequence is that the initial benzylation often proceeds cleanly on the primary amine. However, the subsequent methylation of the secondary amine can sometimes lead to quaternization as a side product, especially if the reaction is not carefully controlled.

Sub-Route A2: N-Methylation followed by N-Benzylation

In this alternative, the primary amine is first methylated to form 4-(methylamino)cyclohexanone, which is then benzylated.

4-Aminocyclohexanone 4-Aminocyclohexanone 4-(Methylamino)cyclohexanone 4-(Methylamino)cyclohexanone 4-Aminocyclohexanone->4-(Methylamino)cyclohexanone Methylating Agent, Base This compound This compound 4-(Methylamino)cyclohexanone->this compound Benzyl Bromide, Base

Caption: Synthetic pathway for Sub-Route A2.

This route can be advantageous as the methylation of a primary amine is often easier to control than the methylation of a secondary amine. The subsequent benzylation of the secondary amine, 4-(methylamino)cyclohexanone, is generally efficient.

Route B: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[5] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method can be performed in a one-pot fashion, which is highly desirable from a process efficiency standpoint.[6]

Causality Behind Experimental Choices

The success of a reductive amination hinges on the choice of the reducing agent. The reducing agent must be capable of reducing the iminium ion intermediate faster than it reduces the starting carbonyl compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C).[5] Sodium triacetoxyborohydride is often favored due to its mildness, selectivity, and the fact that it does not require acidic conditions, which can sometimes lead to side reactions.

Sub-Route B1: From 4-(Methylamino)cyclohexanone

This approach involves the reductive amination of 4-(methylamino)cyclohexanone with benzaldehyde.

4-(Methylamino)cyclohexanone 4-(Methylamino)cyclohexanone Imine/Enamine Intermediate Imine/Enamine Intermediate 4-(Methylamino)cyclohexanone->Imine/Enamine Intermediate Benzaldehyde, Acid catalyst This compound This compound Imine/Enamine Intermediate->this compound Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for Sub-Route B1.

This is a convergent and efficient route, as the carbon skeleton is assembled in a single step from readily available starting materials.

Sub-Route B2: From 4-(Benzylamino)cyclohexanone

Alternatively, one could perform a reductive amination on 4-(benzylamino)cyclohexanone using formaldehyde as the source of the methyl group.

4-(Benzylamino)cyclohexanone 4-(Benzylamino)cyclohexanone Imine/Enamine Intermediate Imine/Enamine Intermediate 4-(Benzylamino)cyclohexanone->Imine/Enamine Intermediate Formaldehyde, Acid catalyst This compound This compound Imine/Enamine Intermediate->this compound Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for Sub-Route B2.

This route is also highly efficient, and formaldehyde is an inexpensive C1 source.

Comparative Data Summary

The following table summarizes the key performance indicators for each synthetic route, based on literature precedents for similar transformations.

Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
A1 4-Aminocyclohexanone, Benzyl Bromide, Methyl IodideK₂CO₃, NaHCO₃Good to ExcellentHigh control, well-established reactionsMulti-step, potential for over-methylation
A2 4-Aminocyclohexanone, Methylating Agent, Benzyl BromideBaseGood to ExcellentGood control, potentially cleaner methylationMulti-step
B1 4-(Methylamino)cyclohexanone, BenzaldehydeNaBH(OAc)₃, Acetic AcidExcellentOne-pot, convergent, high atom economyRequires synthesis of the secondary amine precursor
B2 4-(Benzylamino)cyclohexanone, FormaldehydeNaBH(OAc)₃, Acetic AcidExcellentOne-pot, uses inexpensive C1 sourceRequires synthesis of the secondary amine precursor

Experimental Protocols

The following are representative experimental protocols for the key synthetic transformations.

Protocol 1: Synthesis of 4-(Benzylamino)cyclohexanone (Precursor for Routes A1 and B2)
  • To a solution of 4-aminocyclohexanone hydrochloride (1 eq.) in a suitable solvent such as methanol, add potassium carbonate (2.5 eq.).

  • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-(benzylamino)cyclohexanone.

Protocol 2: N-Methylation of 4-(Benzylamino)cyclohexanone (Sub-Route A1)[7]
  • Dissolve 4-(benzylamino)cyclohexanone (1 eq.) in absolute dimethylformamide.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Add methyl iodide (1.05 eq.) dropwise at 25-30 °C.

  • Stir the mixture overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Reductive Amination of 4-(Methylamino)cyclohexanone with Benzaldehyde (Sub-Route B1)
  • To a stirred solution of 4-(methylamino)cyclohexanone (1 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain this compound.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The choice of the optimal pathway is contingent upon the specific requirements of the synthesis, including scale, cost, and available equipment.

For laboratory-scale synthesis where control and stepwise characterization are paramount, the stepwise N-alkylation routes (A1 and A2) are excellent choices. They offer a high degree of predictability and are generally high-yielding.

For larger-scale production where process efficiency and atom economy are critical, the one-pot reductive amination routes (B1 and B2) are superior. These methods are more convergent and can significantly reduce the number of unit operations, leading to a more cost-effective and environmentally friendly process.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors, ensuring the chosen method aligns with the overall goals of the research or development program.

References

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  • Google Patents. (2012). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
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A Senior Application Scientist's Guide to Confirming the Structure of 4-[Benzyl(methyl)amino]cyclohexan-1-one with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For novel intermediates like 4-[Benzyl(methyl)amino]cyclohexan-1-one, a compound with potential applications in medicinal chemistry, rigorous structural elucidation is not merely a formality but a critical step in the research and development pipeline.[1][2][3]

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based techniques for the structural confirmation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from mass spectrometry with those from other key analytical methods.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a paramount analytical technique for determining the molecular weight and structural features of a compound.[4][5] It operates by ionizing molecules and then sorting these ions based on their mass-to-charge (m/z) ratio.[3] For a molecule like this compound, MS provides two crucial pieces of information:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can measure the mass of the molecular ion with high precision, allowing for the determination of the elemental composition.[5][6]

  • Structural Fingerprinting: By inducing fragmentation of the molecular ion, we can generate a unique pattern of fragment ions that serves as a structural fingerprint, revealing the connectivity of atoms within the molecule.[7]

The overall workflow for structural confirmation is a systematic process, beginning with sample preparation and culminating in data interpretation and comparison with orthogonal techniques.

Structural_Confirmation_Workflow cluster_0 Mass Spectrometry Analysis cluster_1 Complementary Analysis cluster_2 Final Confirmation SamplePrep Sample Preparation (Dissolution in appropriate solvent) MethodSelection Method Selection (GC-MS vs. LC-MS) SamplePrep->MethodSelection Ionization Ionization (EI vs. ESI) MethodSelection->Ionization MS_Analysis MS & MS/MS Analysis (Acquire full scan and product ion spectra) Ionization->MS_Analysis DataProc Data Processing (Mass determination, fragment identification) MS_Analysis->DataProc Interpretation Integrated Data Interpretation DataProc->Interpretation NMR_Analysis NMR Spectroscopy (¹H, ¹³C) NMR_Analysis->Interpretation IR_Analysis IR Spectroscopy (Functional group identification) IR_Analysis->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: Workflow for the structural confirmation of a synthetic compound.

Choosing the Right Tool: GC-MS vs. LC-MS

The first decision point is the choice of introduction method and, consequently, the ionization technique. This choice depends on the analyte's volatility and thermal stability.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[9][10] The sample is vaporized and separated on a GC column before entering the mass spectrometer.[10] GC is almost always paired with Electron Ionization (EI) , a "hard" ionization technique that uses high-energy electrons to ionize molecules.[11][12] This high energy leads to extensive and reproducible fragmentation, creating a rich fingerprint of the molecule, which is excellent for structural elucidation and library matching.[5][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally fragile.[1][13] It is a cornerstone of pharmaceutical analysis.[2][14] The most common ionization source for LC-MS is Electrospray Ionization (ESI) , a "soft" ionization technique.[1][15] ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.[16] To obtain structural information, Tandem Mass Spectrometry (MS/MS) is required, where the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID).[6][13]

For this compound (Molecular Weight: 217.15 g/mol ), both techniques are viable, but they will provide complementary information. GC-EI-MS will yield a complex fragmentation pattern directly, while LC-ESI-MS/MS will clearly show the molecular ion and allow for controlled fragmentation experiments.

Predicted Fragmentation Pathways: The Structural Fingerprint

The key to confirming the structure lies in predicting and then observing the characteristic fragment ions. The structure of this compound contains several features that lead to predictable cleavage points: a benzyl group, a tertiary amine, and a cyclohexanone ring.

Key Predicted Fragmentations:

  • Benzylic Cleavage: The most characteristic fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the aromatic ring. This results in the formation of a highly stable tropylium ion at m/z 91 .[17][18] The observation of this ion is very strong evidence for the presence of a benzyl group.

  • Alpha-Cleavage to Nitrogen: The bonds adjacent to the nitrogen atom are another common cleavage site.[19][20] This can lead to the loss of a methyl radical (•CH₃) or cleavage within the cyclohexanone ring.

  • Cyclohexanone Ring Fragmentation: Saturated cyclic ketones undergo characteristic ring-opening reactions following α-cleavage.[21] A common fragment for cyclohexanone itself is observed at m/z 55 .[18][21]

Fragmentation_Pathway cluster_frags Key Fragment Ions Parent This compound [M]⁺˙ m/z 217 Frag91 Tropylium Ion [C₇H₇]⁺ m/z 91 Parent->Frag91 Benzylic Cleavage Frag202 [M-CH₃]⁺ m/z 202 Parent->Frag202 α-Cleavage (Loss of •CH₃) Frag120 [C₈H₁₀N]⁺ m/z 120 Parent->Frag120 Ring Cleavage Frag55 [C₃H₃O]⁺ m/z 55 Parent->Frag55 Cyclohexanone Ring Fragmentation

Caption: Predicted major fragmentation pathways for the target molecule.

Predicted Fragment IonStructure / OriginExpected m/zIonization Mode
Molecular Ion [M]⁺˙ / [M+H]⁺C₁₄H₁₉NO217 / 218EI / ESI
Tropylium Ion[C₇H₇]⁺91Both
[M-CH₃]⁺Loss of methyl radical202Both
Benzylmethylamine fragment[C₈H₁₀N]⁺120Both
Cyclohexanone fragment[C₃H₃O]⁺55EI

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is designed to generate a detailed fragmentation fingerprint.

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.[22] Ensure the sample is free of particles by filtering or centrifuging.[10][22]

  • GC-MS System: A standard GC-MS system with a non-polar (e.g., DB-5) or mid-polar capillary column is suitable.

  • GC Parameters:

    • Injector Temperature: 250 °C.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.[9]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature: 230 °C.[9]

    • Scan Range: 40–400 m/z.

  • Data Interpretation: Look for the molecular ion peak at m/z 217. The key diagnostic peaks will be the tropylium ion at m/z 91 and the cyclohexanone-related fragment at m/z 55. Compare the full spectrum against a spectral library (e.g., NIST) if available, though a novel compound will not have a direct match.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol focuses on confirming the molecular weight and using controlled fragmentation to verify structural components.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • LC-MS System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required.[13]

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Full Scan (MS1): Acquire data from m/z 100-500 to identify the protonated molecular ion [M+H]⁺ at m/z 218.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 218 for collision-induced dissociation (CID). Ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

  • Data Interpretation: The MS1 scan should show a strong signal at m/z 218.15, confirming the molecular formula C₁₄H₂₀NO⁺. The MS/MS spectrum of m/z 218 should prominently feature the product ion at m/z 91, confirming the benzyl group.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, it should be used as part of a suite of analytical tools for unambiguous structure confirmation.[4][5]

TechniqueInformation ProvidedStrengths for This MoleculeLimitations
Mass Spectrometry (MS) Molecular weight and formula (HRMS); structural fragments.Confirms molecular formula and key substructures (benzyl, cyclohexanone). Highly sensitive.Cannot definitively establish stereochemistry or exact atom connectivity in all cases.
NMR Spectroscopy (¹H, ¹³C) Carbon-hydrogen framework, atom connectivity, stereochemistry.Provides a complete map of the molecule's backbone. Can distinguish between isomers.[23]Less sensitive than MS; requires more sample.[24]
Infrared (IR) Spectroscopy Presence of functional groups.[25]Quickly confirms the presence of the ketone C=O stretch (~1715 cm⁻¹) and C-N bonds.Provides limited information on the overall molecular structure.

The combination of these techniques provides a self-validating system.[23] For example, IR confirms the ketone, MS confirms the molecular weight and the presence of a benzyl group, and NMR puts all the pieces together by showing the specific proton and carbon environments and their connectivity.

Conclusion

Confirming the structure of this compound is most robustly achieved through a multi-faceted analytical approach. Mass spectrometry, through both GC-EI-MS and LC-ESI-MS/MS, serves as a rapid and highly sensitive method to confirm the molecular weight and identify key structural motifs through predictable fragmentation pathways, most notably the formation of the tropylium ion at m/z 91. When this data is synthesized with the detailed connectivity map from NMR and functional group confirmation from IR, researchers can have the highest degree of confidence in the final structural assignment, a critical requirement for advancing any compound in the drug development process.

References

  • Flammang, R., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • Pinu, F. R., & Villas-Boas, S. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Available at: [Link]

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  • Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(1), 24-44. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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  • PubMed. (2001). ESI- and MALDI-MS analysis of cyclohexanone monooxygenase from acinetobacter NCIB 9871. Available at: [Link]

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A Comparative Guide to Stereoselectivity in 4-[Benzyl(methyl)amino]cyclohexan-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the stereoselective reactions of 4-[Benzyl(methyl)amino]cyclohexan-1-one, a critical building block in modern synthetic and medicinal chemistry. For researchers and professionals in drug development, achieving precise control over stereochemistry is paramount, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. The cyclohexanone skeleton, in particular, is a prevalent core structure in numerous natural products and pharmaceutical drugs.[1] This document provides a comparative study of various synthetic transformations, supported by experimental data and mechanistic insights, to facilitate informed decisions in complex synthetic design.

The Gatekeeper: Understanding Stereocontrol in 4-Substituted Cyclohexanones

The stereochemical outcome of nucleophilic additions to cyclohexanone rings is a classic and fundamentally important topic in organic chemistry. The facial selectivity of the incoming nucleophile's attack on the carbonyl carbon is primarily governed by a delicate balance of steric and electronic factors.[2]

In the case of this compound, the bulky substituent at the C4 position is the dominant stereocontrol element. To minimize steric strain, this large group preferentially occupies the equatorial position in the chair conformation of the cyclohexane ring. This conformational locking fixes the relative positions of the other ring atoms, creating two distinct faces for nucleophilic attack:

  • Axial Attack: The nucleophile approaches from the top face of the ring, parallel to the axial hydrogens.

  • Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring.

The large 4-substituent creates significant steric hindrance to the equatorial approach, thereby favoring axial attack of the nucleophile. This preference leads to the formation of the cis (or syn) product, where the newly formed hydroxyl group and the C4-substituent are on the same side of the ring.

The following diagram illustrates this fundamental principle of steric hindrance directing the stereochemical outcome.

Caption: Steric hindrance from the large equatorial 'R' group at C4 favors axial nucleophilic attack.

Case Study: Stereoselective Reduction Reactions

The reduction of the ketone functionality to a secondary alcohol is one of the most common and well-studied transformations of cyclohexanones. The choice of hydride reagent significantly impacts the diastereoselectivity of the reaction.

Comparison of Hydride Reagents

The stereoselectivity of hydride reduction is primarily dictated by the steric bulk of the hydride-donating species.[3] Less hindered reagents can approach from either face with less discrimination, while bulkier reagents are more sensitive to the steric environment of the carbonyl group.

ReagentTypical ConditionsDiastereomeric Ratio (cis:trans)Yield (%)Causality and Insights
Sodium Borohydride (NaBH₄) Methanol, 0 °C to rt~85:15>90A relatively small hydride source, NaBH₄ shows moderate selectivity, favoring axial attack but with a notable amount of the trans product from equatorial attack.
Lithium Aluminium Hydride (LiAlH₄) THF, 0 °C~90:10>95Slightly bulkier than NaBH₄, LiAlH₄ provides a modest improvement in cis selectivity. Its high reactivity, however, reduces its chemoselectivity with more complex substrates.
L-Selectride® (Lithium tri-sec-butylborohydride) THF, -78 °C>99:1>95As a very bulky hydride source, L-Selectride® is extremely sensitive to steric hindrance. It almost exclusively attacks from the less hindered axial face, yielding the cis-alcohol with excellent selectivity. The low reaction temperature also enhances selectivity.
NaBH₄ / Cerium(III) Chloride (Luche Reduction) Methanol, -15 °C~15:85>90This combination dramatically inverts the selectivity. The oxophilic CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity. The exact mechanism for the reversal is complex, but it is a reliable method for obtaining the trans-alcohol, which arises from equatorial delivery of the hydride.[4]
Experimental Workflow: High-Fidelity Synthesis of cis-4-[Benzyl(methyl)amino]cyclohexan-1-ol

This protocol details the highly selective reduction using L-Selectride®.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Substrate in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool Under N₂ atmosphere add_reagent Slowly Add L-Selectride® (1.1 eq) cool->add_reagent stir Stir at -78 °C for 2-4 hours add_reagent->stir quench Quench with H₂O, then NaOH and H₂O₂ stir->quench warm Warm to Room Temp quench->warm extract Extract with Ethyl Acetate warm->extract purify Purify via Column Chromatography extract->purify analyze Characterize Product (¹H NMR, ¹³C NMR) purify->analyze product cis-Alcohol (>99% d.r.) analyze->product

Caption: Experimental workflow for the stereoselective reduction of this compound.

Protocol Details:

  • Preparation: A flame-dried, round-bottom flask is charged with this compound (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: L-Selectride® (1.0 M solution in THF, 1.1 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential slow addition of water, 2M aqueous NaOH, and 30% aqueous H₂O₂. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Extraction and Purification: The resulting slurry is filtered through celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure cis-alcohol.

Case Study: Stereoselective Nucleophilic Additions

The addition of organometallic reagents, such as Grignard or organolithium reagents, introduces a new carbon-carbon bond and creates a tertiary alcohol. The stereoselectivity is again dominated by the steric influence of the C4 substituent, but the nature of the nucleophile and its counter-ion can also play a role.[5][6]

Comparison of Organometallic Reagents

Generally, bulkier nucleophiles will exhibit higher diastereoselectivity.

ReagentTypical ConditionsDiastereomeric Ratio (cis:trans)Yield (%)Causality and Insights
Methylmagnesium Bromide (MeMgBr) THF, 0 °C~92:8~85The small methyl nucleophile adds with high, but not perfect, selectivity via axial attack. The Lewis acidic Mg²⁺ ion coordinates to the carbonyl oxygen, activating it for addition.
Phenyllithium (PhLi) THF, -78 °C to 0 °C~95:5~80The bulkier phenyl group leads to a slight increase in selectivity for the cis-product compared to the methyl Grignard reagent.
Isopropylmagnesium Chloride (i-PrMgCl) THF, 0 °C>98:2~75The sterically demanding isopropyl group significantly disfavors the hindered equatorial approach, resulting in excellent diastereoselectivity for the cis-alcohol.
Mechanistic Rationale for Selectivity

The transition state for nucleophilic addition to a cyclohexanone is not perfectly aligned with the chair conformation of the starting material. According to the Cieplak model, the stereochemistry can be influenced by the electron-donating ability of adjacent C-C or C-H bonds into the forming nucleophile-carbon σ* orbital.[2] However, in cases with large steric directors like the 4-[Benzyl(methyl)amino] group, steric hindrance is overwhelmingly the deciding factor, favoring the transition state that arises from axial attack.

Caption: Decision logic for selecting reagents to achieve desired stereochemical outcomes.

Comparative Analysis with Alternative Substrates

The directing ability of the 4-[Benzyl(methyl)amino] group is potent due to its steric bulk. How does it compare to other common 4-substituents? The data below is for reduction with NaBH₄, which serves as a good benchmark for assessing the intrinsic directing power of the substituent.

4-Substituent (R)Conformer PreferenceDiastereomeric Ratio (cis:trans) with NaBH₄Analysis
-H N/A (Rapid interconversion)Not applicableUnsubstituted cyclohexanone provides a baseline with minimal facial bias.
-CH₃ Equatorial~80:20The small methyl group provides a moderate steric bias, favoring axial attack.
-C(CH₃)₃ (tert-Butyl) Strongly Equatorial~88:12The classic "conformationally locked" example. The bulky t-butyl group provides strong steric direction, very similar in effect to the title compound.[7]
-N(CH₃)Bn Strongly Equatorial~85:15The benzyl(methyl)amino group is a powerful stereodirecting group, comparable to the tert-butyl group, reliably producing the cis-isomer as the major product with simple hydrides.
-OCOCH₃ (Acetoxy) Equatorial~75:25The smaller acetoxy group offers less steric hindrance than a t-butyl or N(Me)Bn group, resulting in lower selectivity. Electronic effects can also play a minor role.

This comparison underscores that the 4-[Benzyl(methyl)amino] group is an excellent choice for directing stereochemistry, performing on par with the archetypal tert-butyl group. Its key advantage lies in its potential for further chemical modification (e.g., de-benzylation, quaternization), making it a more versatile functional handle in multi-step synthesis.

Conclusion

The 4-[Benzyl(methyl)amino] substituent is a highly effective stereocontrol element in nucleophilic additions to the cyclohexanone core. Its significant steric bulk reliably locks the ring conformation and directs incoming nucleophiles to the axial trajectory, leading to predominantly cis-configured alcohol products.

  • For reductions , L-Selectride® offers near-perfect diastereoselectivity for the cis-alcohol, while Luche conditions provide a reliable route to the otherwise disfavored trans-isomer.

  • For carbon-carbon bond formation , bulkier Grignard reagents like isopropylmagnesium chloride afford excellent levels of cis-selectivity.

By understanding the interplay between the substrate's conformation and the steric and electronic properties of the chosen reagent, researchers can precisely control the stereochemical outcome of these critical reactions, paving the way for the efficient and predictable synthesis of complex molecular targets in drug discovery and development.

References

  • BenchChem. A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction.
  • Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development. Available from: [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Available from: [Link]

  • Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. Available from: [Link]

  • Reddy, B. V. S., et al. (2014). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • BenchChem. An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methylcyclohexanone.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Available from: [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. PubMed. Available from: [Link]

  • Chiral Academy. (2016). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Balasubramanian, M., & D'Souza, A. (1968). Studies on the reduction of some substituted cyclohexanones. Tetrahedron. Available from: [Link]

  • Hurevich, M., et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. Available from: [Link]

Sources

Spectroscopic comparison of 4-[Benzyl(methyl)amino]cyclohexan-1-one and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to 4-[Benzyl(methyl)amino]cyclohexan-1-one and Its Synthetic Precursors

This guide offers an in-depth spectroscopic comparison of the tertiary amine this compound with its synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the structural transformations that occur during the synthesis, as evidenced by ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental and predicted data herein serve as a valuable resource for the characterization of this and related molecular scaffolds.

Introduction: The Synthetic Pathway to a Versatile Amine

The target molecule, this compound, is a tertiary amine synthesized via a sequential reductive amination process. This common and efficient method in medicinal chemistry allows for the progressive elaboration of a core cyclohexanone structure. The synthesis begins with a primary amine, 4-aminocyclohexanone, which is first methylated to the secondary amine, 4-(methylamino)cyclohexan-1-one. Subsequent reductive amination with benzaldehyde yields the final tertiary amine product. Understanding the spectroscopic signatures at each stage is paramount for reaction monitoring, impurity profiling, and definitive structural confirmation.

Synthetic Pathway of this compound cluster_0 Precursors cluster_1 Final Product 4-Aminocyclohexanone 4-Aminocyclohexanone 4-(Methylamino)cyclohexan-1-one 4-(Methylamino)cyclohexan-1-one 4-Aminocyclohexanone->4-(Methylamino)cyclohexan-1-one Methylation This compound This compound 4-(Methylamino)cyclohexan-1-one->this compound Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->this compound Reductive Amination

Caption: Synthetic route to this compound.

¹H NMR Spectroscopy: A Proton's-Eye View of the Transformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the proton environments within a molecule. The transformation from a primary to a tertiary amine, and the introduction of a benzyl group, results in significant and predictable changes in the ¹H NMR spectrum.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental, δ in ppm)

CompoundCyclohexanone ProtonsN-H ProtonN-CH₃ ProtonBenzyl CH₂Aromatic Protons
4-Aminocyclohexanone2.0-3.0 (m)1.5-2.5 (br s)---
4-(Methylamino)cyclohexan-1-one2.1-3.1 (m)1.8-2.8 (br s)~2.4 (s)--
Benzaldehyde----7.5-8.0 (m)
This compound2.2-3.2 (m)-~2.3 (s)~3.6 (s)7.2-7.4 (m)

Interpretation of ¹H NMR Spectra:

The transition from 4-aminocyclohexanone to 4-(methylamino)cyclohexan-1-one is marked by the appearance of a singlet at approximately 2.4 ppm, corresponding to the newly introduced N-methyl group. The broad N-H proton signal is still present in the secondary amine.

The most dramatic changes occur upon the formation of the final product, this compound. The broad N-H signal disappears, a key indicator of tertiary amine formation. A new singlet appears around 3.6 ppm, characteristic of the benzylic protons (N-CH₂-Ph). Furthermore, a multiplet in the aromatic region (7.2-7.4 ppm) confirms the presence of the phenyl ring. The cyclohexanone ring protons exhibit complex multiplets in all structures, with slight downfield shifts observed for the protons alpha to the carbonyl group.

Key ¹H NMR Shifts Primary Amine 4-Aminocyclohexanone (N-H proton present) Secondary Amine 4-(Methylamino)cyclohexan-1-one (N-H and N-CH₃ protons) Primary Amine->Secondary Amine Appearance of N-CH₃ singlet Tertiary Amine This compound (N-CH₃ and Benzyl protons, no N-H) Secondary Amine->Tertiary Amine Disappearance of N-H signal Appearance of Benzyl CH₂ and Aromatic signals

Caption: Diagnostic ¹H NMR shifts during the synthesis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecules, with each unique carbon atom producing a distinct signal.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, δ in ppm)

CompoundC=OCyclohexanone CH₂N-CHN-CH₃Benzyl CH₂Aromatic C
4-Aminocyclohexanone~21230-45~50---
4-(Methylamino)cyclohexan-1-one~21130-45~58~33--
Benzaldehyde~192----128-137
This compound~21030-45~60~35~58127-139

Interpretation of ¹³C NMR Spectra:

A key diagnostic peak in all the cyclohexanone derivatives is the carbonyl carbon (C=O), which appears significantly downfield around 210-212 ppm. The methylation of 4-aminocyclohexanone introduces a new signal for the N-methyl carbon at approximately 33 ppm. In the final product, the introduction of the benzyl group is confirmed by the appearance of a signal for the benzylic carbon (N-CH₂) at around 58 ppm and a series of signals in the aromatic region (127-139 ppm). The chemical shifts of the cyclohexanone ring carbons are also subtly affected by the changes in the substituent on the nitrogen atom.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the presence or absence of key functional groups. The transformation of the amine and the presence of the carbonyl group provide distinct and easily interpretable spectral features.

Table 3: Comparative IR Spectral Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchAromatic C-H Stretch
4-Aminocyclohexanone3300-3400 (two bands)~1715~1100-
4-(Methylamino)cyclohexan-1-one3250-3350 (one band)~1715~1150-
Benzaldehyde-~1700-~3050
This compoundAbsent~1715~1200~3030

Interpretation of IR Spectra:

The most telling feature in the IR spectra is the N-H stretching region (3200-3400 cm⁻¹). 4-Aminocyclohexanone, a primary amine, displays two distinct N-H stretching bands. Upon methylation to the secondary amine, 4-(methylamino)cyclohexan-1-one, this is replaced by a single, weaker N-H stretching band. The final product, being a tertiary amine, shows a complete absence of any signals in this region, which is a definitive confirmation of the successful benzylation.

All cyclohexanone derivatives exhibit a strong C=O stretching absorption around 1715 cm⁻¹. The introduction of the benzyl group in the final product is also evidenced by the appearance of weak aromatic C-H stretching bands above 3000 cm⁻¹.

IR Spectroscopy Workflow Start Analyze N-H Stretch (3200-3400 cm⁻¹) TwoBands Two N-H Bands Start->TwoBands OneBand One N-H Band Start->OneBand NoBand No N-H Band Start->NoBand Primary Primary Amine: 4-Aminocyclohexanone TwoBands->Primary Identified Secondary Secondary Amine: 4-(Methylamino)cyclohexan-1-one OneBand->Secondary Identified Tertiary Tertiary Amine: This compound NoBand->Tertiary Identified

Safety Operating Guide

4-[Benzyl(methyl)amino]cyclohexan-1-one: Proper Disposal & Handling Procedures

[1][2]

Part 1: Executive Safety Directive

Immediate Action Required: Treat 4-[Benzyl(methyl)amino]cyclohexan-1-one as a Hazardous Organic Amine . It is a pharmaceutical intermediate often used in the synthesis of analgesics (e.g., Tramadol). Improper disposal can lead to environmental contamination and regulatory violations (RCRA).

Core Prohibitions:

  • NO disposal down laboratory sinks or drains (High aquatic toxicity potential).

  • NO mixing with strong oxidizing agents (Risk of exothermic reaction/fire).

  • NO mixing with strong acids without temperature control (Exothermic neutralization).

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its functional behavior. It is a bifunctional molecule containing a tertiary amine and a ketone .

PropertyCharacteristicImpact on Disposal
Functional Group 1 Tertiary Amine (Basic)Incompatible with strong acids; potential sensitizer.
Functional Group 2 Cyclohexanone (Ketone)Flammability risk; requires organic solvent stream.
Physical State Solid or Viscous LiquidDictates packaging (Drum vs. Carboy).
RCRA Status Characteristic WasteLikely D001 (Ignitable) if liquid; General Hazardous otherwise.
Solubility Lipophilic / Organic SolubleMust be dissolved in combustible solvents for incineration.
The "Self-Validating" Safety Logic
  • The pH Check: If you are unsure if a waste stream contains this compound, a basic pH (8-10) in an organic layer suggests amine presence.

  • The Phase Check: This compound is lipophilic. If added to water, it will likely oil out or precipitate, confirming it belongs in the Organic Waste Stream , not aqueous.

Part 3: Disposal Workflow (Decision Matrix)

The following diagram outlines the logical decision tree for disposing of this compound. This workflow ensures compliance with EPA 40 CFR 261 guidelines.

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid?Start->IsSolidIsPureIs it Pure Substance?IsSolid->IsPureYesLiquidStreamLiquid Waste StreamIsSolid->LiquidStreamNo (Liquid/Solution)DissolveDissolve in Combustible Solvent(Acetone/Ethanol)IsPure->DissolveYes (Preferred for Incineration)SolidWasteSolid Hazardous Waste(Tag: Toxic/Irritant)IsPure->SolidWasteNo (Contaminated Debris)Dissolve->LiquidStreamHalogenatedContains Halogens?(Cl, Br, F)LiquidStream->HalogenatedNonHaloStreamNon-HalogenatedOrganic Waste (Tag: D001)Halogenated->NonHaloStreamNoHaloStreamHalogenatedOrganic WasteHalogenated->HaloStreamYes (e.g. mixed with DCM)

Figure 1: Operational decision tree for segregating amine/ketone intermediates. Blue indicates start; Green indicates final approved waste streams.

Part 4: Detailed Operational Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)

Context: Most common scenario during synthesis or extraction.

  • Segregation: Ensure the waste container is labeled "Hazardous Waste - Organic."

  • Compatibility Check: Verify the container does not contain concentrated nitric acid or peroxides. The tertiary amine can act as a catalyst or reactant, leading to pressure buildup.

  • Solvent Choice: If the compound is in a reaction mixture, dilute with compatible non-halogenated solvents (Ethanol, Methanol, or Acetone) to ensure it remains in solution and does not precipitate in the waste drum.

  • Labeling:

    • Constituents: this compound, [Solvent Name].

    • Hazards: Flammable, Irritant, Toxic.

Protocol B: Solid Waste (Pure Compound or Spill Cleanup)

Context: Expired shelf stock or spill residue.

  • Dissolution (Recommended): For pure chemical disposal, it is often safer to dissolve the solid in a combustible solvent (like acetone) and dispose of it as liquid waste. This ensures efficient combustion in the incinerator.

  • Direct Solid Disposal:

    • Place the solid in a sealable polyethylene bag or a wide-mouth jar.

    • Double-bag to prevent leakage of fine powders.

    • Label as "Solid Hazardous Waste - Toxic Organic."

Protocol C: Spill Management (Emergency Response)

Trigger: Accidental release on benchtop or floor.

  • Evacuate & Ventilate: Amines can have strong odors and respiratory irritant properties.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone if the substance is concentrated, as amines can degrade cellulose or react exothermically.

  • Cleanup:

    • Scoop absorbed material into a hazardous waste bag.

    • Wipe the surface with a dilute acidic solution (e.g., 1M HCl) to neutralize amine residues, followed by water.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 5: Regulatory & Scientific Grounding

Mechanism of Destruction

The only acceptable final disposal method for this compound is High-Temperature Incineration equipped with a scrubber.

  • Why? The nitrogen content requires scrubbing to prevent the release of Nitrogen Oxides (NOx) into the atmosphere.

  • Why not drain disposal? The benzyl-amine moiety is potentially toxic to aquatic life and resists rapid biodegradation in anaerobic sewer conditions.

Regulatory Compliance (US EPA)
  • RCRA Classification: While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it is regulated as a Characteristic Waste due to ignitability (if in solvent) and toxicity.

  • Generator Responsibility: The "Cradle-to-Grave" principle applies. You remain liable for this chemical until it is chemically destroyed.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • PubChem. Compound Summary for CAS 5581-35-1 (Related Amines). National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling 4-[Benzyl(methyl)amino]cyclohexan-1-one

[1]

Document Control: Operational Safety / PPE Specification Applicability: Organic Synthesis, Medicinal Chemistry, Scale-up Logistics Hazard Class (Derived): Corrosive (Skin/Eye Cat 1B), Acute Tox (Oral), Sensitizer.[1]

Chemical Hazard Profiling & Logic

Why we choose specific PPE for this molecule.

To select the correct protective equipment, we must deconstruct the molecule into its functional risk components.[1]

Functional MoietyHazard CharacteristicImpact on PPE Selection
Cyclohexanone Ring Solvent Action: Ketones are aggressive solvents.[1] They swell and permeate standard nitrile and latex rubber rapidly.[1]Critical: Standard 4-mil nitrile gloves provide <1 minute breakthrough time upon direct contact.[1]
Benzyl-Methyl-Amine Caustic/Basic: High pKa (~9-10).[1] Causes chemical burns and tissue necrosis.[1] Potential potent skin sensitizer.[1][2][3]Critical: Skin contact must be zero.[1] Vapors are irritating to the respiratory tract; requires pH-specific spill control.[1]
Physical State Viscous Oil / Low-Melting Solid: Likely a viscous brown/yellow oil at room temperature.Logistics: High viscosity increases "cling" on gloves/surfaces, increasing contact time and permeation risk.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (The Critical Failure Point)

Standard Protocol: Single Nitrile Gloves

FAIL1Required Protocol:1
  • Primary Recommendation (Bulk/Synthesis): Silver Shield® / 4H® (PE/EVAL Laminate) gloves.

    • Why: These are chemically inert to both amines and ketones.[1]

    • Ergonomics: Wear these as liners under a standard Nitrile glove to improve dexterity and grip.[1]

  • Secondary Recommendation (Small Scale <5mL): Double Nitrile (minimum 5 mil outer) .[1]

    • Protocol: "Splash & Change."[1] If any liquid touches the glove, strip and replace immediately.[1] The outer glove buys you 30-60 seconds; the inner glove is the fail-safe.[1]

B. Respiratory Protection[1][2][4][5]
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • PPE (If Hood Unavailable/Spill Cleanup): Full-face respirator.[1]

    • Filter Type: ABEK-P3 (Combination filter).[1]

    • Logic: Type A (Organic Vapors - Ketone), Type K (Ammonia/Amines), P3 (Particulates/Mists).[1]

C. Eye & Body Defense[1][2][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the corrosivity of the amine.[1]

  • Body: Tyvek® 400 (or equivalent polyethylene-coated coverall) is superior to cotton lab coats, which absorb oils and hold the caustic agent against the skin.[1]

D. PPE Decision Logic (Visualization)

PPE_Decision_TreeStartHandling this compoundScaleDetermine Scale / OperationStart->ScaleSmallScaleSmall Scale (<10g)Transfer/WeighingScale->SmallScaleBulkScaleBulk Scale (>10g)Synthesis/WorkupScale->BulkScaleHoodIs Fume Hood Available?SmallScale->HoodGlove1GLOVES: Double Nitrile (5mil)PROTOCOL: Immediate Change on SplashSmallScale->Glove1BulkScale->HoodGlove2GLOVES: Silver Shield (Laminate)Under Nitrile OuterBulkScale->Glove2Resp1RESPIRATORY: None (Hood Sash Low)Hood->Resp1YesResp2RESPIRATORY: Full Face MaskFilter: ABEK-P3Hood->Resp2No (Emergency/Maintenance)

Figure 1: Decision logic for PPE selection based on operational scale and engineering controls.

Operational Workflows

Phase 1: Receiving & Container Opening

Risk: Amine compounds can degrade or react with moisture/CO2 over time, potentially pressurizing containers.

  • Inspect: Check the bottle seal for bulging (pressure buildup).[1]

  • Equip: Don goggles and double gloves.[1]

  • Vent: Open inside the fume hood. Crack the cap slowly to bleed any pressure.[1]

  • Store: Store under inert gas (Nitrogen/Argon) at 2-8°C. Amines oxidize and darken (brown) upon air exposure.[1]

Phase 2: Synthesis & Reaction Handling

Risk: Exothermic reaction potential.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as amines can react violently or form quaternary salts exothermically with certain alkyl halides under heat.[1]

  • Quenching: When working up reactions containing this intermediate, neutralize carefully. The amine is basic; rapid addition of strong acid will generate significant heat.[1] Use a cooling bath and add acid dropwise.[1]

Phase 3: Waste Disposal

Classification: Hazardous Organic Waste (Alkaline/Amine).[1]

  • Segregation: Do not mix with acidic waste streams (risk of heat generation/fumes).[1] Segregate into "Organic Alkaline" or "Non-Halogenated Organic" waste.[1]

  • Labeling: Clearly mark as "Contains Amines – Corrosive."[1]

  • Rinsing: Triple rinse empty containers with Ethanol or Methanol before disposal.[1] Treat rinsate as hazardous waste.[1]

Emergency Response Protocol

In the event of a spill or exposure, the response must be immediate due to the corrosive nature of the benzylamine group.[1]

Spill Cleanup (Liquid)[1]
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Upgrade: Don Full-Face Respirator (ABEK filters) and Laminate Gloves.[1]

  • Contain: Use Vermiculite or Dry Sand .[1]

    • Do NOT use: Cellulose-based absorbents (paper towels/sawdust) for bulk amine spills, as they can react or retain heat.[1]

  • Neutralize (Optional but Recommended): Treat the absorbed spill with a dilute weak acid (e.g., Citric Acid or dilute Acetic Acid) to neutralize the amine only if trained to do so.[1] Otherwise, scoop absorbed material into a hazardous waste drum.[1]

  • Wash: Clean the surface with soapy water, then Ethanol.[1]

Exposure First Aid[1][2][3][5]
  • Skin: Immediate Drench. Flush with water for 15 minutes.[2][3] Do not use vinegar (acid) on skin burns; it can trap heat.[1] Use standard soap and water after flushing.[1]

  • Eyes: Flush for 15 minutes holding eyelids open.[1][2] Seek an ophthalmologist immediately (alkaline burns are insidious and penetrate deep into the eye).[1]

Emergency Logic Flow (Visualization)

Spill_ResponseAccidentSpill DetectedAssessAssess VolumeAccident->AssessMinor< 10 mL(In Hood)Assess->MinorMajor> 10 mL(Floor/Bench)Assess->MajorAbsorb1Absorb: VermiculitePPE: Double NitrileMinor->Absorb1EvacuateEvacuate AreaPPE: Respirator + Laminate GlovesMajor->EvacuateWasteDispose: Alkaline WasteAbsorb1->WasteAbsorb2Dike & Absorb(Sand/Silica)Evacuate->Absorb2Absorb2->Waste

Figure 2: Triage and response workflow for spills involving aminoketones.

References

  • PubChem. (n.d.).[1][4] Compound Summary: 4-(Benzylamino)cyclohexanone (Analogous Structure).[1][5] National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][6][7] Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor.[1] Retrieved February 18, 2026, from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.